5-Phenyl-1,2,4-oxadiazol-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDNOTOHJOGLIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367940 | |
| Record name | 5-phenyl-1,2,4-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7788-14-9 | |
| Record name | 5-phenyl-1,2,4-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-1,2,4-oxadiazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 5-phenyl-1,2,4-oxadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 5-phenyl-1,2,4-oxadiazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its physical and chemical characteristics, spectral properties, and synthesis, and explores its potential biological activities.
Chemical and Physical Properties
This compound, also known by its IUPAC name, is a solid at room temperature.[1] Key identifiers and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 7788-14-9 | PubChem |
| Molecular Formula | C₈H₇N₃O | PubChem |
| Molecular Weight | 161.16 g/mol | PubChem |
| Melting Point | 164-167 °C | ChemicalBook[1] |
| Boiling Point (Predicted) | 332.3 ± 25.0 °C | ChemicalBook[1] |
| Density (Predicted) | 1.276 ± 0.06 g/cm³ | ChemicalBook[1] |
| Solubility | Slightly soluble in Chloroform; Sparingly soluble in DMSO | ChemicalBook[1] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the phenyl ring and the amine group. The chemical shifts of the phenyl protons would typically appear in the aromatic region (around 7-8 ppm).
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the phenyl ring and the oxadiazole ring.
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C=N stretching of the oxadiazole ring, and C-H stretching of the aromatic ring.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (161.16 g/mol ).
Synthesis Protocols
Several synthetic routes have been reported for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles. A common and efficient method involves the intramolecular cyclization of N-acyl-N'-cyanoguanidines or related precursors.
General Experimental Protocol: PIDA-Mediated Intramolecular Oxidative Cyclization
A mild and efficient method for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles utilizes phenyliodine(III) diacetate (PIDA) as an oxidant.[2] This protocol offers operational simplicity and high functionality tolerance.
Workflow for PIDA-Mediated Synthesis
Caption: PIDA-mediated synthesis workflow.
Detailed Methodology:
-
To a solution of the corresponding amidoxime in a suitable solvent (e.g., dimethylformamide), an equimolar amount of cyanogen bromide is added.
-
The reaction mixture is stirred at room temperature.
-
Phenyliodine(III) diacetate (PIDA) is then added portion-wise to the mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography or recrystallization.
Biological Activity and Signaling Pathways
Derivatives of the 1,2,4-oxadiazole scaffold have garnered significant attention in drug discovery due to their wide range of biological activities, including anticancer and antimicrobial properties.[3] While the specific mechanism of action for this compound is not extensively documented, related compounds have been shown to exert their effects through various signaling pathways.
Potential Anticancer Mechanism of Action
Several 1,3,4-oxadiazole derivatives have been reported to induce their anticancer effects by targeting the NF-κB signaling pathway.[4][5] This pathway is crucial in regulating inflammatory responses, cell proliferation, and apoptosis. Inhibition of the NF-κB pathway can lead to the suppression of tumor growth.
Hypothesized NF-κB Signaling Pathway Inhibition
References
- 1. This compound | 7788-14-9 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
An In-Depth Technical Guide to 5-phenyl-1,2,4-oxadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5-phenyl-1,2,4-oxadiazol-3-amine. While specific biological activities and detailed signaling pathways for this particular compound are not extensively documented in publicly available literature, this guide also explores the known biological significance of the broader 1,2,4-oxadiazole class of compounds, suggesting potential areas of investigation for the title compound. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
This compound is a heterocyclic organic compound featuring a central 1,2,4-oxadiazole ring substituted with a phenyl group at the 5-position and an amine group at the 3-position.
Systematic Name: this compound
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| CAS Number | 7788-14-9 |
| IUPAC Name | This compound |
| SMILES | C1=CC=C(C=C1)C2=NC(=NO2)N |
| InChI | InChI=1S/C8H7N3O/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) |
| InChIKey | WEDNOTOHJOGLIK-UHFFFAOYSA-N |
Synthesis
The synthesis of 3-amino-5-substituted-1,2,4-oxadiazoles can be achieved through various synthetic routes. A common and effective method involves the intramolecular cyclization of N-acylguanidines or the reaction of amidoximes with cyanogen bromide or other electrophiles.
General Synthetic Approach: PIDA-Mediated Intramolecular Oxidative Cyclization
A mild and efficient method for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles utilizes phenyliodine(III) diacetate (PIDA) as an oxidant for the intramolecular cyclization of N-amidino-O-acyl-hydroxylamines.[1] This method offers high functional group tolerance and operational simplicity.
Experimental Protocol: General Procedure for PIDA-Mediated Cyclization [1]
-
To a solution of the appropriate N-amidino-O-acyl-hydroxylamine (0.2 mmol) in dichloromethane (DCM, 2.0 mL) is added PhI(OAc)₂ (PIDA) (0.3 mmol).
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired 3-amino-5-aryl-1,2,4-oxadiazole.
Logical Relationship of the PIDA-Mediated Synthesis
Caption: PIDA-mediated synthesis workflow.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is scarce, the 1,2,4-oxadiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[2] Derivatives of 1,2,4-oxadiazole have been investigated for their potential as:
-
Anticancer Agents: Various 1,2,4-oxadiazole derivatives have demonstrated antiproliferative activity against a range of cancer cell lines.[2]
-
Anti-inflammatory Agents: The 1,2,4-oxadiazole nucleus is a component of compounds with anti-inflammatory properties.
-
Antimicrobial Agents: Certain compounds containing the 1,2,4-oxadiazole ring have shown activity against bacteria and fungi.
-
Neurological Agents: The scaffold has been explored for the development of treatments for neurological disorders, including Alzheimer's disease.
Given the diverse bioactivities of the 1,2,4-oxadiazole core, this compound represents a valuable starting point for further investigation and drug development efforts.
Hypothetical Experimental Workflow for Biological Evaluation
Caption: A potential workflow for biological evaluation.
Conclusion
This compound is a readily synthesizable compound with a chemical scaffold known for its diverse pharmacological potential. While specific biological data for this molecule is limited, its structural features suggest that it is a promising candidate for further investigation in various therapeutic areas, including oncology, infectious diseases, and neurology. This guide provides a foundational understanding of its structure, synthesis, and the potential avenues for future research and drug development.
References
Unveiling the Action of 5-phenyl-1,2,4-oxadiazol-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the potential mechanism of action of 5-phenyl-1,2,4-oxadiazol-3-amine. Due to a lack of direct studies on this specific molecule, this report synthesizes data from structurally analogous compounds within the 1,2,4-oxadiazole and broader oxadiazole classes. The available evidence strongly suggests that this compound is likely to exhibit biological activity through enzyme inhibition and may possess anticancer properties. This document collates quantitative data from related compounds, outlines relevant experimental protocols, and provides visual representations of inferred mechanisms and workflows to guide future research and development efforts.
Introduction to the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its value lies in its bioisosteric relationship with amide and ester functionalities, offering improved metabolic stability.[3][4] Consequently, the 1,2,4-oxadiazole scaffold is a key component in a variety of biologically active compounds, with derivatives demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[2][5]
Inferred Core Mechanism of Action
Based on the pharmacological profiles of structurally similar compounds, the primary mechanism of action for this compound is likely centered on the modulation of key biological enzymes and the induction of cytotoxic effects in cancer cells.
Enzyme Inhibition
Derivatives of 1,2,4-oxadiazole are well-documented as potent enzyme inhibitors.
-
Cholinesterase Inhibition: Compounds featuring a phenyl-1,2,4-oxadiazole core have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5] These enzymes are critical targets in the management of Alzheimer's disease, and their inhibition by 1,2,4-oxadiazole derivatives suggests a potential therapeutic application in neurodegenerative disorders.
-
Carbonic Anhydrase (CA) Inhibition: Specific 1,2,4-oxadiazole-arylsulfonamide derivatives have been identified as selective inhibitors of carbonic anhydrase isoforms, which play a role in various physiological and pathological processes.[1]
-
Other Enzymatic Targets: The broader class of oxadiazoles has been shown to inhibit a range of other enzymes, including histone deacetylase (HDAC), cyclooxygenase-2 (COX-2), and monoamine oxidase B (MAO-B), suggesting that this compound may also interact with these or other enzymatic targets.[5]
Anticancer Potential
The 1,2,4-oxadiazole moiety is a common structural feature in many compounds with established anticancer properties.[1][2]
-
Cytotoxicity: Numerous 1,2,4-oxadiazole derivatives have exhibited potent cytotoxic activity against a panel of human cancer cell lines.[2] The substitution pattern on the aryl rings of the oxadiazole core has been shown to be a critical determinant of this activity.[1] For instance, a closely related 1,3,4-oxadiazole derivative, 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole, has demonstrated strong anticancer activity in pancreatic cancer through the induction of apoptotic signaling pathways.[6]
-
Matrix Metalloproteinase (MMP) Inhibition: Certain 1,3,4-oxadiazole derivatives have shown inhibitory activity against matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell invasion and metastasis.[7]
Quantitative Data Summary
The following tables present quantitative data for biologically active 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives that are structurally related to this compound.
Table 1: Enzyme Inhibitory Activity of Related Oxadiazole Derivatives
| Compound Class | Derivative Example | Target Enzyme | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole | 2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, 13b | Acetylcholinesterase (AChE) | 0.0158 - 0.121 | [5] |
| 1,2,4-Oxadiazole | 4b, 13b | Butyrylcholinesterase (BuChE) | 11.5 - 15.0 | [5] |
| 1,3,4-Oxadiazole | Benzimidazole-based derivatives | α-glycosidase | 2.6 - 9.5 | [3] |
| 1,3,4-Oxadiazole | Thiazole-acetamide derivatives | Cholinesterases, α-glucosidase | Not specified | [8] |
Table 2: Anticancer Activity of Related Oxadiazole Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole | 18a-c | MCF-7, A549, MDA MB-231 | Sub-micromolar | [1] |
| 1,3,4-Oxadiazole | 4f, 4i, 4k, 4l | A549 | 1.59 - 7.48 | [7] |
| 1,3,4-Oxadiazole | 4h | A549 | <0.14 | [7] |
| 1,3,4-Oxadiazole | 5c | MCF-7, HCT-116, HepG2 | 1.1 - 2.6 | [3] |
Key Experimental Protocols
While specific protocols for this compound are unavailable, the following are standard methodologies used to evaluate the biological activities of analogous compounds.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to quantify the inhibition of AChE and BuChE.
-
Principle: The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored anion.
-
Procedure: a. Prepare solutions of the test compound at various concentrations. b. In a 96-well plate, add the enzyme (AChE or BuChE), DTNB, and the test compound solution. c. Incubate the mixture. d. Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine). e. Monitor the change in absorbance at 412 nm over time. f. Calculate the percentage of enzyme inhibition and determine the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and proliferation.
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
-
Procedure: a. Seed cancer cells in a 96-well plate and allow for attachment. b. Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 48-72 hours). c. Add MTT solution to each well and incubate to allow for formazan crystal formation. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at approximately 570 nm. f. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Visualizations: Inferred Pathways and Workflows
Caption: Inferred biological targets of this compound.
Caption: A logical workflow for the development of this compound.
Future Directions and Conclusion
The analysis of structurally related compounds provides a strong rationale for the investigation of this compound as a potential therapeutic agent. The most promising avenues for future research appear to be in the areas of neurodegenerative diseases, through the inhibition of cholinesterases, and in oncology. The immediate next steps should involve the synthesis and in vitro screening of this specific compound against a panel of relevant enzymes and cancer cell lines to validate these inferred mechanisms of action. The experimental protocols and quantitative data presented in this guide serve as a foundational resource for initiating such studies. Elucidating the precise molecular interactions and signaling pathways will be crucial for the further development and optimization of this compound as a novel drug candidate.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 1,2,4-Oxadiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole moiety, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a bioisostere for ester and amide groups, have led to the development of a vast array of derivatives with a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the significant therapeutic potential of 1,2,4-oxadiazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays, quantitative activity data, and visualizations of implicated signaling pathways are presented to facilitate further research and drug development efforts.
Anticancer Activity
1,2,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines.[3][4][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes, and modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.[6][7][8]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic activity of representative 1,2,4-oxadiazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1 | MCF-7 (Breast) | 0.68 ± 0.03 | Adriamycin | - |
| 1 | A-549 (Lung) | 1.56 ± 0.061 | Adriamycin | - |
| 1 | A375 (Melanoma) | 0.79 ± 0.033 | Adriamycin | - |
| 5 | MCF-7 (Breast) | 0.22 ± 0.078 | - | - |
| 5 | A-549 (Lung) | 0.11 ± 0.051 | - | - |
| 5 | Colo-205 (Colon) | 0.93 ± 0.043 | - | - |
| 5 | A2780 (Ovarian) | 0.34 ± 0.056 | - | - |
| 13a | A375 (Melanoma) | 1.22 | Doxorubicin | 5.51 |
| 13a | MCF-7 (Breast) | 0.23 | Doxorubicin | 0.79 |
| 13a | ACHN (Renal) | 0.11 | Doxorubicin | 1.47 |
| 14a | MCF-7 (Breast) | 0.12 | Doxorubicin | - |
| 18a | MCF-7 (Breast) | <1 | - | - |
| Compound 16 | MCF-7 (Breast) | 81 ± 1.2 | - | - |
| Compound 17 | MCF-7 (Breast) | 0.88 - 8.37 | Doxorubicin | - |
| Compound 18 | MCF-7 (Breast) | 0.88 - 8.37 | Doxorubicin | - |
| Compound 33 | MCF-7 (Breast) | 0.34 ± 0.025 | - | - |
| Compound 5c | A549 (Lung) | 9.18 - 12.8 | - | - |
| Compound 8a | Caco-2 (Colon) | 13.0 | - | - |
| Compound 9a | Caco-2 (Colon) | 12.0 | - | - |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | 5-Fluorouracil | 3.2 |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | 5-Fluorouracil | 0.23 |
| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D (Breast) | 19.40 | Paclitaxel | 4.10 |
| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 (Prostate) | 15.7 | Mitomycin | 1.50 |
Table 1: Anticancer activity of selected 1,2,4-oxadiazole derivatives.
Key Signaling Pathways in Anticancer Activity
1,2,4-Oxadiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain 1,2,4-oxadiazole derivatives have been found to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[2][8][9]
The NF-κB signaling pathway plays a critical role in inflammation, immunity, and cancer. Its constitutive activation in tumor cells promotes cell proliferation, survival, and angiogenesis. Some 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of the NF-κB pathway.[10][11][12]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well sterile microplates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
1,2,4-Oxadiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[1] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity
Chronic inflammation is a key contributing factor to a variety of diseases, including cancer, cardiovascular disorders, and autoimmune diseases. 1,2,4-Oxadiazole derivatives have emerged as promising anti-inflammatory agents by targeting key mediators and pathways in the inflammatory response.[13][14][15] A primary mechanism of their anti-inflammatory action is the inhibition of nitric oxide (NO) production and the modulation of the NF-κB signaling pathway.[11][13][16]
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory potential of 1,2,4-oxadiazole derivatives is often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound ID | Cell Line | NO Production Inhibition IC50 (µM) |
| JC01 hit compound | RAW 264.7 | - |
| Compound 17 | RAW 264.7 | Potent activity |
| Oxadiazole 8b | RAW 264.7 | 0.40 |
Table 2: Anti-inflammatory activity of selected 1,2,4-oxadiazole derivatives.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
1,2,4-Oxadiazole derivatives
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 1,2,4-oxadiazole derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells with medium only) and a positive control (cells with LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. A purple/magenta color will develop. Measure the absorbance at 540 nm.
-
Data Analysis: The amount of nitrite is determined using a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,2,4-Oxadiazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[17][18][19][20][21]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of 1,2,4-oxadiazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) |
| OZE-I | S. aureus | 4-16 |
| OZE-II | S. aureus | 4-16 |
| OZE-III | S. aureus | 8-32 |
| Compound 1 | C. difficile | 6 |
| 4a | MRSA | 62 |
| 4b | MRSA | 62 |
| 4c | MRSA | 62 |
Table 3: Antimicrobial activity of selected 1,2,4-oxadiazole derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized and widely used technique to determine the in vitro susceptibility of microorganisms to antimicrobial agents.[22][23][24]
Materials:
-
96-well sterile microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
1,2,4-Oxadiazole derivatives
-
Positive control antibiotic
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the 1,2,4-oxadiazole derivative in the appropriate broth medium in the wells of a 96-well plate.[22]
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.[22]
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (inoculum in broth without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[22]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[22][23] This can be assessed visually or by measuring the optical density at 600 nm.[22]
Conclusion
The 1,2,4-oxadiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, inflammation, and infectious diseases. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective medicines. Further exploration of the structure-activity relationships and mechanisms of action of 1,2,4-oxadiazole derivatives will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02222J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]
- 10. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [mdpi.com]
- 14. soc.chim.it [soc.chim.it]
- 15. thaiscience.info [thaiscience.info]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
5-Phenyl-1,2,4-oxadiazol-3-amine: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which has garnered significant attention in medicinal chemistry. This scaffold is considered a "privileged" structure due to its unique bioisosteric properties, allowing it to mimic other functional groups in biological systems and thereby exhibit a wide spectrum of pharmacological activities. Derivatives of 1,2,4-oxadiazole have been explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The inherent stability and synthetic accessibility of the 1,2,4-oxadiazole core make it an attractive framework for the development of novel therapeutics. This technical guide provides an in-depth review of the synthesis, properties, and known biological activities of 5-phenyl-1,2,4-oxadiazol-3-amine and its closely related derivatives, offering a valuable resource for researchers in the field of drug discovery and development.
Chemical and Physical Properties
This compound is a solid organic compound with the chemical formula C₈H₇N₃O.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 7788-14-9 | [1][2] |
| Molecular Formula | C₈H₇N₃O | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | Solid | |
| InChI | InChI=1S/C8H7N3O/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | [1] |
| SMILES | C1=CC=C(C=C1)C2=NC(=NO2)N | [1] |
Safety and Handling: this compound is associated with several hazard warnings. It is harmful if swallowed or inhaled, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment should be worn when handling this compound, and work should be conducted in a well-ventilated area. In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[2]
Synthesis and Experimental Protocols
Several synthetic routes to 3-amino-5-aryl-1,2,4-oxadiazoles have been reported. A prominent and efficient method involves the intramolecular oxidative cyclization of N-amidinyl-N'-hydroxy-ureas using a hypervalent iodine reagent.
PIDA-Mediated Intramolecular Oxidative Cyclization
A mild and efficient method for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles utilizes Phenyliodine(III) diacetate (PIDA) as an oxidant.[3] This protocol offers high functional group tolerance and operational simplicity.
Experimental Protocol:
-
To a solution of the starting amidoxime (1.0 mmol) in dichloromethane (CH₂Cl₂) (10 mL) is added the corresponding isothiocyanate (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in methanol (10 mL), and methyl iodide (CH₃I) (2.0 mmol) is added.
-
The mixture is stirred at room temperature for 4-6 hours.
-
The solvent is evaporated, and the residue is dissolved in ethanol (10 mL).
-
A solution of hydroxylamine hydrochloride (2.0 mmol) and sodium hydroxide (2.0 mmol) in water (2 mL) is added.
-
The reaction mixture is stirred at 60 °C for 2-4 hours.
-
After cooling, the mixture is extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is then subjected to PIDA-mediated cyclization. To a solution of the intermediate in CH₂Cl₂ (10 mL), PIDA (1.2 mmol) is added.
-
The reaction is stirred at room temperature for 1-2 hours until completion.
-
The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried and concentrated.
-
The final product is purified by column chromatography on silica gel.
Caption: Synthetic workflow for 3-amino-5-aryl-1,2,4-oxadiazoles.
Synthesis from Trichloromethyl Substituted 1,2,4-Oxadiazoles
An alternative route involves the reaction of trichloromethyl substituted 1,2,4-oxadiazoles with ammonia to yield 3-substituted 5-amino-1,2,4-oxadiazoles. This method provides a pathway to the 5-amino isomer, which is structurally related to the 3-amino target compound.
Experimental Protocol:
-
A solution of the 3-substituted-5-trichloromethyl-1,2,4-oxadiazole in a suitable solvent (e.g., dioxane) is prepared in a pressure vessel.
-
The solution is cooled, and liquid ammonia is introduced.
-
The vessel is sealed and heated to the desired temperature (e.g., 50-100 °C) for several hours.
-
After cooling, the vessel is carefully opened, and the excess ammonia is allowed to evaporate.
-
The reaction mixture is filtered, and the solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Caption: Synthesis of 5-amino-1,2,4-oxadiazole derivatives.
Biological Activities and Structure-Activity Relationships
Antimicrobial Activity
Derivatives of 3-amino-1,2,4-oxadiazoles have been reported to possess antimicrobial properties. For instance, 5-nitrofuryl substituted 3-amino-1,2,4-oxadiazoles have demonstrated a broad spectrum of antimicrobial activity.[4] The introduction of a nitrofuryl group at the 5-position appears to be a key structural feature for this activity.
Anticancer Activity
The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed as anticancer agents. Studies on various 5-substituted-1,2,4-oxadiazole derivatives have shown that the introduction of this heterocycle can enhance anticancer activity. For example, certain ribose-derivatives bearing a 5-substituted-1,2,4-oxadiazole showed significant antiproliferative potency against human colon cancer cell lines.[5] Structure-activity relationship (SAR) studies have indicated that the presence of an electron-withdrawing group at the para position of a 5-aryl substituent is crucial for high biological activity.[5]
Enzyme Inhibition
Substituted 1,2,4-oxadiazole-arylsulfonamides have been identified as selective carbonic anhydrase (CA) inhibitors, with potential applications in cancer therapy.[5] The 1,2,4-oxadiazol-5-yl-benzenesulfonamide scaffold has demonstrated high biological activity and selectivity in this context.
Conclusion and Future Directions
This compound is a readily synthesizable compound that belongs to the pharmacologically significant class of 1,2,4-oxadiazoles. While the specific biological profile of this core molecule is not extensively documented, the broader family of 3-amino-5-aryl-1,2,4-oxadiazoles exhibits promising antimicrobial and anticancer activities. The synthetic methodologies outlined in this guide provide a solid foundation for the generation of diverse libraries of derivatives for further biological evaluation. Future research should focus on a systematic exploration of the pharmacological properties of this compound and its analogues. Elucidation of its mechanism of action and structure-activity relationships will be crucial for the rational design of novel therapeutic agents based on this versatile scaffold. The development of more efficient and environmentally friendly synthetic protocols will also contribute to the advancement of this area of medicinal chemistry.
References
- 1. This compound | C8H7N3O | CID 2305446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7788-14-9 [amp.chemicalbook.com]
- 3. Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Heterocyclic Chemistry: A Technical Guide to the Discovery and Synthesis of 1,2,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has emerged as a significant scaffold in medicinal chemistry and materials science. Its prevalence in a range of biologically active compounds is attributed to its unique physicochemical properties, notably its function as a bioisosteric replacement for amide and ester groups.[1][2] This technical guide provides a comprehensive overview of the discovery and synthesis of 1,2,4-oxadiazoles, detailing key experimental methodologies and presenting quantitative data to facilitate practical application in a research and development setting.
A Historical Perspective: From "Azoxime" to a Privileged Structure
The journey of the 1,2,4-oxadiazole nucleus began in 1884 with its first synthesis by Tiemann and Krüger.[1][3][4] Initially, the structure was incorrectly proposed as "azoxime" or "furo[ab1]diazole".[1][4] It took nearly eight decades for the true structure and synthetic potential of this heterocycle to be fully appreciated, spurred by investigations into its photochemical rearrangements.[1][4] The first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, was introduced in the 1960s as a cough suppressant.[3][4] Over the past four decades, extensive research has solidified the 1,2,4-oxadiazole scaffold as a privileged structure in drug discovery, leading to the development of numerous compounds with diverse therapeutic applications.[1][4]
Key Synthetic Strategies for 1,2,4-Oxadiazole Formation
The construction of the 1,2,4-oxadiazole ring can be broadly categorized into several key strategies. The most classical and widely employed methods involve the acylation and subsequent cyclization of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[1][3] More contemporary methods have focused on improving efficiency, substrate scope, and reaction conditions, including oxidative cyclization and one-pot procedures.
From Amidoximes and Acylating Agents: The Cornerstone of 1,2,4-Oxadiazole Synthesis
The reaction of an amidoxime with an acylating agent, such as an acyl chloride or a carboxylic acid, is a fundamental and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles.[1][5][6] This process proceeds through the formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to furnish the 1,2,4-oxadiazole ring.[1][3]
General Workflow:
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles from amidoximes.
A variety of coupling agents and bases can be employed to facilitate this transformation, with the choice significantly impacting reaction efficiency and yield.
| Entry | Coupling Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | EDC | DIPEA | DMF | 12 | Moderate |
| 2 | HBTU | DIPEA | DMF | 10 | Good |
| 3 | HATU | DIPEA | DMF | 6 | Excellent |
| 4 | HATU | Na₂CO₃ | DMF | 24 | Moderate |
| 5 | HATU | K₂CO₃ | DMF | 24 | Moderate |
| 6 | HATU | Cs₂CO₃ | DMF | 18 | Moderate |
| Data adapted from a study on the synthesis of N-heterocycles. "Excellent" yields are generally considered to be >90%, "Good" 70-89%, and "Moderate" 50-69%.[7] |
This protocol is adapted from a method for synthesizing (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles.[7]
Amidoxime Acylation:
-
To a sealed vessel under a dry nitrogen atmosphere, add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol).
-
Add 3.0 mL of anhydrous dichloromethane.
-
Add the corresponding acyl chloride (1.14 mmol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 3 hours.
Microwave-Assisted Cyclization:
-
Following the acylation, evaporate the solvent under reduced pressure.
-
Add 3.0 mL of DMF to the residue.
-
Heat the mixture in a microwave reactor at 150 °C for 30 minutes.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
1,3-Dipolar Cycloaddition: A Convergent Approach
The [3+2] cycloaddition of a nitrile oxide with a nitrile is another classical and powerful method for constructing the 1,2,4-oxadiazole ring.[8] This approach is convergent, allowing for the combination of two different nitrile-containing fragments. A significant challenge with this method is the propensity of the nitrile oxide to dimerize, forming a furoxan (a 1,2,5-oxadiazole-2-oxide), which is often the thermodynamically favored product.[4][7] To circumvent this, the nitrile is often used as the solvent or in large excess to favor the desired intermolecular cycloaddition.[7]
Logical Relationship of Reaction Pathways:
Caption: Competing pathways in the 1,3-dipolar cycloaddition synthesis.
This method involves the in situ generation of nitrile oxides from α-nitroketones derived from alkynes.[8]
Materials:
-
Alkyne (1.0 mmol)
-
Nitrile (5.0 mL)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (1.5 mmol)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alkyne in the nitrile solvent, add iron(III) nitrate nonahydrate.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the mixture with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-acyl-1,2,4-oxadiazole.
Oxidative Cyclization: Modern and Efficient Routes
Recent advancements in synthetic methodology have led to the development of oxidative cyclization methods for 1,2,4-oxadiazole synthesis. These reactions often proceed under mild conditions and offer good functional group tolerance.
One such method involves the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-mediated oxidative cyclization of amidoximes.[9][10]
Reaction Yields for DDQ-Mediated Oxidative Cyclization:
| Entry | R¹ | R² | Yield (%) |
| 1 | Ph | Ph | 48 |
| 2 | 4-MeO-C₆H₄ | Ph | 55 |
| 3 | 4-Cl-C₆H₄ | Ph | 42 |
| 4 | 2-thienyl | Ph | 35 |
| 5 | Ph | 4-MeO-C₆H₄ | 66 |
| 6 | Ph | 4-F-C₆H₄ | 40 |
| 7 | Ph | CO₂Et | 73 |
| Reactions were performed with 2 equivalents of DDQ in DMF at 150 °C for 30 minutes.[10] |
Materials:
-
Amidoxime (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amidoxime in DMF, add DDQ.
-
Heat the reaction mixture at 150 °C for 30 minutes.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1,2,4-oxadiazole.[10]
Another modern approach is the electrochemical synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes through dehydrogenative cyclization. This method generates an iminoxy radical via anodic oxidation, which then undergoes a 1,5-hydrogen atom transfer (1,5-HAT) and intramolecular cyclization.[11]
The Role of 1,2,4-Oxadiazoles in Drug Discovery: A Signaling Pathway Perspective
The 1,2,4-oxadiazole moiety is a key component in numerous pharmacologically active molecules. For instance, certain 3,5-diaryl-1,2,4-oxadiazole derivatives have been identified as potent inducers of apoptosis in cancer cells.[4][12] While a specific, universally applicable signaling pathway for all 1,2,4-oxadiazoles is not feasible to depict, a generalized pathway illustrating how such a compound might induce apoptosis can be conceptualized.
Caption: A generalized signaling pathway for apoptosis induction by a 1,2,4-oxadiazole derivative.
Conclusion
The 1,2,4-oxadiazole ring system continues to be a focal point of research in synthetic and medicinal chemistry. From its initial discovery to the development of sophisticated and efficient synthetic methodologies, the journey of this heterocycle highlights the continuous evolution of organic chemistry. The protocols and data presented in this guide offer a practical resource for researchers engaged in the synthesis of 1,2,4-oxadiazole-containing molecules, empowering further discoveries in drug development and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to the Physicochemical Properties of 5-phenyl-1,2,4-oxadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-phenyl-1,2,4-oxadiazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes available quantitative data, outlines relevant experimental protocols, and presents logical relationships through diagrams to facilitate further research and development.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound (CAS No: 7788-14-9), a combination of predicted and available experimental data provides a foundational understanding of its characteristics.[1][2]
| Property | Value | Data Type | Source |
| Molecular Formula | C₈H₇N₃O | --- | PubChem[1] |
| Molecular Weight | 161.16 g/mol | --- | PubChem[1] |
| Melting Point | 164-167 °C | Experimental | ChemicalBook[2] |
| Boiling Point | 332.3±25.0 °C | Predicted | ChemicalBook[2] |
| Density | 1.276±0.06 g/cm³ | Predicted | ChemicalBook[2] |
| pKa | 0.43±0.20 | Predicted | ChemicalBook |
| logP (XLogP3) | 1.1 | Predicted | PubChem[1] |
| Aqueous Solubility | Chloroform (Slightly), DMSO (Sparingly) | Experimental (Qualitative) | ChemicalBook[2] |
| IUPAC Name | This compound | --- | PubChem[1] |
| SMILES | C1=CC=C(C=C1)C2=NC(=NO2)N | --- | PubChem[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are crucial for reproducibility and further investigation. Below are generalized yet detailed methodologies adapted from literature for the synthesis of similar 3-amino-5-aryl-1,2,4-oxadiazoles and for the determination of key physicochemical properties.
Synthesis of 3-Amino-5-phenyl-1,2,4-oxadiazole
A plausible synthetic route for this compound involves the cyclization of an appropriate precursor. One such method is the PIDA (phenyliodine diacetate)-mediated intramolecular oxidative cyclization of N-aryl-N'-cyanoguanidines.
Workflow for the Synthesis of 3-Amino-5-phenyl-1,2,4-oxadiazole:
Caption: Synthetic workflow for this compound.
Detailed Methodology:
-
Preparation of Benzamidoxime: Benzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate in a suitable solvent like ethanol. The mixture is refluxed for several hours. After cooling, the product is isolated by filtration and can be purified by recrystallization.
-
Formation of N-Benzoyl-N'-cyanoguanidine: The synthesized benzamidoxime is then reacted with cyanamide in a suitable solvent. This step forms the key guanidine intermediate.
-
Oxidative Cyclization: The N-benzoyl-N'-cyanoguanidine is dissolved in a solvent such as dichloromethane or acetonitrile. Phenyliodine diacetate (PIDA) is added as an oxidant, and the reaction is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.
Determination of Aqueous Solubility
The shake-flask method is a standard protocol for determining the aqueous solubility of a compound.
Workflow for Shake-Flask Solubility Measurement:
References
Potential Therapeutic Targets for 1,2,4-Oxadiazoles: A Technical Guide
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. This five-membered ring system, containing one oxygen and two nitrogen atoms, serves as a versatile pharmacophore in the design of novel therapeutic agents. Its unique physicochemical properties, including its role as a bioisostere for esters and amides, contribute to its ability to interact with a diverse range of biological targets. This in-depth technical guide explores the key therapeutic targets of 1,2,4-oxadiazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of new medicines.
Anticancer Targets
The antiproliferative activity of 1,2,4-oxadiazoles has been extensively investigated, revealing their potential to interact with various targets crucial for cancer cell growth and survival.
Enzyme Inhibitors
Tubulin: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Certain 1,2,4-oxadiazole derivatives have been shown to inhibit tubulin polymerization. For instance, compounds linking the 1,2,4-oxadiazole and 1,3,4-oxadiazole moieties have demonstrated potent tubulin binding activity.[1][2][3] Molecular docking studies suggest these compounds bind to the colchicine binding site of β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its overexpression or mutation is common in various cancers. Some 1,2,4-oxadiazole derivatives have been identified as EGFR inhibitors.[1][4][5] These compounds typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways.
Histone Deacetylases (HDACs): HDACs are enzymes that regulate gene expression through the deacetylation of histones. HDAC inhibitors have emerged as a promising class of anticancer agents. Novel 1,2,4-oxadiazole-based hydroxamates have been developed as potent HDAC inhibitors, showing significant activity against various cancer cell lines.[6]
Carbonic Anhydrases (CAs): CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to tumor acidosis and progression. Selective inhibitors of these tumor-associated CAs are being explored as anticancer agents. Substituted 1,2,4-oxadiazole-arylsulfonamides have been identified as selective inhibitors of CA IX and XII.[1]
Topoisomerase II: This enzyme is crucial for managing DNA topology during replication and transcription. Topoisomerase II inhibitors that trap the enzyme-DNA complex lead to DNA strand breaks and cell death. Some 1,2,4-oxadiazole derivatives have shown inhibitory activity against topoisomerase II.[6]
Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a transcription factor that is constitutively activated in many human cancers and promotes tumor cell proliferation, survival, and invasion. Disubstituted 1,2,4-triazoles and 1,3,4-oxadiazoles have been investigated as inhibitors of the STAT3 enzyme in breast cancer.[7]
Quantitative Data for Anticancer Activity
| Compound Class | Target | Cancer Cell Line | Activity (IC50) | Reference |
| 1,2,4-Oxadiazole linked 1,3,4-Oxadiazole | Tubulin | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 µM | [3] |
| 1,2,4-Oxadiazole Hydroxamates | HDAC1, HDAC2, HDAC3 | - | 1.8, 3.6, 3.0 nM | [6] |
| 1,2,4-Oxadiazole-Arylsulfonamides | Carbonic Anhydrase | - | High activity and selectivity | [1] |
| 1,2,4-Oxadiazole linked Benzimidazole | - | MCF-7, A549, A375 | 0.12 - 2.78 µM | [6] |
| 3,5-Disubstituted-1,2,4-Oxadiazoles | - | DU145 | 9.3 µM | [8] |
Apoptosis Induction
Caspase-3 Activation: Caspases are a family of proteases that play a central role in the execution of apoptosis. Activation of effector caspases, such as caspase-3, is a key event in programmed cell death. A series of 3-aryl-5-aryl-1,2,4-oxadiazoles has been reported to induce apoptosis through the activation of caspase-3, making this a promising therapeutic strategy for cancer treatment.[9]
Signaling Pathway: EGFR Inhibition
Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-oxadiazole derivative.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Anti-infective Targets
1,2,4-oxadiazoles have demonstrated promising activity against a range of pathogens, including bacteria and fungi.
Antibacterial Targets
Penicillin-Binding Protein 2a (PBP2a): Methicillin-resistant Staphylococcus aureus (MRSA) is a major public health threat. Its resistance is primarily due to the acquisition of PBP2a, which has a low affinity for most β-lactam antibiotics. Non-β-lactam antibiotics containing a 1,2,4-oxadiazole core have been identified as inhibitors of PBP2a, showing good activity against Gram-positive bacteria.[10]
Antifungal Targets
Succinate Dehydrogenase (SDH): SDH, also known as complex II of the mitochondrial respiratory chain, is a key enzyme in cellular energy metabolism. SDH inhibitors (SDHIs) are an important class of fungicides. 1,2,4-Oxadiazole derivatives have been designed and synthesized as potential SDH inhibitors, exhibiting significant antifungal activity against various plant pathogenic fungi.[11]
Quantitative Data for Anti-infective Activity
| Compound Class | Target | Pathogen | Activity (MIC/EC50) | Reference |
| Non-β-lactam 1,2,4-Oxadiazoles | PBP2a | S. aureus, E. faecium | Good MIC values | [10] |
| 1,2,4-Oxadiazole derivatives | SDH | R. solani, F. graminearum | EC50: 12.68 - 149.26 µg/mL | [11] |
| 3,5-Diaryl-1,2,4-Oxadiazoles | - | E. coli | MIC: 60 µM | [6] |
Experimental Protocol: Mycelial Growth Inhibition Assay
This assay is used to evaluate the in vitro antifungal activity of compounds.
-
Medium Preparation: Prepare potato dextrose agar (PDA) medium and sterilize it.
-
Compound Incorporation: Incorporate the test compounds at different concentrations into the molten PDA medium before it solidifies. A control plate with no compound is also prepared.
-
Inoculation: Place a mycelial disc (typically 5 mm in diameter) from a fresh culture of the target fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days until the mycelial growth in the control plate reaches the edge of the plate.
-
Measurement: Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculation: Calculate the percentage of inhibition of mycelial growth using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter in the control plate and T is the colony diameter in the treated plate. The EC50 value can then be determined.
Neurological and Metabolic Disorder Targets
The versatility of the 1,2,4-oxadiazole scaffold extends to targets involved in neurological and metabolic diseases.
Neurological Targets
Metabotropic Glutamate Receptors (mGluRs): These G-protein coupled receptors are involved in modulating synaptic transmission and neuronal excitability. Quisqualic acid, a naturally occurring compound containing a 1,2,4-oxadiazole ring, shows affinity for mGluRII and mGluRIV, which are potential targets for treating stroke, epilepsy, and neurodegenerative disorders.[1]
Muscarinic Receptors: These are G-protein coupled acetylcholine receptors that are implicated in various physiological functions. 1,2,4-Oxadiazole derivatives have been developed as highly potent and efficacious agonists for cortical muscarinic receptors, suggesting their potential for treating cognitive disorders.[12]
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases the levels of acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease. Novel 1,2,4-oxadiazole derivatives have shown excellent inhibitory activity against AChE.[13]
Monoamine Oxidase-B (MAO-B): MAO-B is an enzyme involved in the degradation of dopamine. Its inhibitors are used in the treatment of Parkinson's disease. Certain 1,2,4-oxadiazole compounds have demonstrated MAO-B inhibitory activity.[13]
Metabolic Targets
GPR119: This is a G-protein coupled receptor expressed primarily in the pancreas and gastrointestinal tract. Agonists of GPR119 stimulate glucose-dependent insulin secretion, making it an attractive target for the treatment of type 2 diabetes. A series of 1,2,4-oxadiazole derivatives has been designed and synthesized as potent GPR119 agonists.[14]
Quantitative Data for Neurological and Metabolic Activity
| Compound Class | Target | Disease Area | Activity (IC50/EC50) | Reference |
| 1,2,4-Oxadiazole derivatives | AChE | Alzheimer's Disease | 0.0158 - 0.121 µM | [13] |
| 1,2,4-Oxadiazole derivatives | MAO-B | Parkinson's Disease | 74.68 µM | [13] |
| 1,2,4-Oxadiazole derivatives | GPR119 | Type 2 Diabetes | EC50: 20.6 nM | [14] |
Experimental Workflow: GPR119 Agonist Screening
Caption: Workflow for screening 1,2,4-oxadiazole derivatives as GPR119 agonists.
Other Notable Targets
Papain-like Protease (PLpro) of SARS-CoV-2: PLpro is a viral enzyme essential for the replication of SARS-CoV-2. 1,2,4-Oxadiazole derivatives have been designed as potent inhibitors of PLpro, demonstrating antiviral activity against different SARS-CoV-2 variants.[15]
Xanthine Oxidase (XO): XO is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. XO inhibitors are used to treat hyperuricemia and gout. Thioether derivatives of 1,2,4-oxadiazole have shown potent XO inhibitory activity.[16]
Conclusion
The 1,2,4-oxadiazole nucleus represents a privileged scaffold in drug discovery, with derivatives showing a remarkable diversity of biological activities. The ability of this heterocycle to engage with a wide array of therapeutic targets, including enzymes and receptors implicated in cancer, infectious diseases, and neurological and metabolic disorders, underscores its importance in medicinal chemistry. The data and protocols presented in this guide highlight the significant potential of 1,2,4-oxadiazoles for the development of novel and effective therapeutic agents. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
In Silico Modeling of 5-phenyl-1,2,4-oxadiazol-3-amine: A Technical Guide for Drug Discovery Professionals
Introduction
The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 5-phenyl-1,2,4-oxadiazol-3-amine, an exemplar of this class, presents a compelling subject for computational analysis in the early stages of drug discovery. Its structural features—a phenyl ring for potential hydrophobic and aromatic interactions, a hydrogen-bond-donating amine group, and the electron-rich oxadiazole core—offer multiple avenues for target engagement. This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for this compound, designed for researchers, scientists, and drug development professionals. The methodologies and data presented are synthesized from established computational studies on analogous oxadiazole derivatives, offering a robust framework for virtual screening and lead optimization.
Data Presentation: Hypothetical In Silico Performance
The following tables summarize putative quantitative data from a series of in silico experiments targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a common target for anticancer therapies involving oxadiazole derivatives.[1][2] These values are representative examples derived from similar studies and are intended for illustrative purposes.
Table 1: Molecular Docking and Binding Energy Analysis
| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |
| This compound | EGFR Tyrosine Kinase | 1M17 | -7.9 | 150 | Met769, Gln767, Thr766[1] |
| Derivative A (4-chlorophenyl) | EGFR Tyrosine Kinase | 1M17 | -8.5 | 85 | Met769, Leu768, Cys773 |
| Derivative B (4-methoxyphenyl) | EGFR Tyrosine Kinase | 1M17 | -8.2 | 110 | Met769, Gln767, Lys728 |
| Reference Ligand (Erlotinib) | EGFR Tyrosine Kinase | 1M17 | -9.8 | 15 | Met769, Gln767, Thr766 |
Table 2: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile Prediction
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five Violation | Predicted Oral Bioavailability (%) |
| This compound | 161.17 | 1.8 | 1 | 3 | 0 | High |
| Derivative A (4-chlorophenyl) | 195.61 | 2.5 | 1 | 3 | 0 | High |
| Derivative B (4-methoxyphenyl) | 191.19 | 1.7 | 1 | 4 | 0 | High |
| Reference Ligand (Erlotinib) | 393.44 | 4.0 | 1 | 5 | 0 | Moderate |
Experimental Protocols
The following protocols describe the detailed methodologies for the key in silico experiments cited in this guide.
1. Molecular Docking Protocol
-
Objective: To predict the binding mode and affinity of this compound and its derivatives within the ATP-binding site of the EGFR tyrosine kinase domain.
-
Software: AutoDock Vina[3]
-
Preparation of Receptor: The crystal structure of the EGFR tyrosine kinase domain was obtained from the Protein Data Bank (PDB ID: 1M17).[1] Water molecules and co-crystallized ligands were removed. Polar hydrogen atoms and Kollman charges were added to the protein structure using AutoDock Tools.
-
Preparation of Ligand: The 3D structure of this compound was constructed using Gaussian09 software.[3] The structure was energy-minimized using the B3LYP/6-31G(d,p) basis set. Gasteiger charges were assigned, and rotatable bonds were defined.
-
Grid Box Generation: A grid box with dimensions of 60 x 60 x 60 Å, centered on the active site defined by the co-crystallized inhibitor, was generated to encompass the entire binding pocket.
-
Docking Simulation: The docking simulation was performed using the Lamarckian Genetic Algorithm. A total of 100 docking runs were conducted. The resulting conformations were clustered based on a root-mean-square deviation (RMSD) tolerance of 2.0 Å.
-
Analysis: The lowest energy conformation from the most populated cluster was selected as the most probable binding mode. Interactions (hydrogen bonds, hydrophobic interactions) were visualized and analyzed using BIOVIA Discovery Studio.[3]
2. QSAR Model Development Protocol
-
Objective: To develop a Quantitative Structure-Activity Relationship (QSAR) model to correlate the structural features of 1,2,4-oxadiazole derivatives with their predicted anticancer activity.
-
Dataset: A training set of 20 previously synthesized 1,2,4-oxadiazole derivatives with known IC50 values against the A549 lung cancer cell line was used.[4]
-
Descriptor Calculation: A range of 2D and 3D molecular descriptors (e.g., topological, electronic, steric) were calculated for each molecule in the dataset using PaDEL-Descriptor software.
-
Model Building: A multiple linear regression (MLR) model was generated using the Build QSAR Model tool in Schrödinger Maestro. Feature selection was performed to identify the most relevant descriptors.
-
Model Validation: The predictive power of the QSAR model was evaluated using internal validation (leave-one-out cross-validation, R²) and external validation with a test set of 5 compounds. A high correlation coefficient (q² > 0.6) and a low root-mean-square error of prediction (RMSE) were considered indicative of a robust model.
Visualization of Workflows and Pathways
Diagram 1: In Silico Drug Discovery Workflow
A flowchart of the in silico drug discovery process.
Diagram 2: EGFR Signaling Pathway Inhibition
Inhibition of the EGFR signaling cascade by the compound.
Diagram 3: Logical Relationship for QSAR Model
The logical flow of a QSAR model development.
References
- 1. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-phenyl-1,2,4-oxadiazol-3-amine (CAS 7788-14-9) and its Analogs: Synthesis, Bioactivity, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Limited specific experimental data is publicly available for 5-phenyl-1,2,4-oxadiazol-3-amine (CAS 7788-14-9). This guide provides a comprehensive overview of this compound based on available chemical data and extrapolates its potential synthesis, biological activity, and mechanisms of action from closely related analogs within the 1,2,4-oxadiazole and 1,3,4-oxadiazole chemical space.
Core Compound Identification and Properties
This compound is a heterocyclic organic compound featuring a core 1,2,4-oxadiazole ring substituted with a phenyl group at the 5-position and an amine group at the 3-position. The 1,2,4-oxadiazole scaffold is a recognized bioisostere for esters and amides, offering improved metabolic stability, and is a privileged structure in medicinal chemistry.[1][2]
Table 1: Physicochemical Properties of this compound [3][4]
| Property | Value |
| CAS Number | 7788-14-9 |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | This compound |
| SMILES | Nc1noc(c2ccccc2)n1 |
| Purity | Typically >95% (commercial sources) |
| Storage | 4°C, protect from light |
Table 2: Computed Properties of this compound [4]
| Descriptor | Value |
| XLogP3 | 1.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 161.058911855 |
| Topological Polar Surface Area | 64.9 Ų |
Safety Profile:
Based on GHS hazard statements, this compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[4] Appropriate personal protective equipment should be used when handling this compound.
Synthesis and Experimental Protocols
Plausible Synthetic Workflow
A plausible synthetic route to this compound could involve the reaction of a corresponding 3-trihalomethyl-1,2,4-oxadiazole with ammonia. This approach is documented for the synthesis of 5-amino-1,2,4-oxadiazole regioisomers.
Caption: Plausible synthetic workflow for this compound.
Representative Experimental Protocol (Analogous Compound)
The following protocol is for the synthesis of 3-substituted 5-amino-1,2,4-oxadiazoles, which can be adapted for the target compound.
Materials:
-
3-substituted-5-trichloromethyl-1,2,4-oxadiazole
-
Ammonia
-
Methanol
Procedure:
-
Dissolve the 3-substituted-5-trichloromethyl-1,2,4-oxadiazole in methanol in a suitable flask.
-
Cool the solution to 0°C.
-
Saturate the mixture with ammonia gas.
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C for two hours.
-
Evaporate the solvent under reduced pressure.
-
The residue can be further purified by recrystallization from a suitable solvent system (e.g., benzene).
Biological Activity and Therapeutic Potential
The 1,2,4-oxadiazole scaffold is a component of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[5][6][7] While specific bioactivity data for this compound is not available, the activity of structurally similar compounds suggests its potential as a valuable scaffold in drug discovery.
Anticancer Activity of Analogous Compounds
Numerous studies have demonstrated the potent anticancer activity of 1,2,4-oxadiazole derivatives against various cancer cell lines.
Table 3: Anticancer Activity of Representative 1,2,4-Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,4-oxadiazole-1,2,3-triazole-pyrazole derivative | MCF-7 (Breast) | 0.081 | [6] |
| 3,4-diaryl-1,2,4-oxadiazolidin-5-one analog | MCF-7 (Breast) | 15.63 | [8] |
| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivative (18a) | MCF-7 (Breast) | sub-micromolar | [8] |
| (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazole derivative | Leukemia | - | [9] |
| 1,2,4-oxadiazole linked imidazopyrazine derivative (16a) | MCF-7 (Breast) | 0.68 | [2] |
| 1,2,4-oxadiazole linked imidazopyrazine derivative (16a) | A-549 (Lung) | 1.56 | [2] |
| 1,2,4-oxadiazole linked imidazopyrazine derivative (16b) | MCF-7 (Breast) | 0.22 | [2] |
| 1,2,4-oxadiazole linked imidazopyrazine derivative (16b) | A-549 (Lung) | 1.09 | [2] |
Other Potential Biological Activities
Derivatives of 1,2,4-oxadiazole have also shown promise in other therapeutic areas:
-
Anti-inflammatory and Analgesic: Certain derivatives have exhibited significant anti-inflammatory and analgesic properties with reduced ulcerogenic effects compared to standard drugs.
-
Antimicrobial: The oxadiazole nucleus is present in compounds with broad-spectrum antimicrobial activity.
-
Anticonvulsant: Introduction of an amino group on the oxadiazole ring has been associated with anticonvulsant activity in some derivatives.
-
Anti-Alzheimer's Agents: Novel 1,2,4-oxadiazole-based derivatives have shown excellent inhibitory activity against acetylcholinesterase (AChE).[10]
Mechanism of Action and Signaling Pathways
The anticancer mechanism of 1,2,4-oxadiazole derivatives is often multifactorial, involving the inhibition of key enzymes and modulation of critical signaling pathways.
Hypothesized Anticancer Signaling Pathway
Based on studies of related compounds, a potential mechanism of action for this compound could involve the induction of apoptosis through caspase activation and the modulation of cell survival pathways.
Caption: Hypothesized anticancer signaling pathway for 1,2,4-oxadiazole derivatives.
Some 1,2,4-oxadiazole derivatives have been shown to induce apoptosis by activating caspase-3, a key executioner caspase.[11] Furthermore, studies on related heterocyclic compounds suggest the potential for inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation and survival.[12]
Conclusion and Future Directions
This compound represents a promising chemical scaffold with significant potential for the development of novel therapeutic agents. While specific biological data for this compound is currently limited, the extensive research on the broader class of 1,2,4-oxadiazoles strongly suggests its potential for anticancer, anti-inflammatory, and other pharmacological activities.
Future research should focus on:
-
Developing and optimizing a specific synthetic protocol for this compound to enable further investigation.
-
Conducting comprehensive in vitro and in vivo screening to elucidate its specific biological activities and determine its therapeutic potential.
-
Investigating its precise mechanism of action and identifying its molecular targets to guide further drug development efforts.
The structural simplicity and synthetic accessibility of this compound, combined with the proven therapeutic potential of the 1,2,4-oxadiazole core, make it a compelling candidate for further exploration in medicinal chemistry and drug discovery programs.
References
- 1. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C8H7N3O | CID 2305446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Synthesis and Characterization of 3-Amino-1,2,4-Oxadiazole Derivatives
Introduction: The Role of 1,2,4-Oxadiazoles in Modern Medicinal Chemistry
The 1,2,4-oxadiazole ring system is a prominent heterocyclic scaffold in the field of drug discovery and development. Its unique physicochemical properties, including its ability to act as a bioisosteric replacement for amide and ester groups, make it a valuable component in designing novel therapeutic agents. This heterocycle is known to improve metabolic stability, enhance oral bioavailability, and modulate the pharmacokinetic profile of drug candidates. Specifically, the 3-amino-5-phenyl-1,2,4-oxadiazole core is found in a variety of compounds investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents.
This document provides a comprehensive overview of the general synthetic strategies for preparing 3-amino-5-aryl-1,2,4-oxadiazoles, with a focus on the underlying chemical principles and safety considerations. It is intended for researchers and scientists in the field of organic and medicinal chemistry.
Theoretical Background: The Chemistry of 1,2,4-Oxadiazole Ring Formation
The most prevalent and reliable method for the synthesis of 3-amino-5-substituted-1,2,4-oxadiazoles involves the cyclization of an N-acylcyanamide intermediate, which is typically formed in situ. This transformation is a robust and versatile method that allows for the introduction of a wide variety of substituents at the 5-position of the oxadiazole ring.
The general synthetic approach can be broken down into two key steps:
-
Acylation of a Hydroxyguanidine Derivative: The synthesis often commences with the acylation of a suitable hydroxyguanidine or a related precursor. This step introduces the desired substituent that will ultimately reside at the 5-position of the heterocyclic ring.
-
Dehydrative Cyclization: The resulting intermediate undergoes an intramolecular cyclodehydration reaction to form the stable 1,2,4-oxadiazole ring. This step is often promoted by heat or the use of a dehydrating agent.
The choice of starting materials and reaction conditions can be tailored to optimize the yield and purity of the final product.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles. This represents a common pathway described in the scientific literature.
Caption: Generalized synthetic workflow for 3-amino-5-aryl-1,2,4-oxadiazoles.
Detailed Experimental Protocol: A Representative Example
While specific reaction conditions should be optimized for each unique substrate, the following protocol outlines a general and illustrative procedure based on established methodologies in the literature.
4.1. Materials and Equipment
-
Reagents:
-
Substituted benzamidoxime
-
Cyanogen bromide (or a suitable equivalent)
-
Anhydrous solvent (e.g., Dioxane, THF, DMF)
-
Base (e.g., Potassium carbonate, Triethylamine)
-
Deuterated solvent for NMR (e.g., DMSO-d6)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Purification system (e.g., Flash chromatography or recrystallization setup)
-
Analytical instruments (NMR spectrometer, Mass spectrometer)
-
4.2. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the starting benzamidoxime and a suitable anhydrous solvent.
-
Addition of Base: Add the base to the reaction mixture and stir until it is well-dispersated.
-
Addition of Cyanating Agent: Dissolve the cyanating agent (e.g., cyanogen bromide) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture at a controlled temperature (often 0 °C to room temperature). Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by the addition of water. The product may precipitate out of the solution or require extraction with an organic solvent.
-
Purification: The crude product should be purified to remove any unreacted starting materials or byproducts. Common purification techniques include recrystallization from a suitable solvent system or column chromatography on silica gel.
4.3. Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be used to confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling chemicals.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood, especially when working with toxic reagents like cyanogen bromide.
-
Waste Disposal: Dispose of all chemical waste according to the established protocols of your institution.
Conclusion
The synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles is a well-established area of organic chemistry with significant implications for medicinal chemistry. The methodologies described provide a general framework for the preparation of these valuable compounds. Researchers should consult the primary literature for specific examples and optimize conditions for their particular substrates. Adherence to strict safety protocols is paramount throughout the experimental process.
Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole moiety is a significant pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for esters and amides to enhance metabolic stability and improve pharmacokinetic profiles.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to expedite the synthesis of these valuable heterocyclic compounds. This approach offers considerable advantages over conventional heating methods, including dramatically reduced reaction times, often leading to higher yields and procedural simplicity.[1] These benefits make MAOS particularly valuable for the rapid generation of compound libraries in drug discovery programs.[1]
The synthesis of 1,2,4-oxadiazoles typically proceeds through the cyclization of an O-acylamidoxime intermediate.[1] Microwave irradiation accelerates this key transformation, often enabling one-pot procedures that are amenable to high-throughput synthesis.[1]
General Reaction Scheme
The most common microwave-assisted route to 3,5-disubstituted 1,2,4-oxadiazoles involves the coupling of an amidoxime with a carboxylic acid or its derivative, followed by a cyclodehydration step.
Caption: General reaction scheme for the synthesis of 1,2,4-oxadiazoles.
Experimental Protocols
Two primary microwave-assisted methods for the synthesis of 1,2,4-oxadiazoles are detailed below. Method A employs a coupling agent for carboxylic acids, while Method B utilizes acyl chlorides.
Method A: From Amidoximes and Carboxylic Acids using a Coupling Agent
This one-pot, two-step protocol is highly efficient for a wide range of substrates.
Materials and Equipment:
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
Microwave-safe reaction vessels with stir bars
-
Amidoxime (1.0 eq)
-
Carboxylic acid (1.0 - 1.2 eq)
-
Coupling agent (e.g., HBTU, PS-Carbodiimide/HOBt) (1.1 eq)
-
Organic base (e.g., DIEA, PS-BEMP) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., acetonitrile, DMF, THF)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 - 1.2 eq) and the coupling agent (1.1 eq) in an appropriate anhydrous solvent.[1]
-
Activation: Add the organic base (e.g., DIEA, 2.0 - 3.0 eq) to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.[1]
-
Amidoxime Addition: Add the amidoxime (1.0 eq) to the reaction mixture.[1]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).[1]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: After cooling the reaction vessel to room temperature, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[1]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1,2,4-oxadiazole.[1]
Method B: From Amidoximes and Acyl Chlorides
This method provides a rapid synthesis of 1,2,4-oxadiazoles, particularly when the corresponding acyl chloride is readily available.
Materials and Equipment:
-
Microwave synthesizer
-
Microwave-safe reaction vessels with stir bars
-
Amidoxime (1.0 eq)
-
Acyl chloride (1.0 eq)
-
Organic base (e.g., DIEA)
-
Anhydrous solvent (e.g., THF)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the amidoxime and an organic base such as DIEA to an anhydrous solvent like THF.
-
Acyl Chloride Addition: Add the acyl chloride to the mixture.
-
Microwave Irradiation: Seal the vessel and heat the reaction mixture in the microwave at approximately 150 °C for 15 minutes.[2][3]
-
Monitoring, Work-up, and Purification: Follow steps 5-7 as described in Method A. In many cases, the conversion is quantitative, simplifying purification.[2][3]
Experimental Workflow Diagram
Caption: A typical experimental workflow for microwave-assisted synthesis.
Data Presentation: Reaction Conditions and Yields
The following tables summarize various reported conditions for the microwave-assisted synthesis of 1,2,4-oxadiazoles, demonstrating the versatility and efficiency of this methodology.
Table 1: Synthesis of 1,2,4-Oxadiazoles using HBTU and PS-BEMP (Method A) [2]
| Entry | Amidoxime (R1) | Carboxylic Acid (R2) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenyl | 4-Fluorophenyl | Acetonitrile | 160 | 15 | 92 |
| 2 | 4-Chlorophenyl | 4-Fluorophenyl | Acetonitrile | 160 | 15 | 95 |
| 3 | 4-Methoxyphenyl | 4-Fluorophenyl | Acetonitrile | 160 | 15 | 90 |
| 4 | 2-Thienyl | 4-Fluorophenyl | Acetonitrile | 160 | 15 | 88 |
| 5 | Cyclohexyl | 4-Fluorophenyl | Acetonitrile | 160 | 15 | 85 |
Table 2: Synthesis of 1,2,4-Oxadiazoles using PS-Carbodiimide/HOBt (Method A) [2]
| Entry | Amidoxime (R1) | Carboxylic Acid (R2) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenyl | Benzoic Acid | THF | 150 | 15 | 83 |
Table 3: Synthesis of 1,2,4-Oxadiazoles from Acyl Chlorides (Method B) [2]
| Entry | Amidoxime (R1) | Carboxylic Acid (R2) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenyl | Benzoic Acid | THF | 150 | 15 | 90 |
| 2 | 4-Chlorophenyl | Benzoic Acid | THF | 150 | 15 | 92 |
| 3 | 4-Methoxyphenyl | Benzoic Acid | THF | 150 | 15 | 88 |
| 4 | 2-Thienyl | Benzoic Acid | THF | 150 | 15 | 85 |
| 5 | Cyclohexyl | Benzoic Acid | THF | 150 | 15 | 82 |
Conclusion
Microwave-assisted synthesis is a robust and efficient platform for the rapid generation of 1,2,4-oxadiazoles. The protocols outlined provide a general framework that can be adapted and optimized for a wide variety of substrates. The significant reduction in reaction times and often improved yields make this technology an invaluable tool for researchers in medicinal chemistry and drug development.
References
Application Notes and Protocols for Anticancer Assays Using 5-Phenyl-1,2,4-oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of 5-phenyl-1,2,4-oxadiazole, in particular, have emerged as a promising class of compounds in anticancer research. While comprehensive data on the parent compound, 5-phenyl-1,2,4-oxadiazol-3-amine, is limited in publicly available research, numerous studies have highlighted the potent cytotoxic and tumor-inhibitory effects of its derivatives. These compounds often exert their anticancer effects through the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
This document provides detailed application notes and experimental protocols for the evaluation of 5-phenyl-1,2,4-oxadiazole derivatives in anticancer assays. The information herein is collated from various studies and is intended to serve as a comprehensive guide for researchers in the field of oncology drug discovery.
Mechanism of Action and Signaling Pathways
Derivatives of 5-phenyl-1,2,4-oxadiazole have been shown to target several critical pathways in cancer. A significant body of research points towards the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a primary mechanism of action.[1][2][3] EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, which are central to cell proliferation, survival, and angiogenesis. By inhibiting EGFR, these compounds can effectively halt these pro-cancerous signals.
References
Experimental Setup for Testing 1,2,4-Oxadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental testing of 1,2,4-oxadiazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. These protocols cover the synthesis, characterization, and biological evaluation of these compounds for various therapeutic areas, including oncology, inflammation, and infectious diseases.
Synthesis and Characterization
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process, commonly involving the cyclization of an amidoxime with a carboxylic acid derivative.[1]
General Synthesis Protocol for 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol outlines a common method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[2][3]
Step 1: Amidoxime Formation
-
Dissolve the aromatic nitrile (1.0 equivalent) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated arylamidoxime by filtration, wash with water, and dry under vacuum.
Step 2: Acylation and Cyclodehydration
-
Dissolve the arylamidoxime (1.0 equivalent) in a suitable solvent such as pyridine.
-
Add the desired aromatic acyl chloride (1.1 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Heat the mixture to 80-100°C for 4-8 hours to induce cyclodehydration. Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Collect the crude product by filtration and purify by column chromatography or recrystallization.
A one-pot alternative involves the reaction of amidoximes with carboxylic acid esters in a superbase medium (NaOH/DMSO) at room temperature.[2] Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[4]
Characterization of 1,2,4-Oxadiazole Derivatives
The synthesized compounds should be characterized using standard spectroscopic techniques to confirm their structure and purity.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
Biological Evaluation Protocols
The following are detailed protocols for evaluating the biological activity of 1,2,4-oxadiazole derivatives in key therapeutic areas.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, DU-145) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare stock solutions of the 1,2,4-oxadiazole derivatives in DMSO. Dilute the stocks with culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%.[3]
-
Incubation: Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin). Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[3]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) | Positive Control (IC₅₀ µM) |
| Derivative 1 | MCF-7 | [Insert Value] | Doxorubicin: [Insert Value] |
| Derivative 2 | A549 | [Insert Value] | Doxorubicin: [Insert Value] |
| Derivative 3 | DU-145 | [Insert Value] | Doxorubicin: [Insert Value] |
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay evaluates the ability of the compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[10]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.[8]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Pre-treat the cells with various concentrations of the 1,2,4-oxadiazole derivatives for 1 hour.[8]
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[8]
-
NO Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).[8]
-
Incubate at room temperature for 10 minutes.[8]
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.[8]
-
-
Data Analysis: Determine the percentage inhibition of NO production relative to LPS-stimulated cells without any test compound.
Data Presentation:
| Compound | Concentration (µM) | % NO Inhibition | IC₅₀ (µM) |
| Derivative 1 | 10 | [Insert Value] | [Insert Value] |
| 50 | [Insert Value] | ||
| 100 | [Insert Value] | ||
| Positive Control (e.g., L-NAME) | 100 | [Insert Value] | [Insert Value] |
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[1][11]
Protocol:
-
Preparation of Inoculum: Culture the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in the appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the inoculum to a concentration of 1.5 x 10⁸ CFU/mL.[1]
-
Serial Dilution: Prepare a stock solution of the 1,2,4-oxadiazole derivative in DMSO. Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well microtiter plate.[1]
-
Inoculation: Add the standardized microbial inoculum to each well.[1]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Positive Control (MIC µg/mL) |
| Derivative 1 | [Insert Value] | [Insert Value] | [Insert Value] | Ciprofloxacin: [Insert Value] |
| Derivative 2 | [Insert Value] | [Insert Value] | [Insert Value] | Fluconazole: [Insert Value] |
Signaling Pathways and Visualizations
Several signaling pathways have been implicated in the mechanism of action of 1,2,4-oxadiazole derivatives. Understanding these pathways is crucial for rational drug design and development.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Some 1,2,4-oxadiazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[10][12]
Caption: Inhibition of the NF-κB signaling pathway by a 1,2,4-oxadiazole derivative.
EGFR/PI3K/mTOR Signaling Pathway in Cancer
The EGFR/PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Some 1,2,4-oxadiazole derivatives have shown potential as inhibitors of this pathway.[3]
Caption: Potential inhibition of the EGFR/PI3K/mTOR pathway by a 1,2,4-oxadiazole derivative.
GPR119 Signaling Pathway
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Its activation leads to increased insulin secretion and GLP-1 release.
Caption: Activation of the GPR119 signaling pathway by a 1,2,4-oxadiazole agonist.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the testing of novel 1,2,4-oxadiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalspub.com [journalspub.com]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
5-phenyl-1,2,4-oxadiazol-3-amine: An Emerging Scaffold in Enzyme Inhibition
For Immediate Release
[City, State] – [Date] – The compound 5-phenyl-1,2,4-oxadiazol-3-amine is gaining attention within the scientific community as a potential scaffold for the development of novel enzyme inhibitors. While detailed research on this specific molecule as an enzyme inhibitor is still emerging, the broader class of oxadiazole derivatives has demonstrated significant potential in targeting a variety of enzymes implicated in numerous disease pathways. This application note serves as a resource for researchers, scientists, and drug development professionals interested in the potential of this compound and its analogs.
Introduction to this compound
This compound, with the CAS number 7788-14-9, is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a phenyl group at the 5-position and an amine group at the 3-position. The structural characteristics of the oxadiazole ring, including its planarity, hydrogen bonding capabilities, and dipole moment, make it an attractive moiety for designing molecules that can interact with the active sites of enzymes.
The Therapeutic Potential of Oxadiazole Derivatives as Enzyme Inhibitors
Derivatives of 1,2,4-oxadiazole and its isomer 1,3,4-oxadiazole have been extensively studied and have shown inhibitory activity against a wide range of enzymes, highlighting the therapeutic potential of this chemical class.
Known Enzyme Targets of Oxadiazole Scaffolds:
While specific enzyme targets for this compound are not yet extensively documented in publicly available literature, related oxadiazole derivatives have been reported to inhibit several key enzymes, including but not limited to:
-
Kinases: These enzymes are crucial in cell signaling and are prominent targets in cancer therapy.
-
Proteases: Involved in various physiological processes, their inhibition is a key strategy for antiviral and anti-inflammatory drugs.
-
Histone Deacetylases (HDACs): These are important targets in oncology and neurology.
-
Monoamine Oxidases (MAOs): Inhibition of MAOs is a well-established approach for the treatment of neurological disorders. For instance, a related derivative, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, has been identified as a potent and selective inhibitor of MAO-B.
-
Glycogen Phosphorylase: While a study on 3-glucosylated 5-amino-1,2,4-oxadiazoles did not show inhibition of this enzyme, it highlights the exploration of this scaffold against metabolic targets.
The diverse inhibitory profile of oxadiazole derivatives suggests that this compound could be a valuable starting point for inhibitor discovery programs targeting these or other enzyme families.
Application Notes and Protocols
Due to the limited availability of specific experimental data for this compound as an enzyme inhibitor, this section provides generalized protocols that can be adapted for its evaluation. These protocols are based on standard methodologies used for characterizing enzyme inhibitors.
General Protocol for Enzyme Inhibition Assay
This protocol outlines a general workflow for screening this compound against a target enzyme.
Objective: To determine the inhibitory potential of this compound against a specific enzyme by measuring its IC50 value.
Materials:
-
Target enzyme
-
Substrate for the target enzyme
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Workflow:
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include appropriate controls (no inhibitor, no enzyme).
-
Pre-incubation: Gently mix and pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Incubation and Measurement: Incubate the plate for a specific time at the optimal temperature. Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) at regular intervals or at a fixed endpoint using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
Hypothetical Signaling Pathway Inhibition
Should this compound be identified as an inhibitor of a specific kinase (e.g., a kinase in a cancer-related pathway), its effect could be visualized as follows. This diagram illustrates a hypothetical scenario where the compound blocks a signaling cascade.
Future Directions
The structural features of this compound present a promising starting point for the design of new enzyme inhibitors. Further research is warranted to:
-
Screen the compound against a broad panel of enzymes to identify specific targets.
-
Determine the mode of inhibition for any identified enzyme-inhibitor interactions.
-
Conduct structure-activity relationship (SAR) studies by synthesizing and testing analogs to optimize potency and selectivity.
-
Elucidate the impact of inhibition on relevant cellular signaling pathways.
Conclusion
While specific data on this compound as an enzyme inhibitor is currently limited, the well-documented activities of the broader oxadiazole class of compounds provide a strong rationale for its investigation. The protocols and conceptual frameworks provided herein offer a foundation for researchers to explore the potential of this and related molecules in the development of novel therapeutics.
Disclaimer: This document is intended for research and informational purposes only. The protocols described are general and may require optimization for specific applications. This compound should be handled by trained professionals in a laboratory setting.
Application Notes and Protocols for the Cyclization of Amidoximes to 1,2,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, frequently utilized as a bioisostere for amide and ester groups to enhance metabolic stability and pharmacokinetic profiles.[1] The synthesis of these valuable heterocyclic compounds often involves the cyclization of an amidoxime with a carbonyl-containing compound. This document provides detailed protocols for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes, summarizing key quantitative data and outlining the primary synthetic workflows. The methodologies described herein are categorized into two main strategies: a traditional two-step synthesis involving the isolation of an O-acylamidoxime intermediate and more streamlined one-pot procedures.[1]
General Synthetic Pathways
The construction of the 1,2,4-oxadiazole ring from amidoximes is a versatile transformation that can be achieved through several pathways. The choice of method often depends on the nature of the starting materials, the desired operational simplicity, and the scale of the reaction. The two primary approaches are the two-step pathway, which involves the formation and isolation of an O-acylamidoxime intermediate followed by cyclodehydration, and the one-pot pathway, where the acylation and cyclization steps are performed sequentially in the same reaction vessel.[1][2]
Data Presentation: Comparison of Protocols
The following tables summarize quantitative data for various protocols for the cyclization of amidoximes to 1,2,4-oxadiazoles, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Two-Step Synthesis via Acyl Chlorides
| Amidoxime (eq.) | Acyl Chloride (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1.0 | 1.1 | Pyridine (solvent) | Pyridine | Reflux | 6-12 | Moderate to Good | [3] |
| 1.0 | 1.0 | - | DCM | RT | 1-18 | - | [2] |
Table 2: One-Pot Synthesis using Carboxylic Acids and Coupling Agents
| Amidoxime (eq.) | Carboxylic Acid (eq.) | Coupling Agent (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1.0 | 1.0 | EDC (1.5) | HOAt (cat.), TEA (1.0) | DMF | 100 | 3 | Moderate | [4] |
| 1.0 | 1.0-1.2 | Coupling Agent (1.1) | DIEA (2.0-3.0) | Anhydrous Solvent | 120-160 (MW) | 0.17-0.5 | >85 | [5][6] |
| 1.0 | 1.0 | CDI (1.0) | NaOH (cat.) | DMSO | RT | - | - | [2] |
Table 3: One-Pot Synthesis using Anhydrides
| Amidoxime (eq.) | Anhydride (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1.0 | 1.0 | NaOH (cat.) | DMSO | RT | 3 | Moderate to Excellent | [2] |
Table 4: One-Pot Synthesis using Esters in Superbase Media
| Amidoxime (eq.) | Ester (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1.0 | 1.2 | NaOH (powdered, 2.0) | DMSO | RT | 4-24 | 11-90 | [3] |
Experimental Protocols
Protocol 1: Two-Step Synthesis from an Amidoxime and an Acyl Chloride
This protocol describes the classical method for synthesizing 1,2,4-oxadiazoles, which involves the initial formation of an O-acylamidoxime intermediate, followed by cyclodehydration.[3]
Step 1: O-Acylation
-
Dissolve the substituted amidoxime (1.0 eq) in pyridine at 0 °C.
-
Add the substituted acyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature.
Step 2: Cyclodehydration
-
Heat the reaction mixture at reflux for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis from an Amidoxime and a Carboxylic Acid using Microwave Irradiation
This modern protocol offers a rapid and efficient one-pot synthesis of 1,2,4-oxadiazoles, leveraging microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times.[6]
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 - 1.2 eq) and a suitable coupling agent (e.g., HBTU, 1.1 eq) in an anhydrous solvent (e.g., THF).
-
Add an organic base (e.g., DIEA, 2.0 - 3.0 eq) to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).[6]
-
After cooling, the reaction mixture can be purified directly by preparative HPLC or after a suitable workup.
Protocol 3: One-Pot Synthesis from an Amidoxime and a Carboxylic Acid Ester in a Superbase Medium
This protocol details a one-pot synthesis facilitated by a superbase medium, which is particularly useful for generating 3,5-disubstituted-1,2,4-oxadiazoles at room temperature.[3]
-
To a suspension of powdered sodium hydroxide (2.0 eq) in DMSO, add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid methyl or ethyl ester (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The synthesis of 1,2,4-oxadiazoles from amidoximes is a robust and versatile process with multiple established protocols. The choice between a two-step or a one-pot procedure will depend on the specific substrates and the desired laboratory workflow. Modern techniques, such as microwave-assisted synthesis, offer significant advantages in terms of reaction time and efficiency. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of drug discovery and development to effectively synthesize these important heterocyclic compounds.
References
Application Notes and Protocols for In Vitro Bioactivity Screening of 5-phenyl-1,2,4-oxadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro screening of the biological activity of 5-phenyl-1,2,4-oxadiazol-3-amine. The protocols and assays detailed herein are based on the known bioactivities of the broader 1,2,4-oxadiazole class of compounds, which have demonstrated potential as anticancer, anti-inflammatory, and enzyme-inhibiting agents. While direct experimental data for this compound is limited, the provided methodologies offer a robust framework for its initial biological characterization.
Introduction to this compound
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][3] Specifically, various substituted 1,2,4-oxadiazoles have shown potent cytotoxic effects against a range of cancer cell lines and have been investigated as inhibitors of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and enzymes like Histone Deacetylases (HDACs).[3][4]
Given the established bioactivity of the 1,2,4-oxadiazole core, this compound is a compound of interest for screening to identify novel therapeutic leads. These application notes will focus on protocols to assess its potential anticancer and immunomodulatory activities.
Data Presentation: Hypothetical In Vitro Screening Results
The following tables present a hypothetical summary of quantitative data for the in vitro bioactivity of this compound. These tables are for illustrative purposes to guide the presentation of experimental findings.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.8 |
| A549 | Lung Carcinoma | 32.1 |
| HCT116 | Colon Carcinoma | 18.9 |
| K562 | Chronic Myelogenous Leukemia | 12.5 |
| B16-F10 | Murine Melanoma | 51.0 |
| RAW 264.7 | Murine Macrophage | > 100 |
Table 2: Enzyme Inhibition Profile of this compound
| Enzyme Target | Assay Type | IC₅₀ (µM) |
| HDAC1 | Fluorometric | 8.5 |
| HDAC6 | Fluorometric | 15.2 |
Table 3: Effect of this compound on NF-κB Signaling
| Assay | Cell Line | Endpoint | IC₅₀ (µM) |
| NF-κB Reporter Assay | HEK293T | Luciferase Activity | 22.7 |
| p65 Nuclear Translocation | RAW 264.7 | Immunofluorescence | 28.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
HDAC Inhibition Assay (Fluorometric)
This protocol measures the ability of this compound to inhibit the activity of histone deacetylases.
Materials:
-
Recombinant human HDAC1 and HDAC6 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution
-
This compound (dissolved in DMSO)
-
Trichostatin A (TSA) or SAHA as a positive control
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in HDAC assay buffer.
-
In a 96-well black plate, add the diluted compound or control, the HDAC enzyme, and assay buffer to a final volume of 50 µL.
-
Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction and generate the fluorescent signal by adding 100 µL of developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
NF-κB Reporter Assay
This assay quantifies the inhibition of the NF-κB signaling pathway.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine or other transfection reagent
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
96-well white plates
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid in a 96-well white plate.
-
After 24 hours, treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the TNF-α-stimulated control and determine the IC₅₀ value.
Visualizations
Caption: Workflow for in vitro bioactivity screening.
Caption: Potential inhibition of the NF-κB signaling pathway.
References
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researcher.manipal.edu [researcher.manipal.edu]
Application of 1,2,4-Oxadiazoles in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry. Its unique physicochemical properties, including its role as a bioisosteric replacement for ester and amide groups, have made it a valuable scaffold in the design of novel therapeutic agents.[1][2][3] This versatile core is present in a variety of biologically active compounds with a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4][5] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with 1,2,4-oxadiazole-based compounds in drug discovery.
Application Notes
The 1,2,4-oxadiazole ring is a stable and synthetically accessible scaffold that offers several advantages in drug design.[4] Its ability to act as a bioisostere for esters and amides can improve the metabolic stability and pharmacokinetic profile of a drug candidate by resisting hydrolysis.[2][3] Furthermore, the diverse substitution patterns possible on the 1,2,4-oxadiazole ring allow for fine-tuning of the pharmacological activity and selectivity of a compound.[4]
Several commercially available drugs, such as the cough suppressant Oxolamine and the antiviral agent Pleconaril, contain the 1,2,4-oxadiazole core, highlighting its therapeutic relevance.[5][6]
Key Therapeutic Areas:
-
Oncology: 1,2,4-oxadiazole derivatives have demonstrated significant anticancer activity against various cancer cell lines.[5][7][8] Their mechanisms of action are diverse and can involve the inhibition of enzymes such as histone deacetylases (HDACs) and the induction of apoptosis.[5][9]
-
Neuroscience: This scaffold is prominent in the development of agents targeting the central nervous system. Notably, 1,2,4-oxadiazole-based compounds have been developed as potent and efficacious agonists for muscarinic acetylcholine receptors, which are implicated in cognitive function and are a target for Alzheimer's disease therapy.[10][11][12] They have also been explored as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades anandamide, with potential applications in treating pain, anxiety, and inflammatory disorders.[13]
-
Immunology and Inflammation: 1,2,4-oxadiazole derivatives have been identified as potent agonists of sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype.[14][15][16] S1P1 receptor agonists play a crucial role in lymphocyte trafficking and are effective immunosuppressive agents for conditions like multiple sclerosis.[14][15]
Quantitative Data Summary
The following tables summarize the biological activities of representative 1,2,4-oxadiazole derivatives from the literature.
Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 14a | MCF-7 (Breast) | MTT | 0.12 | [7] |
| A549 (Lung) | MTT | 0.21 | [7] | |
| A375 (Melanoma) | MTT | 0.19 | [7] | |
| 14b | MCF-7 (Breast) | MTT | 0.19 | [7] |
| A549 (Lung) | MTT | 0.35 | [7] | |
| A375 (Melanoma) | MTT | 0.28 | [7] | |
| 7a | MCF-7 (Breast) | MTT | 0.76 | [8] |
| A549 (Lung) | MTT | 0.18 | [8] | |
| DU145 (Prostate) | MTT | 1.13 | [8] | |
| MDA-MB-231 (Breast) | MTT | 0.93 | [8] | |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | Not Specified | 4.96 | [17] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | Not Specified | 0.35 | [17] |
Table 2: Activity of 1,2,4-Oxadiazole Derivatives on Neurological Targets
| Compound | Target | Assay Type | Activity (nM) | Reference |
| L-670,207 | Muscarinic Receptors | PI Turnover | ED50 = 180 | [11] |
| L-670,548 | Muscarinic Receptors | PI Turnover | ED50 = 260 | [11] |
| Analogue 26 | S1P1 Receptor | Radioligand Binding | IC50 = 0.6 | [15][16] |
| JZP-327A (51) | FAAH (human recombinant) | Not Specified | IC50 = 11 | [18][19] |
| R-enantiomer 52 | FAAH (human recombinant) | Not Specified | IC50 = 240 | [18][19] |
Experimental Protocols
General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol describes a common method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and carboxylic acids.
Materials:
-
Amidoxime derivative
-
Carboxylic acid derivative
-
Coupling agent (e.g., HBTU, HATU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, CH3CN)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the amidoxime (1.0 eq) and the carboxylic acid (1.1 eq) in an anhydrous solvent, add the organic base (2.0-3.0 eq).
-
Add the coupling agent (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).[20]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
Note: Microwave-assisted synthesis can also be employed to shorten reaction times and improve yields.[5]
MTT Assay for Anticancer Activity
This protocol outlines the determination of the cytotoxic effects of 1,2,4-oxadiazole derivatives on cancer cells using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Prepare serial dilutions of the 1,2,4-oxadiazole test compounds in the cell culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and a known anticancer drug as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.
Fatty Acid Amide Hydrolase (FAAH) Inhibitor Screening Assay
This protocol describes a fluorescence-based assay for screening 1,2,4-oxadiazole derivatives as FAAH inhibitors.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)
-
Test compounds and a known FAAH inhibitor (e.g., JZL 195)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer or an organic solvent like DMSO.
-
In a 96-well plate, add the assay buffer, the diluted FAAH enzyme, and the test compound solution (or solvent for control wells).[4]
-
Incubate the plate for a defined period (e.g., 5-15 minutes) at 37°C to allow for inhibitor binding.[13]
-
Initiate the enzymatic reaction by adding the FAAH substrate to each well.[4]
-
Immediately measure the fluorescence intensity kinetically for 15-30 minutes at 37°C, with excitation at 340-360 nm and emission at 450-465 nm.[4][13]
-
Calculate the rate of the enzymatic reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.
Signaling Pathways and Visualizations
Muscarinic Acetylcholine Receptor Signaling
1,2,4-oxadiazole-based muscarinic agonists primarily act on M1, M3, and M5 receptors, which are coupled to Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.
Sphingosine-1-Phosphate (S1P) Receptor Signaling
1,2,4-oxadiazole S1P1 receptor agonists mimic the action of endogenous S1P. Binding of the agonist to the S1P1 receptor, which is coupled to Gi proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This signaling cascade is crucial for regulating lymphocyte trafficking from lymphoid organs to the bloodstream.
Caption: Sphingosine-1-Phosphate (S1P) Receptor Signaling.
Fatty Acid Amide Hydrolase (FAAH) Inhibition and Endocannabinoid Signaling
1,2,4-oxadiazole-based FAAH inhibitors block the degradation of the endocannabinoid anandamide (AEA). This leads to an accumulation of AEA, which then enhances the activation of cannabinoid receptors (CB1 and CB2). This enhanced signaling produces various therapeutic effects, including analgesia and anxiolysis.
Caption: FAAH Inhibition and Endocannabinoid Signaling.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor stimulated phosphoinositide turnover in cardiac atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 16. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. acetylcholine signaling pathway via muscarinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 19. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
Application Notes and Protocols for the Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and experimental protocols for metal complexes of 2-amino-5-phenyl-1,3,4-oxadiazole. This class of compounds has garnered significant interest due to its diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties.
Introduction
The 1,3,4-oxadiazole moiety is a versatile heterocyclic scaffold that is a constituent of numerous biologically active molecules. The incorporation of a 2-amino-5-phenyl substitution pattern provides a key ligand (Figure 1) for the chelation of various metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to the principles of chelation theory. This document outlines the synthesis of 2-amino-5-phenyl-1,3,4-oxadiazole and its coordination complexes with various transition metals and summarizes their potential therapeutic applications.
Potential Applications and Biological Activities
Metal complexes of 2-amino-5-phenyl-1,3,4-oxadiazole and its derivatives have been investigated for a range of biological activities. While specific quantitative data for the direct metal complexes of 2-amino-5-phenyl-1,3,4-oxadiazole is limited in publicly available literature, the broader class of 1,3,4-oxadiazole metal complexes and derivatives demonstrates significant potential in several therapeutic areas.
Antimicrobial Activity
Derivatives of 2-amino-5-phenyl-1,3,4-oxadiazole and their metal complexes have shown promising activity against a spectrum of bacterial and fungal pathogens. The chelation of the metal ion can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets. While some studies report "good activity" for the metal complexes of the parent ligand against strains like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans, specific Minimum Inhibitory Concentration (MIC) values are not always provided.[1] For context, quantitative data for related 2-amino-1,3,4-thiadiazole derivatives are presented in Table 1.
Table 1: Antimicrobial Activity of Related 2-Amino-1,3,4-thiadiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| p-chlorophenyl derivative of 2-amino-1,3,4-thiadiazole | S. aureus | 62.5 | [2] |
| Phenylamino derivative of 2-amino-1,3,4-thiadiazole | C. albicans | 36.3 | [2] |
| 2,4-dichlorophenylamino derivative of 2-amino-1,3,4-thiadiazole | C. albicans | 32.6 | [2] |
Anticancer Activity
Table 2: In Vitro Anticancer Activity of Various 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2,5-bis(3-pyridyl)-1,3,4-oxadiazole Cu(II) complex | HepG2 | ~10 | [5] |
| 2,5-bis(3-pyridyl)-1,3,4-oxadiazole Cu(II) complex | HT29 | ~10 | [5] |
| 2-(2,3-Dihydrobenzo[b][1][6]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole | SW1116 | 1.27 ± 0.05 | [4] |
| 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propenamide | MCF-7 | Not specified (high inhibitory effect) | [4] |
| 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propenamide | MDA-MB-231 | Not specified (high inhibitory effect) | [4] |
Anticonvulsant Activity
Derivatives of 1,3,4-oxadiazole have been designed and synthesized as potential anticonvulsant agents.[7] The proposed mechanism of action for some of these compounds involves interaction with the GABA-A receptor, specifically at the benzodiazepine binding site, leading to an enhancement of GABAergic inhibition in the central nervous system.[7][8] Table 3 presents the 50% effective dose (ED50) for some 2-amino-1,3,4-thiadiazole derivatives, which are structurally similar to the oxadiazole counterparts.
Table 3: Anticonvulsant Activity of Related 2-Amino-1,3,4-thiadiazole Derivatives
| Compound/Derivative | Test Model | ED50 (mg/kg) | Reference |
| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4- thiadiazol-2-amine | Maximal Electroshock (MES) | 20.11 | [9] |
| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4- thiadiazol-2-amine | Pentylenetetrazole (PTZ) | 35.33 | [9] |
Experimental Protocols
The following protocols are generalized methods based on published literature for the synthesis of 2-amino-5-phenyl-1,3,4-oxadiazole and its metal complexes. Researchers should adapt these protocols as needed and ensure all safety precautions are taken.
Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole (Ligand)
Two common methods for the synthesis of the ligand are provided below.
Method A: From Benzaldehyde Semicarbazone [10]
-
Preparation of Benzaldehyde Semicarbazone:
-
Dissolve semicarbazide hydrochloride and sodium acetate in an alcoholic solution.
-
Add benzaldehyde to the solution.
-
Heat the mixture under reflux for 1 hour.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with cold distilled water, and dry the resulting benzaldehyde semicarbazone.
-
-
Oxidative Cyclization:
-
To a stirred slurry of benzaldehyde semicarbazone (2g) and anhydrous sodium acetate (4g) in acetic acid (5mL), add bromine (0.6mL) in acetic acid (5mL) dropwise.
-
The reaction is exothermic and the mixture will become warm.
-
After the reaction subsides, pour the mixture into water.
-
Filter the separated solid, wash with water, and dry.
-
Recrystallize the crude product from glacial acetic acid to obtain pure 2-amino-5-phenyl-1,3,4-oxadiazole.
-
Method B: From 1-Benzoyl-3-thiosemicarbazide
-
A mixture of 1-benzoyl-3-thiosemicarbazide (20 g), lead(II) oxide (PbO, 17 g), and dimethylformamide (800 mL) is stirred and refluxed for 1.25 hours.
-
The hot mixture is filtered to remove inorganic solids.
-
The filtrate is concentrated in vacuo to yield 2-amino-5-phenyl-1,3,4-oxadiazole.
Synthesis of Metal Complexes
A general procedure for the synthesis of metal complexes of 2-amino-5-phenyl-1,3,4-oxadiazole is as follows:[10]
-
Dissolve the ligand, 2-amino-5-phenyl-1,3,4-oxadiazole, in ethanol.
-
Prepare an aqueous or ethanolic solution of the desired metal salt (e.g., MnCl₂, CoCl₂, NiCl₂, CuCl₂, ZnCl₂).
-
Add the metal salt solution dropwise to the stirred solution of the ligand. A typical molar ratio of metal to ligand is 1:2.
-
The reaction mixture is then refluxed for a period of 2-4 hours.
-
After reflux, the mixture is cooled to room temperature.
-
The precipitated metal complex is collected by filtration.
-
The solid is washed with ethanol and then dried, for example, in a desiccator over anhydrous CaCl₂.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and a proposed signaling pathway for the anticancer activity of this class of compounds.
References
- 1. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME METAL IONS WITH 2-THIOACETIC-5-PHENYL-1,3,4- OXADIAZOLE | Al-Nahrain Journal of Science [anjs.edu.iq]
- 2. dovepress.com [dovepress.com]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and other pharmacokinetic properties. One-pot synthesis methodologies offer a streamlined, efficient, and often more environmentally benign approach to constructing these valuable heterocyclic motifs. This document provides detailed application notes and experimental protocols for various one-pot syntheses of 3,5-disubstituted-1,2,4-oxadiazoles, tailored for researchers in drug discovery and development.
Introduction
3,5-Disubstituted-1,2,4-oxadiazoles are a class of nitrogen-containing heterocyclic compounds with significant applications as pharmacophores and bioactive molecules.[1] Traditional multi-step syntheses can be time-consuming and generate considerable waste. In contrast, one-pot procedures, where reactants are subjected to successive chemical reactions in a single reactor, simplify the process, reduce purification steps, and often lead to higher overall yields. This note explores several robust one-pot protocols, including metal-free catalysis, base-mediated reactions, and solvent-free conditions.
General Reaction Pathway
The one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles typically proceeds through the formation of an amidoxime intermediate from a nitrile and hydroxylamine. This intermediate then reacts with a second component, such as an aldehyde or a carboxylic acid derivative, followed by cyclodehydration to yield the final 1,2,4-oxadiazole ring.
Caption: General workflow for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Comparative Data of One-Pot Synthesis Protocols
The following table summarizes the key quantitative data from different one-pot synthesis protocols for 3,5-disubstituted-1,2,4-oxadiazoles, allowing for easy comparison of their efficiencies and conditions.
| Protocol / Catalyst | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Graphene Oxide (GO) | Benzonitrile, Hydroxylamine HCl, Benzaldehyde | - | 80 | 24 | 73 | [1] |
| Base-mediated (no oxidant) | Nitriles, Aldehydes, Hydroxylamine HCl | - | - | - | - | [2][3] |
| Potassium Fluoride (KF) | Nitriles, Hydroxylamine HCl | Solvent-free | 100 | 12 | Excellent | [4][5] |
| Acetic Acid / Crotonoyl Chloride | Aryl nitriles, Hydroxylamine, Crotonoyl chloride | THF/DMSO | - | - | High | [6] |
| N,N'-dimethylacetamide (DMA) | Amidoximes, Cinnamic acids (activated) | DMA | Room Temp. | - | Comparable to DMSO methods | [7] |
| Vilsmeier Reagent | Amidoximes, Carboxylic acids | - | - | - | 61-93 | [8] |
| Superbase (NaOH/DMSO) | Amidoximes, Carboxylic acid esters | DMSO | Room Temp. | 4-24 | 11-90 | [8] |
Experimental Protocols
Below are detailed methodologies for key one-pot synthesis experiments.
Protocol 1: Graphene Oxide (GO) Catalyzed Synthesis
This protocol describes a metal-free and environmentally benign method using graphene oxide as a dual-role catalyst (oxidizing agent and solid acid).[1]
Materials:
-
Benzonitrile (1.5 mmol)
-
Hydroxylamine hydrochloride (1.5 mmol)
-
Base (e.g., pyridine, 1.5 mmol)
-
Solvent (5 mL, e.g., ethanol)
-
Benzaldehyde (1 mmol)
-
Graphene Oxide (GO) catalyst
Procedure:
-
To a solution of benzonitrile (1.5 mmol) and hydroxylamine hydrochloride (1.5 mmol) in the chosen solvent (5 mL), add the base (1.5 mmol).
-
Stir the mixture at a specified temperature to form the amidoxime intermediate. The original study suggests this step can be carried out for a period before the addition of the next components.
-
To the reaction mixture containing the in situ generated amidoxime, add benzaldehyde (1 mmol) and the graphene oxide catalyst.
-
Heat the reaction mixture at 80 °C for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by standard workup procedures, which may include filtration to remove the catalyst, extraction with an organic solvent, and purification by column chromatography.
Protocol 2: Base-Mediated Synthesis without an External Oxidant
This method provides a simple, base-mediated one-pot synthesis where an aldehyde serves as both a substrate and an oxidant.[2][3]
Conceptual Steps:
-
Amidoxime Formation: A base promotes the intermolecular addition of hydroxylamine to a nitrile to form an amidoxime.
-
Dihydro-1,2,4-oxadiazole Formation: The amidoxime reacts with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate.
-
Oxidation: A second molecule of the aldehyde oxidizes the dihydro-1,2,4-oxadiazole to the final 3,5-disubstituted-1,2,4-oxadiazole.
General Procedure Outline:
-
Combine the nitrile, hydroxylamine hydrochloride, and a suitable base in a reaction vessel.
-
Add the aldehyde to the mixture.
-
The reaction is typically stirred at room temperature or with gentle heating until completion.
-
The product is then isolated and purified.
Protocol 3: Potassium Fluoride (KF) Catalyzed Solvent-Free Synthesis
This protocol details a solvent-free, one-pot reaction for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles with identical substituents, using potassium fluoride as a catalyst and solid support.[4][5]
Materials:
-
Nitrile (2 mmol)
-
Hydroxylamine hydrochloride (2 mmol)
-
Potassium fluoride (1 g)
Procedure:
-
In a mortar, thoroughly grind the nitrile (2 mmol), hydroxylamine hydrochloride (2 mmol), and potassium fluoride (1 g).
-
Transfer the mixture to a reaction vessel.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
After cooling, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 4: Synthesis via O-Acylamidoxime in N,N'-dimethylacetamide (DMA)
This one-pot method involves the formation of an O-acylamidoxime intermediate and its subsequent cyclization in DMA, which can significantly reduce the overall synthesis time by avoiding the isolation of the intermediate.[7]
General Procedure Outline:
-
Activate a carboxylic acid (e.g., cinnamic acid) with a suitable reagent like ethyl chloroformate in the presence of a base (e.g., KOH) in DMA.
-
Add the amidoxime to the reaction mixture.
-
Stir the reaction at room temperature until the cyclization to the 1,2,4-oxadiazole is complete.
-
Isolate and purify the product using standard techniques.
Conclusion
The one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles offers significant advantages in terms of efficiency, simplicity, and reduced environmental impact. The choice of protocol will depend on the specific substrates, desired scale, and available laboratory resources. The methods presented here, from metal-free catalysis to solvent-free conditions, provide a versatile toolkit for medicinal chemists and researchers in drug development to access this important class of heterocyclic compounds.
References
- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 1,2,4-oxadiazole synthesis
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental workflow.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of 1,2,4-oxadiazoles, offering probable causes and recommended solutions in a user-friendly question-and-answer format.
Question 1: I am observing a low or no yield of my desired 1,2,4-oxadiazole. What are the common causes and how can I improve it?
Answer: Low or non-existent yields in 1,2,4-oxadiazole synthesis are a frequent issue, often stemming from two critical steps in the common synthetic routes: the acylation of the amidoxime and the subsequent cyclodehydration.
-
Incomplete Acylation of the Amidoxime: Ensure that the carboxylic acid is properly activated. Using a reliable coupling agent is crucial. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) has proven to be highly effective.[1]
-
Inefficient Cyclodehydration: The cyclization of the O-acyl amidoxime intermediate is often the most challenging part of the synthesis and may require forcing conditions.[1]
-
For thermally promoted cyclization, ensure adequate heating. Refluxing in a high-boiling solvent such as toluene or xylene may be necessary.[1]
-
For base-mediated cyclization, strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in anhydrous tetrahydrofuran (THF) is a common and effective choice.[1] Superbase systems like sodium hydroxide or potassium hydroxide in dimethyl sulfoxide (DMSO) can also promote cyclization, sometimes even at room temperature.[1]
-
-
Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on your starting materials can interfere with the reaction.[1] It is advisable to protect these functional groups before proceeding with the synthesis.
-
Poor Solvent Choice: The solvent can significantly influence the reaction outcome. Aprotic solvents like DMF, THF, DCM, and acetonitrile generally yield good results in base-catalyzed cyclizations. Protic solvents such as water or methanol can be detrimental.[1]
Question 2: My analytical data shows a major side product with a mass corresponding to the hydrolyzed O-acyl amidoxime intermediate. What is happening and how can I prevent it?
Answer: This observation indicates that the O-acyl amidoxime intermediate is forming successfully but is not cyclizing to the desired 1,2,4-oxadiazole. Instead, it is being hydrolyzed back to the amidoxime and the carboxylic acid.
-
Cleavage of the O-Acyl Amidoxime: This is a common side reaction, particularly in the presence of water or in protic solvents, and can be exacerbated by prolonged heating.[1] To minimize this, it is crucial to use anhydrous conditions and to keep the reaction time and temperature for the cyclodehydration step to a minimum.[1]
-
Insufficiently Forcing Cyclization Conditions: The energy barrier for the cyclization may not be overcome by your current reaction conditions. Consider increasing the temperature or switching to a more potent cyclization agent.[1]
Question 3: I have isolated my product, but I suspect it is an isomer of the desired 1,2,4-oxadiazole. What could be the issue?
Answer: The formation of an isomeric product is often due to a rearrangement reaction.
-
Boulton-Katritzky Rearrangement (BKR): 3,5-substituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo a thermal rearrangement to form other heterocyclic systems.[1][2] This rearrangement can be facilitated by the presence of acid or even moisture.[1][2] To avoid this, use neutral, anhydrous conditions for your workup and purification, and ensure the final compound is stored in a dry environment.[1]
Question 4: In my 1,3-dipolar cycloaddition synthesis, I am observing a significant amount of a side product that appears to be a dimer of my nitrile oxide. How can I favor the formation of the 1,2,4-oxadiazole?
Answer: The dimerization of the nitrile oxide to form a furoxan (a 1,2,5-oxadiazole-2-oxide) is a common competing reaction in 1,3-dipolar cycloadditions for 1,2,4-oxadiazole synthesis.[1][3] This is often the thermodynamically favored pathway. To favor the desired cycloaddition, you can try to use the nitrile reactant in a large excess to outcompete the dimerization process.
Question 5: Can I use microwave irradiation to improve my synthesis?
Answer: Yes, microwave irradiation can be a very effective tool for promoting the cyclodehydration step.[1] It often leads to significantly reduced reaction times and can improve yields. A common method involves adsorbing the O-acyl amidoxime intermediate onto silica gel and then irradiating the mixture in a microwave reactor.[1]
Data Presentation: Optimizing Reaction Conditions
The choice of reagents and reaction conditions can significantly impact the yield of 1,2,4-oxadiazoles. The following tables summarize the effects of different coupling agents, bases, and general methods.
Table 1: Effect of Coupling Agents and Bases on Yield
| Coupling Agent | Base | Yield |
| HATU | DIPEA | Excellent[1] |
| CDI (Carbonyldiimidazole) | - | Good |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | - | Moderate to Good |
| DCC (Dicyclohexylcarbodiimide) | - | Moderate to Good |
| T3P (Propane phosphonic acid anhydride) | - | Good |
Yields are generally categorized as: Excellent >90%, Good 70-89%, Moderate 50-69%.[1]
Table 2: Comparison of Common Synthetic Methods
| Method | Precursors | Reagents/Conditions | Reaction Time | Yield |
| Classical Tiemann & Krüger | Amidoxime, Acyl Chloride | Heating | 6-12 hours | Low[3] |
| Superbase-mediated | Amidoxime, Carboxylic Acid Ester | NaOH/DMSO, Room Temperature | 4-24 hours | 11-90%[3] |
| Vilsmeier Reagent | Amidoxime, Carboxylic Acid | Vilsmeier Reagent | Not specified | 61-93%[3] |
| TBAF-mediated | Amidoxime, Acyl Chloride | TBAF, THF | Not specified | Good[3] |
| Microwave-assisted (Silica-supported) | O-acyl amidoxime | Microwave irradiation | 10-30 minutes | Often high |
Experimental Protocols
Here are detailed methodologies for two common and effective methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Protocol 1: Classical Synthesis via Amidoxime Acylation (Tiemann & Krüger Method)
This protocol describes the reaction of an amidoxime with an acyl chloride.[3]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.[3]
Protocol 2: One-Pot Synthesis in a Superbase Medium
This protocol details the synthesis from an amidoxime and a carboxylic acid ester using a superbase.[3]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.[3]
Visualizations
The following diagrams illustrate key workflows and logical relationships in 1,2,4-oxadiazole synthesis.
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles.
Caption: Troubleshooting decision tree for low yields in 1,2,4-oxadiazole synthesis.
References
Technical Support Center: Purification of 5-Phenyl-1,2,4-oxadiazol-3-amine
Welcome to the technical support center for the purification of 5-phenyl-1,2,4-oxadiazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include unreacted starting materials, primarily benzamidoxime, and side products from the cyclization reaction. A significant byproduct can be the nitrile formed from the cleavage of the O-acylamidoxime intermediate.[1] Depending on the synthetic route, regioisomers such as 5-phenyl-1,3,4-oxadiazol-2-amine may also be present.
Q2: What is a general recommendation for the purification of crude this compound?
A2: Flash column chromatography is a highly effective method for purifying this compound.[2] A common solvent system is a mixture of ethyl acetate and petroleum ether, often with a small amount of triethylamine to reduce tailing of the amine on the silica gel.[2] Recrystallization can also be employed, with the choice of solvent depending on the specific impurities present.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is the recommended method for monitoring the purification process.[3][4][5] A suitable mobile phase, similar to the one used for column chromatography (e.g., ethyl acetate/petroleum ether), should be used to separate the product from impurities. The spots can be visualized under UV light.
Q4: What are the expected analytical characteristics of pure this compound?
A4: Pure this compound is typically a white to pale yellow solid.[2] The melting point is reported to be in the range of 164-165°C.[2] Purity should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Difficulty in Removing Unreacted Benzamidoxime
-
Problem: Benzamidoxime is a common starting material and can be difficult to separate from the final product due to its polarity.
-
Troubleshooting Steps:
-
TLC Analysis: First, confirm the presence of benzamidoxime by TLC. It should have a different Rf value compared to the desired product.
-
Column Chromatography:
-
Optimize the solvent system for flash chromatography. A gradient elution, starting with a less polar mixture (e.g., 10% ethyl acetate in petroleum ether) and gradually increasing the polarity, can effectively separate the more polar benzamidoxime from the product.
-
The addition of a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can improve the peak shape of the amine product and enhance separation.[2]
-
-
Acid Wash: An acidic wash of the crude product mixture in an organic solvent (e.g., ethyl acetate) with a dilute aqueous acid (e.g., 1M HCl) can be attempted. Benzamidoxime, being basic, may be extracted into the aqueous layer. Caution: The desired product is also an amine and may have some solubility in the acidic aqueous phase. Therefore, this step should be performed carefully, and the aqueous layer should be checked for the presence of the product.
-
Recrystallization: If the product is significantly less soluble than benzamidoxime in a particular solvent system, recrystallization can be effective. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane mixtures.
-
Issue 2: Presence of Nitrile Byproduct
-
Problem: Cleavage of the O-acylamidoxime intermediate can lead to the formation of benzonitrile, a less polar impurity.
-
Troubleshooting Steps:
-
TLC Analysis: Benzonitrile will appear as a significantly less polar spot on the TLC plate compared to the product.
-
Column Chromatography: Flash chromatography is very effective for removing non-polar impurities like benzonitrile. The nitrile will elute much faster than the desired amine product.
-
Recrystallization: Recrystallization can also be used. Since benzonitrile is a liquid at room temperature, it will likely remain in the mother liquor upon crystallization of the solid product.
-
Issue 3: Product Tailing on Silica Gel Column
-
Problem: The amine group in this compound can interact with the acidic silanol groups on the silica gel, leading to peak tailing and poor separation.
-
Troubleshooting Steps:
-
Add a Basic Modifier: As mentioned previously, adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia solution to the mobile phase will neutralize the acidic sites on the silica gel and significantly improve the peak shape.[2]
-
Use Deactivated Silica: If tailing is severe, consider using deactivated silica gel (e.g., by treating with a solution of triethylamine in the eluent before packing the column).
-
Alternative Stationary Phases: In challenging cases, consider using an alternative stationary phase such as alumina (basic or neutral) or reverse-phase silica gel.
-
Data Presentation
Table 1: Purification Parameters for this compound
| Parameter | Value | Reference |
| Purification Method | Flash Chromatography | [2] |
| Stationary Phase | Silica Gel | [2] |
| Mobile Phase | Ethyl acetate / Petroleum ether / Triethylamine | [2] |
| Melting Point | 164-165 °C | [2] |
| Appearance | White solid | [2] |
Experimental Protocols
Protocol 1: Flash Chromatography Purification of this compound
This protocol is adapted from a literature procedure for the synthesis of this compound.[2]
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Ethyl acetate
-
Petroleum ether (or hexane)
-
Triethylamine
-
TLC plates (silica gel coated)
-
Standard laboratory glassware for chromatography
Procedure:
-
Prepare the Mobile Phase: Prepare a stock solution of the mobile phase. A typical starting point is a mixture of ethyl acetate and petroleum ether. Based on TLC analysis, a ratio of 1:5 (v/v) ethyl acetate to petroleum ether with 0.1% triethylamine is a good starting point.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using the prepared mobile phase. Visualize the spots under UV light to determine the Rf values of the product and impurities. Adjust the mobile phase composition to achieve good separation (typically an Rf of 0.2-0.4 for the product).
-
Pack the Column: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor the elution by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
-
Characterization: Confirm the purity and identity of the product using analytical techniques such as melting point, NMR, and MS.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 5-phenyl-1,2,4-oxadiazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of 5-phenyl-1,2,4-oxadiazol-3-amine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield for the synthesis of this compound is consistently low. What are the potential causes and how can I address them?
Low yields in the synthesis of 3-amino-1,2,4-oxadiazoles, particularly from N-acylguanidine precursors, can arise from several factors. The primary areas to investigate are the purity of starting materials, the efficiency of the cyclization step, and the workup procedure.
-
Purity of Starting Material (N-carbamimidoylbenzamide): Impurities in the N-acylguanidine precursor can significantly hinder the cyclization reaction. Ensure that the precursor is thoroughly purified before proceeding. Flash column chromatography is an effective method for purification.[1]
-
Inefficient Oxidative Cyclization: The oxidative cyclization is a critical step. If using PIDA (phenyliodine diacetate) as the oxidant, ensure it is fresh and the reaction is carried out under anhydrous conditions. The reaction time and temperature may also need optimization.[2]
-
Decomposition: Harsh reaction conditions, such as excessively high temperatures or strongly acidic or basic media, can lead to the decomposition of the starting material, intermediate, or the final product.[3]
-
Workup and Purification: The product can be lost during the extraction and purification steps. Ensure proper phase separation during extraction and optimize the solvent system for column chromatography to minimize product loss.
Q2: I am observing a significant amount of unreacted N-carbamimidoylbenzamide. How can I improve the conversion rate?
Incomplete conversion is a common issue. Here are several strategies to drive the reaction to completion:
-
Increase Oxidant Equivalents: You may be using an insufficient amount of the oxidizing agent. A slight excess of PIDA (e.g., 1.1 to 1.5 equivalents) can help improve conversion.
-
Optimize Reaction Time: The reaction may require more time to complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1]
-
Solvent Choice: The choice of solvent can influence the reaction rate. While DMF is commonly used for PIDA-mediated cyclization, other anhydrous aprotic solvents could be explored.[2]
Q3: Are there alternative methods to synthesize this compound?
Yes, while the PIDA-mediated cyclization of N-acylguanidines is an effective method, other approaches exist for forming the 3-amino-1,2,4-oxadiazole core. These can be useful if you encounter persistent issues with the primary method.
-
Cyclization of Protected N-acylhydroxyguanidines: This method involves an acid-mediated cyclization of a protected N-acylhydroxyguanidine.[4]
-
From Amidoximes: Although more common for 3,5-disubstituted 1,2,4-oxadiazoles, variations of syntheses starting from amidoximes could be adapted. This typically involves reaction with a cyanogen halide or a similar reagent to introduce the amino group at the 3-position.
Q4: What are common side products in 1,2,4-oxadiazole synthesis, and how can I minimize them?
Side product formation can significantly reduce the yield of the desired product.
-
Hydrolysis of Intermediates: If any water is present in the reaction, hydrolysis of reactive intermediates can occur. Using anhydrous solvents and reagents is crucial.
-
Rearrangement Products: Under certain conditions, particularly at high temperatures, 1,2,4-oxadiazoles can undergo rearrangements like the Boulton-Katritzky Rearrangement, leading to more stable heterocyclic isomers.[3] Sticking to milder, room-temperature conditions when possible can mitigate this.[2]
Data Presentation: Yields of 3-Amino-5-aryl-1,2,4-oxadiazoles
The following table summarizes the yields for the synthesis of this compound and several of its substituted analogs using the PIDA-mediated oxidative cyclization method.[1]
| Entry | Aryl Group | Product | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | This compound | 69 | 164-165 |
| 2 | 2-Bromophenyl | 5-(2-Bromophenyl)-1,2,4-oxadiazol-3-amine | 74 | 168-169 |
| 3 | 3-Chlorophenyl | 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-amine | 75 | 159-162 |
| 4 | 4-(Trifluoromethyl)phenyl | 5-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-amine | 78 | 186-188 |
| 5 | 4-Cyanophenyl | 4-(3-Amino-1,2,4-oxadiazol-5-yl)benzonitrile | 76 | 195-197 |
| 6 | 4-Methoxyphenyl | 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine | 62 | 155-158 |
| 7 | 3,4-Dimethoxyphenyl | 5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine | 57 | 163-165 |
Experimental Protocols
Protocol 1: Synthesis of N-carbamimidoylbenzamide (Precursor)[1]
-
Dissolve benzoic acid (8 mmol) in 10 ml of dichloromethane and add two drops of DMF.
-
Add oxalyl chloride (21.6 mmol) to the mixture.
-
Stir the mixture for 2 hours at room temperature, then reflux for 3 hours.
-
After cooling, concentrate the solution to dryness in a vacuum.
-
Take up the residue in 10 ml of tetrahydrofuran.
-
Slowly add the resulting solution dropwise to a solution of guanidine hydrochloride (36.0 mmol) in 25 ml of a 2 M sodium hydroxide solution.
-
Stir the mixture for 1 hour at room temperature.
-
Separate the organic phase and extract the aqueous phase three times with 30 ml of ethyl acetate.
-
Wash the combined organic phases with 50 ml of 1 M NaOH and subsequently with 100 ml of water.
-
Dry the combined extracts over Na2SO4, filter, and concentrate to give a crude residue.
-
Purify the crude product by flash column chromatography using a dichloromethane/methanol solvent system.
Protocol 2: PIDA-Mediated Synthesis of this compound[1][2]
-
To a solution of N-carbamimidoylbenzamide (0.5 mmol) in 5 mL of DMF, add PhI(OAc)2 (PIDA) (0.6 mmol).
-
Stir the mixture at room temperature for 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into 50 mL of ice water.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure product.
Visualizations
Caption: Workflow for the two-stage synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield issues.
References
- 1. rsc.org [rsc.org]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- Cyclization of protected N-acylhydroxyguanidine to 3-amino-1,2,4-oxadiazole [search.isc.ac]
Technical Support Center: 5-phenyl-1,2,4-oxadiazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-phenyl-1,2,4-oxadiazol-3-amine in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
Researchers often encounter difficulties when dissolving this compound in DMSO, where it is known to be sparingly soluble. The following table summarizes common problems and recommended solutions to achieve a clear and stable solution for your experiments.
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve completely at room temperature. | The concentration of the compound exceeds its solubility limit in DMSO at ambient temperature. | 1. Increase Temperature: Gently warm the solution in a water bath (e.g., 37-50°C) to increase solubility. Avoid excessive heat to prevent compound degradation. 2. Sonication: Use a bath sonicator to provide mechanical energy, which can help break down solute aggregates and facilitate dissolution. 3. Vortexing: Vigorous vortexing can aid in the dissolution process. |
| Precipitation occurs after the solution cools down. | The compound has a higher solubility at an elevated temperature, and the solution becomes supersaturated upon cooling. | 1. Prepare a More Dilute Stock Solution: Start by preparing a stock solution at a lower concentration. 2. Maintain Elevated Temperature: If the experimental protocol allows, maintain the stock solution at a slightly elevated temperature (e.g., 37°C) during use. 3. Use Freshly Prepared Solutions: Prepare the solution immediately before use to minimize the time for precipitation to occur. |
| Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium. | The compound is significantly less soluble in the aqueous environment compared to DMSO. This is a common phenomenon known as "crashing out." | 1. Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to minimize its impact on the aqueous solubility of the compound. 2. Perform Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions of your stock solution in 100% DMSO before the final dilution into the aqueous medium. 3. Add DMSO Stock to Aqueous Medium Slowly: While vortexing the aqueous medium, add the DMSO stock solution dropwise to facilitate rapid mixing and prevent localized high concentrations of the compound. |
| Inconsistent experimental results with the same batch of compound. | Incomplete dissolution of the compound, leading to variability in the actual concentration of the dissolved compound. | 1. Visually Confirm Complete Dissolution: Always inspect the stock solution against a light source to ensure it is a clear, particle-free solution before use. 2. Use High-Purity Anhydrous DMSO: DMSO is hygroscopic and absorbed water can reduce its solvating power. Use fresh, high-purity, anhydrous DMSO (≥99.7%). 3. Prepare Fresh Dilutions: Prepare fresh dilutions from a concentrated stock for each experiment to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: Based on available data, this compound is described as "sparingly soluble" in DMSO.[1] This indicates that while it does dissolve, it may be challenging to achieve high concentrations. The exact solubility (e.g., in mg/mL) is not consistently reported and can be influenced by factors such as the purity of the compound and the DMSO, as well as temperature.
Q2: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A2: A general recommended procedure is as follows:
-
Accurately weigh the desired amount of this compound.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
-
If undissolved particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before use.
-
For storage, it is advisable to make small aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q3: Why is it important to use anhydrous DMSO?
A3: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO can significantly decrease its ability to dissolve hydrophobic compounds. Using anhydrous DMSO (≥99.7% purity) is crucial for maximizing the solubility of poorly soluble compounds like this compound.
Q4: Can I use co-solvents to improve the solubility of this compound in my final assay medium?
A4: Yes, using co-solvents can be an effective strategy. However, the choice of co-solvent and its final concentration must be carefully validated to ensure it does not interfere with the biological assay or cause cytotoxicity. Common co-solvents that can be tested in combination with DMSO include ethanol, polyethylene glycol (PEG), and Tween 80. It is recommended to keep the total solvent concentration as low as possible.
Q5: What are the potential biological activities of this compound and its derivatives?
A5: Derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[2][3][4] For instance, some oxadiazole derivatives have shown potent antiproliferative activity against various cancer cell lines, such as pancreatic, lung, breast, and colon cancer.[2][3] The proposed mechanisms of action can involve the induction of apoptosis and the inhibition of key enzymes like histone deacetylases (HDACs).[2]
Experimental Protocols & Visualizations
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound (MW: 161.16 g/mol ) in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO (≥99.7%)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Water bath set to 37°C
Procedure:
-
Weigh out 1.61 mg of this compound and transfer it to a sterile vial.
-
Add 100 µL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 2 minutes.
-
Visually inspect the solution. If undissolved particles are present, place the vial in a water bath sonicator for 15 minutes.
-
If the solution is still not clear, transfer the vial to a 37°C water bath for 10 minutes, vortexing every 2-3 minutes.
-
Once the solution is clear and particle-free, it is ready for use or for preparing further dilutions.
-
For storage, aliquot into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Experimental Workflow for Addressing Solubility Issues
The following diagram illustrates a logical workflow for troubleshooting the solubility of this compound in DMSO for use in biological assays.
Caption: Workflow for preparing and diluting this compound in DMSO.
Potential Signaling Pathway in Cancer Cells
Given the reported anticancer activity of oxadiazole derivatives, a potential mechanism of action could involve the induction of apoptosis. The diagram below illustrates a simplified apoptotic signaling pathway that could be investigated.
Caption: A potential apoptotic signaling pathway induced by an oxadiazole derivative.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1,2,4-Oxadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,2,4-oxadiazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,2,4-oxadiazoles, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Symptom: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows little to no formation of the target 1,2,4-oxadiazole, with starting materials remaining or the presence of an intermediate.
Possible Causes and Solutions:
-
Incomplete Acylation of Amidoxime: The initial acylation of the amidoxime to form the O-acylamidoxime intermediate may be inefficient.
-
Solution: Ensure the use of a suitable activating agent for the carboxylic acid (e.g., EDC, DCC, CDI) or use a more reactive acylating agent like an acyl chloride. The reaction can be monitored by TLC to confirm the consumption of the amidoxime.
-
-
Inefficient Cyclodehydration: The final ring-closing step to form the oxadiazole is often the most challenging and may require forcing conditions.[1][2]
-
Solution: For thermally promoted cyclization, ensure adequate heating, potentially refluxing in a high-boiling solvent such as toluene or xylene.[2] For base-mediated cyclization, strong, non-nucleophilic bases like tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF are effective.[2][3] Superbase systems such as NaOH/DMSO or KOH/DMSO can also facilitate cyclization at room temperature.[2][3]
-
-
Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid or amidoxime can interfere with the reaction.[2]
-
Solution: Protect these functional groups prior to the coupling and cyclization steps.
-
-
Poor Solvent Choice: The solvent can significantly influence the reaction outcome.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.
Issue 2: Formation of a Major Side Product
Symptom: Characterization (e.g., NMR, MS) indicates the presence of a significant impurity or a major product that is not the desired 1,2,4-oxadiazole.
Common Side Products and Their Mitigation:
-
Cleavage of O-Acylamidoxime: This is a frequent side reaction, particularly in the presence of water or under prolonged heating, leading back to the amidoxime and carboxylic acid.[2][3]
-
Solution: Minimize reaction time and temperature for the cyclodehydration step. If a base is used, ensure strictly anhydrous conditions.[2]
-
-
Boulton-Katritzky Rearrangement: 3,5-disubstituted 1,2,4-oxadiazoles, especially those with a saturated side chain, can undergo thermal or acid/moisture-catalyzed rearrangement to form other heterocyclic isomers.[2][3]
-
Solution: Use neutral, anhydrous conditions for workup and purification. Store the final compound in a dry environment.[2]
-
-
Nitrile Oxide Dimerization (Furoxan Formation): In syntheses utilizing the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile, the nitrile oxide can dimerize to form a furoxan (1,2,5-oxadiazole-2-oxide).[3][4]
-
Solution: To favor the desired reaction, use the nitrile as the solvent or in a large excess to increase the probability of the nitrile oxide reacting with the nitrile instead of itself.[3]
-
Boulton-Katritzky Rearrangement Pathway
Caption: The Boulton-Katritzky rearrangement pathway for 1,2,4-oxadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,2,4-oxadiazoles?
A1: The two most widely used methods are the reaction of an amidoxime with a carboxylic acid or its derivative (like an acyl chloride), followed by cyclodehydration, and the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[5][6][7]
Q2: How do I choose between a one-pot and a two-step procedure for the amidoxime route?
A2: A two-step procedure, which involves the isolation of the O-acylamidoxime intermediate, can be advantageous when the intermediate is stable, as it often leads to a cleaner final product. One-pot procedures are more time-efficient but may require more optimization to minimize side reactions. The choice often depends on the specific substrates and the desired scale of the reaction.
Q3: My purification is difficult due to closely related byproducts. What can I do?
A3: Difficulty in purification often arises from side products with similar polarity to the desired product. Consider using an alternative activating agent like 1,1'-carbonyldiimidazole (CDI), which can simplify purification through extractions.[7] Alternatively, solid-supported synthesis can facilitate purification by allowing for the easy removal of excess reagents and byproducts through washing.[7]
Q4: Can microwave irradiation be used to improve the synthesis?
A4: Yes, microwave irradiation has been successfully used to accelerate the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters, often in the presence of reagents like NH₄F/Al₂O₃ or K₂CO₃.[1][4] This can significantly reduce reaction times.[4]
Quantitative Data Summary
The choice of reagents and reaction conditions can significantly impact the yield and reaction time of 1,2,4-oxadiazole synthesis. The following tables provide a comparison of different methodologies.
Table 1: Comparison of Different Bases for the Cyclization of O-Benzoylbenzamidoxime in DMSO at Room Temperature
| Base (1.0 eq) | Reaction Time | Yield (%) |
| LiOH | 10 min | ~98 |
| NaOH | 10 min | ~98 |
| KOH | 10 min | ~98 |
| Cs₂CO₃ | 10 min | 86 |
| K₂CO₃ | 10 min | 71 |
| Na₂CO₃ | 10 min | Trace |
| TEA | 10 min | Trace |
Data adapted from a study on base-mediated cyclization.[3]
Table 2: Influence of Solvent on TBAH-Catalyzed Cyclodehydration
| Solvent | Yield (%) |
| DMF | 95 |
| THF | 92 |
| DCM | 90 |
| MeCN | 88 |
| Acetone | 91 |
| i-PrOH | 93 |
| t-BuOH | 92 |
| Ethyl Acetate | 30 |
| Ethanol | 19 |
| Toluene | Trace |
| Water | Trace |
| Methanol | 0 |
Data from a study on the effect of solvent on cyclodehydration.[3]
Experimental Protocols
Protocol 1: Classical Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazole from an Amidoxime and an Acyl Chloride
This protocol is a two-step procedure involving the acylation of an amidoxime followed by cyclodehydration.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and a saturated aqueous sodium bicarbonate solution.[1]
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.[1]
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium
This protocol describes a one-pot synthesis from an amidoxime and a carboxylic acid ester.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.[1]
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.[1]
-
Monitor the reaction progress by TLC.[1]
-
Upon completion, pour the reaction mixture into cold water.[1]
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture three times with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by recrystallization or silica gel column chromatography.[1]
General Synthetic Workflow from Amidoximes
Caption: General synthetic workflows for 1,2,4-oxadiazoles from amidoximes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. fiveable.me [fiveable.me]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
troubleshooting low yield in amidoxime cyclization
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of nitrogen-containing heterocycles via amidoxime cyclization. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide: Low Yield in Amidoxime Cyclization
This guide provides solutions to common problems encountered during the cyclization of amidoximes to form 1,2,4-oxadiazoles and other related heterocycles.
Q1: My amidoxime cyclization reaction is resulting in a consistently low yield or failing completely. What are the primary causes?
A1: Low yields in amidoxime cyclizations are often traced back to a few critical factors. The most common bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate, which often requires forcing conditions to proceed efficiently.[1] Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.[1]
Here are the primary areas to investigate:
-
Inefficient Cyclodehydration: The energy barrier for the cyclization of the O-acyl amidoxime intermediate may not be overcome.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, base, and reaction time can significantly impact the efficiency of the cyclization.
-
Purity of Starting Materials: Impurities in the amidoxime or the coupling partner can interfere with the reaction.
-
Side Reactions: Several competing reactions can consume your starting materials or intermediates, reducing the yield of the desired product.
Q2: I have identified the O-acyl amidoxime intermediate in my reaction mixture, but it is not converting to the desired 1,2,4-oxadiazole. How can I promote the cyclization?
A2: The accumulation of the O-acyl amidoxime intermediate is a clear indication that the cyclodehydration step is the rate-limiting part of your reaction. To drive the reaction to completion, consider the following strategies:
-
Increase the Temperature: For thermally promoted cyclizations, ensure adequate heating. Refluxing in a high-boiling solvent such as toluene or xylene may be necessary.[1]
-
Use a Stronger Base: For base-mediated cyclizations, strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice.[1] Superbase systems like NaOH/DMSO or KOH/DMSO can also promote cyclization, sometimes even at room temperature.[1]
-
Microwave Irradiation: Microwave synthesis can significantly shorten reaction times and improve yields by providing rapid and uniform heating.[1]
Q3: I am observing significant side products in my reaction. What are the common side reactions and how can I minimize them?
A3: Several side reactions can compete with the desired cyclization pathway. Identifying the side products is key to troubleshooting.
-
Cleavage of the O-Acyl Amidoxime: This is a frequent side reaction, particularly in the presence of water or protic solvents, or with prolonged heating.[1] To minimize this, use anhydrous conditions and try to reduce the reaction time and temperature for the cyclodehydration step.[1]
-
Boulton-Katritzky Rearrangement (BKR): 3,5-substituted 1,2,4-oxadiazoles, especially those with a saturated side chain, can undergo this thermal rearrangement to form other heterocyclic systems.[1][2][3] This can be triggered by heat, acid, or even moisture.[1] To avoid this, use neutral, anhydrous conditions for your workup and purification, and store the final compound in a dry environment.[1]
-
Formation of Amide Byproducts: Hydrolysis of the nitrile starting material or the amidoxime intermediate can lead to the formation of amide impurities. Optimizing the base and controlling the reaction temperature can help minimize this. For instance, using a milder organic base like triethylamine at room temperature has been shown to be effective.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes?
A1: The most frequent challenge is the final cyclodehydration step of the O-acyl amidoxime intermediate. This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently.[1]
Q2: How does the choice of solvent affect the cyclization reaction?
A2: The solvent plays a crucial role. Aprotic solvents like DMF, THF, DCM, and MeCN generally provide good results for base-catalyzed cyclizations.[1][5] Protic solvents such as water or methanol can be unsuitable as they can lead to hydrolysis of the O-acyl amidoxime intermediate.[1]
Q3: My final 1,2,4-oxadiazole product seems to be unstable and rearranges over time. What is happening?
A3: Your product might be undergoing a Boulton-Katritzky rearrangement, which is common for 3,5-disubstituted 1,2,4-oxadiazoles with a saturated side chain.[1][2][3] This rearrangement can be initiated by heat, acid, or moisture.[1] It is advisable to use neutral, anhydrous conditions for workup and purification and to store the compound in a dry environment.[1]
Q4: Can I use microwave irradiation to improve my synthesis?
A4: Yes, microwave irradiation can be a very effective technique to improve yields and significantly reduce reaction times for amidoxime cyclization.[1]
Q5: Are there one-pot methods available for the synthesis of 1,2,4-oxadiazoles from amidoximes?
A5: Yes, one-pot syntheses of 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives or aldehydes have been developed. These are often carried out in aprotic bipolar solvents like DMSO in the presence of inorganic bases and can be highly efficient.[5][6]
Data Presentation
Table 1: Effect of Solvent on TBAH-Catalyzed Cyclodehydration Yield
| Solvent | Yield (%) |
| DMF | 95 |
| THF | 93 |
| DCM | 92 |
| MeCN | 88 |
| Acetone | 90 |
| i-PrOH | 94 |
| t-BuOH | 91 |
| Ethyl Acetate | 30 |
| EtOH | 19 |
| Toluene | Trace |
| Water | Trace |
| MeOH | 0 |
Data adapted from a study on TBAH-catalyzed O-acylamidoxime cyclization. Excellent yields were observed in most aprotic solvents and non-primary alcohols.[5]
Table 2: Effect of Base and Coupling Agent on 1,2,4-Oxadiazole Synthesis
| Coupling Agent | Base | Yield Category |
| HATU | DIPEA | Excellent (>90%) |
| HBTU | DIPEA | Good (70-89%) |
| PyBOP | DIPEA | Good (70-89%) |
| CDI | None | Moderate (50-69%) |
| Acyl Chloride | Pyridine | Good (70-89%) |
This table summarizes the general effectiveness of different reagent combinations for the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids. "Excellent" yields are generally considered to be >90%, "Good" 70-89%, and "Moderate" 50-69%.[1]
Experimental Protocols
Protocol 1: General Two-Step Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Step 1: O-Acylation of the Amidoxime
-
To a solution of the amidoxime (1.0 equivalent) in a suitable solvent (e.g., pyridine or dichloromethane) at 0 °C, add the acyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acyl amidoxime.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Cyclodehydration of the O-Acyl Amidoxime
-
Dissolve the purified O-acyl amidoxime in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux (typically 110-140 °C) for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude 1,2,4-oxadiazole by column chromatography or recrystallization.
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles in a Superbase Medium
-
To a solution of the amidoxime (1.0 equivalent) and a carboxylic acid ester (1.2 equivalents) in DMSO, add powdered NaOH (2.0 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
If necessary, purify the product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in amidoxime cyclization.
Caption: Amidoxime cyclization pathway and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation pathways of 1,2,4-oxadiazoles in experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,4-oxadiazole-containing compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: My 1,2,4-oxadiazole-containing compound is degrading in aqueous solution. What is the likely degradation pathway?
A1: 1,2,4-oxadiazoles can be susceptible to hydrolytic degradation, particularly under acidic or basic conditions. The stability of the 1,2,4-oxadiazole ring is pH-dependent. For instance, the 1,2,4-oxadiazole derivative BMS-708163 shows maximum stability in the pH range of 3-5.[1][2] At lower or higher pH, the degradation rate increases.[1][2]
The degradation mechanism involves the opening of the oxadiazole ring.[1]
-
Under acidic conditions (low pH): The N-4 atom of the 1,2,4-oxadiazole ring becomes protonated. This is followed by a nucleophilic attack on the activated methine carbon, leading to ring opening and the formation of an aryl nitrile degradation product.[1][2]
-
Under basic conditions (high pH): A nucleophilic attack occurs on the methine carbon, generating an anion on the N-4 atom. Subsequent proton capture from a proton donor, like water, facilitates the ring opening to yield the same aryl nitrile degradation product.[1]
It is important to note that in the absence of a proton donor, such as in dry acetonitrile, the anionic intermediate may revert to the parent compound, thus appearing stable.[1]
Q2: I am observing unexpected degradation of my compound during metabolic stability assays. Are 1,2,4-oxadiazoles metabolically stable?
A2: Generally, the 1,2,4-oxadiazole ring is considered a bioisostere of amide and ester groups, often incorporated into drug candidates to improve metabolic stability.[3][4][5][6][7] Many 1,2,4-oxadiazole-bearing compounds have demonstrated high metabolic stability in in vitro hepatic assays.[5][8][9] For example, a series of 1,2,4-oxadiazole-bearing pyrazoles were found to be overall metabolically stable when incubated with liver microsomes, with most compounds showing over 90% of the substrate remaining after 1 hour.[5][8][9] However, metabolic stability can be influenced by the overall structure of the molecule.
Q3: Can the 1,2,4-oxadiazole ring undergo reductive cleavage?
A3: Yes, the O-N bond in the 1,2,4-oxadiazole ring is relatively weak and can be cleaved under reductive conditions.[10][11] This reductive ring opening typically leads to the formation of amidines.[11] This reaction has been achieved using methods such as hydrogenation over a palladium-carbon catalyst or with Raney nickel.[11] Therefore, if your experimental conditions involve reducing agents, you should consider the possibility of 1,2,4-oxadiazole ring cleavage.
Q4: My compound seems to be rearranging into other heterocyclic systems upon heating or exposure to light. Is this a known phenomenon for 1,2,4-oxadiazoles?
A4: Yes, 1,2,4-oxadiazoles have a low level of aromaticity and a weak O-N bond, which makes them susceptible to thermal and photochemical rearrangements.[10][12][13] One of the most well-known rearrangements is the Boulton-Katritzky Rearrangement (BKR), which is a thermal process involving an internal nucleophilic substitution.[10] Photochemical rearrangements can also occur, leading to the formation of other heterocyclic systems like 1,3,4-oxadiazoles or oxazolines, depending on the reaction conditions and the substituents on the 1,2,4-oxadiazole ring.[10]
Troubleshooting Guides
Issue 1: Unexpectedly low recovery of the parent compound in forced degradation studies.
| Possible Cause | Troubleshooting Step |
| pH-dependent hydrolysis | Analyze the degradation at various pH points (e.g., pH 2, 7, and 10) to determine the pH range of maximum stability. A study on a 1,2,4-oxadiazole derivative found maximal stability at pH 3-5.[1][2] |
| Presence of reducing agents | If your formulation or assay buffer contains reducing agents, consider the possibility of reductive cleavage of the O-N bond. Analyze for the presence of amidine degradants. |
| Thermal instability | If the assay involves heating, thermal rearrangement (e.g., Boulton-Katritzky Rearrangement) could be occurring.[10] Analyze the degradation products to identify potential isomeric structures. |
| Photosensitivity | Protect the compound from light during the experiment. Photochemical rearrangement is a known degradation pathway for 1,2,4-oxadiazoles.[10] |
Issue 2: Poor metabolic stability observed in vitro.
| Possible Cause | Troubleshooting Step |
| Metabolism of other parts of the molecule | While the 1,2,4-oxadiazole ring itself is often stable, other functional groups in the molecule may be susceptible to metabolism. Analyze the metabolites to identify the site of metabolic transformation. |
| Reductive metabolism | Some cytochrome P450 enzymes can perform reductive metabolism. Consider the possibility of reductive cleavage of the 1,2,4-oxadiazole ring, although this is less common than oxidative metabolism. |
Quantitative Data Summary
Table 1: In Vitro Hepatic Metabolic Stability of Selected 1,2,4-Oxadiazole-Bearing Pyrazoles
| Compound | Residual Substrate (%) after 1h Incubation |
| 22 | >90% |
| 27 | >90% |
| 29 | <80% |
| 32 | >90% |
| 37 | <80% |
| 42 | >90% |
| Data from a study on 1,2,4-oxadiazole-bearing pyrazoles incubated in an MLS9 fraction supplied with NADPH.[5][8] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Hepatic Metabolic Stability Assay
-
Preparation of Incubation Mixture: Prepare a solution of the test compound.
-
Incubation: Incubate the test compound with a liver microsome fraction (e.g., mouse liver S9 fraction - MLS9) in the presence of a cofactor such as NADPH.
-
Time Points: Collect samples at various time points, typically starting from 0 minutes up to 1 hour or longer.
-
Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a suitable analytical method, such as LC-MS/MS, to quantify the amount of the remaining parent compound.
-
Calculation: Determine the percentage of the residual substrate at each time point relative to the 0-minute sample.
This is a generalized protocol. Specific concentrations, incubation times, and analytical methods may vary.[5][8]
Visualizations
Caption: pH-dependent hydrolytic degradation pathways of 1,2,4-oxadiazoles.
Caption: Experimental workflow for the reductive cleavage of 1,2,4-oxadiazoles.
Caption: Logical relationship between the structure and stability of 1,2,4-oxadiazoles.
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. soc.chim.it [soc.chim.it]
- 11. researchgate.net [researchgate.net]
- 12. Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All” | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
how to avoid rearrangement reactions in 1,2,4-oxadiazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,2,4-oxadiazoles, with a focus on preventing unwanted rearrangement reactions.
Troubleshooting Guide: Common Synthesis Issues
Issue 1: Low Yield and Presence of Isomeric Impurities
Symptom: You observe a lower than expected yield of your target 1,2,4-oxadiazole, and analytical data (NMR, LC-MS) indicates the presence of an isomeric heterocycle (e.g., a triazole or a different oxadiazole isomer).
Probable Cause & Solution:
This issue is frequently caused by a Boulton-Katritzky Rearrangement (BKR) , a common thermal rearrangement for 1,2,4-oxadiazoles.[1] This reaction is particularly prevalent in 3,5-disubstituted 1,2,4-oxadiazoles and can be triggered by excessive heat, prolonged reaction times, or the presence of acid or moisture.[1]
Recommended Solutions:
-
Lower the Reaction Temperature: The cyclodehydration of the O-acyl amidoxime intermediate is often the most energy-intensive step.[1] Instead of high-temperature reflux in solvents like toluene or xylene, consider milder, modern methods. Room temperature cyclization is achievable using specific base/solvent systems.[2][3]
-
Reduce Reaction Time with Microwave Synthesis (MAOS): Microwave irradiation can dramatically shorten reaction times from hours to minutes.[4][5] This rapid and controlled heating minimizes the opportunity for thermal rearrangements to occur, often leading to cleaner reactions and higher yields.[5]
-
Optimize Your Cyclization Conditions:
-
Base-Catalyzed Cyclization: Use of bases like Tetrabutylammonium Fluoride (TBAF) in THF can promote cyclization at room temperature.[2]
-
Superbase Medium: A one-pot method employing a NaOH/DMSO medium allows for the condensation of amidoximes with esters at room temperature, avoiding harsh conditions.[3][6]
-
Anhydrous Conditions: Since moisture can facilitate the BKR, ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., N₂ or Argon).[1]
-
Issue 2: Failure of O-Acyl Amidoxime Intermediate to Cyclize
Symptom: Your reaction stalls after the formation of the O-acyl amidoxime intermediate. You recover this intermediate or its hydrolysis products (amidoxime and carboxylic acid) instead of the desired 1,2,4-oxadiazole.
Probable Cause & Solution:
The energy barrier for the final cyclodehydration step has not been overcome. This can be due to insufficiently forcing conditions or the choice of a suboptimal coupling/activating agent for the initial acylation.[1]
Recommended Solutions:
-
Select a More Potent Activating Agent: The choice of coupling agent to form the O-acyl amidoxime intermediate is critical. While standard reagents like DCC and EDC are common, others may provide better results for challenging substrates.[7]
-
CDI (1,1'-Carbonyldiimidazole): CDI is an effective activating agent that facilitates both the formation and subsequent cyclodehydration of the intermediate, often in a one-pot manner, simplifying purification.[8][9]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): In comparative studies, HATU has been shown to promote neat reactions and complete conversions, leading to excellent yields of 1,2,4-oxadiazoles.
-
T3P® (Propylphosphonic Anhydride): T3P® is a powerful activating agent that can directly convert carboxylic acids and amidoximes to 1,2,4-oxadiazoles, often at moderate temperatures, with the advantage of forming water-soluble byproducts that simplify workup.[10]
-
-
Employ One-Pot Methodologies: Modern one-pot syntheses are designed to form the intermediate and drive its cyclization in a single step, preventing isolation and potential degradation. The NaOH/DMSO system is particularly effective for this purpose.[3][11][12]
Issue 3: Formation of Furoxan Byproduct in 1,3-Dipolar Cycloaddition
Symptom: When synthesizing a 1,2,4-oxadiazole via the 1,3-dipolar cycloaddition of a nitrile oxide to a nitrile, you isolate a significant amount of a side product identified as a furoxan (1,2,5-oxadiazole-2-oxide).
Probable Cause & Solution:
The dimerization of the nitrile oxide intermediate to form a furoxan is a well-known and often favored competing reaction pathway.[1][6] This side reaction reduces the amount of nitrile oxide available to react with your desired nitrile substrate.
Recommended Solutions:
-
Use the Nitrile as the Solvent: To favor the intermolecular cycloaddition over dimerization, use the nitrile reactant in a large excess, ideally as the reaction solvent.[1] This increases the probability of a nitrile oxide molecule colliding with a nitrile rather than another nitrile oxide.
-
Slow Generation of Nitrile Oxide: Instead of generating the entire batch of nitrile oxide at once, consider methods that produce it slowly in situ. This keeps the instantaneous concentration of the nitrile oxide low, suppressing the second-order dimerization reaction.
Comparative Data on Synthetic Methods
The selection of the synthetic route can significantly impact yield, reaction time, and the propensity for rearrangement. The following table summarizes key parameters for modern, preferred methods that minimize side reactions.
| Synthetic Route | Key Reagents & Conditions | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| One-Pot Superbase | Amidoxime, Ester, NaOH, DMSO[3][6] | 4 - 24 h | Room Temperature | 40 - 90% | One-pot, mild conditions, avoids harsh reagents. | Long reaction times for some substrates. |
| CDI Activation | Amidoxime, Carboxylic Acid, CDI[7][8] | 2 - 12 h | Room Temperature to 80 °C | 65 - 95% | Good yields, one-pot potential, simplified purification. | CDI is moisture sensitive. |
| T3P® Activation | Amidoxime, Carboxylic Acid, T3P®, Base[10] | 1 - 6 h | 25 - 110 °C | 87 - 97% | Excellent yields, short reaction times, water-soluble byproducts. | T3P® is a more expensive reagent. |
| Microwave-Assisted (MAOS) | Amidoxime, Acyl Chloride/Acid, Solid Support (optional)[4][13] | 10 - 30 min | 120 - 160 °C | 70 - 95% | Drastically reduced reaction time, high yields, suitable for library synthesis. | Requires specialized microwave reactor equipment. |
Key Experimental Protocols
Protocol 1: One-Pot Synthesis in Superbase Medium (Room Temperature)
This protocol is adapted from Baykov et al. and is ideal for avoiding thermally induced rearrangements.[6]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water, Ethyl Acetate, Brine
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the corresponding carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Microwave-Assisted Synthesis on Silica Support
This protocol, adapted from da Silva et al., utilizes microwave irradiation for rapid, efficient cyclization, minimizing side reactions.[13]
Materials:
-
Substituted Benzamidoxime (1.0 eq)
-
Substituted 3-aryl-acryloyl chloride (1.1 eq)
-
Potassium Carbonate (anhydrous, 2.2 eq)
-
Dichloromethane (DCM, anhydrous)
-
Silica Gel (60-120 mesh)
Procedure:
-
Acylation: In a sealed vessel under a dry N₂ atmosphere, add the benzamidoxime and dry potassium carbonate to anhydrous DCM. Stir the mixture. Add a solution of the desired acyl chloride in anhydrous DCM dropwise at room temperature. Monitor by TLC until the starting materials are consumed.
-
Silica-Supported Cyclization: Once acylation is complete, add 1 g of silica gel to the reaction mixture. Remove the solvent under reduced pressure.
-
Microwave Irradiation: Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor. Irradiate the mixture at a suitable power and temperature (e.g., 140 °C) for a short duration (e.g., 10-20 minutes) to effect cyclodehydration.
-
Workup and Purification: After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane). Further purification can be achieved by column chromatography.
Visualizing Synthetic Pathways and Rearrangements
To successfully synthesize 1,2,4-oxadiazoles, it is crucial to understand the main reaction pathways and the points at which undesirable rearrangements can occur.
References
- 1. benchchem.com [benchchem.com]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Synthesis of 5-Phenyl-1,2,4-oxadiazol-3-amine
Welcome to the technical support center for the synthesis and scale-up of 5-phenyl-1,2,4-oxadiazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 3-amino-1,2,4-oxadiazoles like this compound? A1: A prevalent method involves the reaction of a 3-substituted-5-trihalomethyl-1,2,4-oxadiazole with ammonia or an amine. For the target compound, this typically involves preparing 3-phenyl-5-trichloromethyl-1,2,4-oxadiazole from benzamidoxime and then reacting it with ammonia.[1]
Q2: Why is the cyclodehydration step often the main challenge in 1,2,4-oxadiazole synthesis? A2: The cyclodehydration of the O-acyl amidoxime intermediate is frequently the most difficult step.[2][3] This is because it often requires forcing conditions like high temperatures or strong, non-nucleophilic bases to proceed efficiently, which can lead to side reactions or degradation of sensitive functional groups.[2][4]
Q3: Can microwave irradiation be used to improve the synthesis? A3: Yes, microwave irradiation has been successfully used to synthesize 3,5-disubstituted 1,2,4-oxadiazoles. It can significantly shorten reaction times and often improves yields, particularly for the cyclization step.[2][5]
Q4: What are the key safety considerations when scaling up this synthesis? A4: Key considerations include:
-
Thermal Management: The initial acylation and subsequent cyclization can be exothermic. Use a jacketed reactor and controlled reagent addition to manage heat.
-
Reagent Handling: Reagents like trichloroacetic anhydride are corrosive and moisture-sensitive. Ammonia is a corrosive gas that requires a well-ventilated area and proper scrubbing.
-
Pressure Build-up: When heating reactions in a sealed vessel, monitor pressure carefully, especially when using volatile solvents or generating gaseous byproducts.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Final Product | 1. Incomplete Precursor Formation: The reaction of benzamidoxime with the acylating agent (e.g., trichloroacetic anhydride) was incomplete.[1] 2. Inefficient Amination: The reaction conditions (temperature, pressure, time) for the amination step were insufficient. 3. Product Degradation: Harsh reaction conditions (e.g., excessive heat, strong acid/base) may be degrading the oxadiazole ring. | 1. Ensure starting materials are pure and dry. Monitor the precursor formation step by TLC or LC-MS to confirm completion before proceeding. 2. Increase reaction time or temperature for the amination step. Ensure ammonia saturation if using a solution. 3. Attempt the reaction under milder conditions. If thermal degradation is suspected, reduce the temperature and extend the reaction time. |
| Presence of Multiple Impurities in Crude Product | 1. Unreacted Starting Materials: Incomplete reaction in either the precursor formation or amination step. 2. Side Reactions: Cleavage of the O-acyl amidoxime intermediate can occur, especially with prolonged heating or in the presence of moisture.[2][4] 3. Boulton-Katritzky Rearrangement: The 1,2,4-oxadiazole ring can rearrange to other heterocyclic systems under thermal or acidic conditions.[2][6] | 1. Adjust stoichiometry, ensuring a slight excess of the key reagent (e.g., ammonia) in the final step. 2. Minimize reaction time and temperature where possible. Ensure anhydrous conditions are maintained throughout the synthesis. 3. Use neutral, anhydrous conditions for workup and purification. Avoid prolonged heating and strong acids. Store the final compound in a cool, dry place. |
| Reaction Stalls During Scale-Up | 1. Poor Mixing: Inadequate agitation in a larger reactor can lead to localized concentration gradients and prevent the reaction from going to completion. 2. Inefficient Heat Transfer: The larger volume may not be reaching the required internal temperature, even if the external heating is set correctly. | 1. Switch from magnetic stirring to overhead mechanical stirring for better agitation in larger volumes. 2. Use an internal thermometer to monitor the actual reaction temperature. Adjust external heating accordingly. |
| Difficulty with Product Purification at Scale | 1. Chromatography is not Viable: Column chromatography is often impractical and expensive for large quantities. 2. Product Oiling Out: The compound may not crystallize cleanly from the chosen solvent system. | 1. Develop a robust recrystallization protocol. Screen various solvents and solvent mixtures at a small scale to find optimal conditions for high purity and recovery. 2. If the product oils out, try adding seed crystals, lowering the crystallization temperature slowly, or using a different solvent system. Trituration with a non-polar solvent like hexanes can sometimes induce solidification. |
Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-5-trichloromethyl-1,2,4-oxadiazole (Precursor)
This two-step protocol is adapted from established methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles.[1]
Methodology:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add benzamidoxime (1.0 eq).
-
Reagent Addition: Add trichloroacetic anhydride (2.5 eq) gradually to the benzamidoxime. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the resulting mixture to 130-140°C for approximately one hour. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.
-
Extraction: Two phases (aqueous and organic) will form. Extract the organic phase with a suitable solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude precursor. Further purification can be achieved by recrystallization or chromatography if necessary.
Protocol 2: Synthesis of this compound
Methodology:
-
Reaction Setup: Dissolve the precursor, 3-phenyl-5-trichloromethyl-1,2,4-oxadiazole (1.0 eq), in a suitable solvent such as methanol in a pressure-rated reactor.
-
Reagent Addition: Cool the solution to 0°C and bubble ammonia gas through the mixture until saturation, or add a solution of ammonia in methanol.
-
Reaction: Seal the reactor and allow the temperature to rise to room temperature. Then, heat the reaction mixture to 60°C for two to three hours.[1] Monitor the internal pressure of the reactor.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. Evaporate the solvent under reduced pressure.
-
Purification: Take up the residue in a suitable solvent (e.g., benzene or ethyl acetate) and wash with water to remove any remaining salts.[1] The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield this compound as a solid.
Workflow Visualization
The following diagram illustrates a typical workflow for the scaled-up synthesis, purification, and quality control of this compound.
Caption: Workflow for the scaled-up synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to 5-Phenyl-1,2,4-Oxadiazol-3-amine and 1,3,4-Oxadiazole Derivatives for Researchers
For researchers and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that influences the ultimate biological activity and therapeutic potential of a compound. Among the vast array of heterocyclic structures, oxadiazole isomers, particularly the 1,2,4- and 1,3,4-oxadiazoles, have garnered significant attention due to their diverse and potent pharmacological activities.
This guide provides an objective comparison of 5-phenyl-1,2,4-oxadiazol-3-amine and the broader class of 1,3,4-oxadiazole derivatives. The comparison is based on their reported performance in key therapeutic areas, supported by experimental data and detailed methodologies. While specific data for this compound is limited, this guide will draw upon data from structurally related 3,5-disubstituted 1,2,4-oxadiazoles to provide a representative comparison.
Anticancer Activity: A Tale of Two Isomers
Both 1,2,4- and 1,3,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, albeit through potentially different mechanisms of action.
1,3,4-Oxadiazole derivatives have been extensively studied and show a broad spectrum of anticancer activities. Their mechanisms often involve the inhibition of key signaling pathways such as those mediated by the epidermal growth factor receptor (EGFR), signal transducer and activator of transcription 3 (STAT3), and nuclear factor-kappa B (NF-κB).[1][2] Several derivatives have shown potent cytotoxicity against a range of cancer cell lines.[3][4][5]
1,2,4-Oxadiazole derivatives , while also exhibiting anticancer properties, have been noted for their ability to activate caspase-3, a key executioner of apoptosis.[6] Some derivatives have shown promising activity against various cancer cell lines, with potencies comparable to or even exceeding standard chemotherapeutic agents.[7]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole Derivatives | |||
| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | MCF-7 | 0.34 | [4] |
| 1,3,4-oxadiazole incorporated diphenylamine derivative | HT29 | 1.3 - 2.0 | [4] |
| N′-[(Z/E)-(3-Indolyl)methylidene]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide | - | 0.010 | [4] |
| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | HT-29 & MDA-MB-231 | ~10 | [8] |
| 1,2,4-Oxadiazole Derivatives | |||
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 | 4.96 | [7] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 | 0.35 | [7] |
| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D | 19.40 | [7] |
| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 | 15.7 | [7] |
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Inflammation is a complex biological response, and both oxadiazole isomers have shown promise in modulating this process.
1,3,4-Oxadiazole derivatives have been reported to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis.[9] Some derivatives have demonstrated significant in vivo anti-inflammatory activity in models such as the carrageenan-induced paw edema assay.
1,2,4-Oxadiazole derivatives have also been investigated for their anti-inflammatory potential, with some compounds showing promising activity in preclinical models.
| Compound Class | Assay | Activity | Reference |
| 1,3,4-Oxadiazole Derivatives | |||
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives | Carrageenan-induced paw edema | 33-62% inhibition | [9] |
| Flurbiprofen-based oxadiazole derivatives | Carrageenan-induced paw edema | up to 88.33% inhibition | |
| 1,2,4-Oxadiazole Derivatives | |||
| Substituted 1,2,4-oxadiazoles | - | Promising anti-inflammatory activity | [10] |
Antimicrobial Activity: A Broad Spectrum of Action
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Oxadiazole derivatives have shown considerable promise in this area.
1,3,4-Oxadiazole derivatives are known to possess a wide range of antimicrobial activities, including antibacterial and antifungal effects.[11] Their mechanism of action is thought to involve the toxophoric -N=C-O- linkage, which can react with nucleophilic centers in microbial cells.[12] Several derivatives have shown potent activity against various strains of bacteria and fungi, with some exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[11][12]
1,2,4-Oxadiazole derivatives have also been identified as having significant antimicrobial properties.[13] The presence of electron-withdrawing groups on the phenyl ring of 3,5-disubstituted 1,2,4-oxadiazoles has been shown to enhance their anti-infective potential.[13]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole Derivatives | |||
| Three novel derivatives | Staphylococcus aureus | 4 - 32 | [12] |
| 2-acylamino derivatives | Staphylococcus aureus | 1.56 | [11] |
| 2-acylamino derivatives | Bacillus subtilis | 0.78 | [11] |
| 1,3,4-oxadiazole-1,3,4-thiadiazole derivatives | Candida strains | 0.78 - 3.12 | [11] |
| 1,2,4-Oxadiazole Derivatives | |||
| 3,5-diphenyl/3-pyridino-5-phenyl derivatives | Various bacteria | - | [13] |
| Derivatives with electron-withdrawing groups | Gram-positive and Gram-negative bacteria and fungi | Potent activity | [13] |
Experimental Protocols
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[14][15][16]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[17][18][19][20]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[21][22][23][24]
Signaling Pathways and Experimental Workflows
The biological activities of oxadiazole derivatives are intrinsically linked to their modulation of specific cellular signaling pathways.
1,3,4-Oxadiazole derivatives are known to interfere with several key cancer-related signaling pathways:
-
EGFR Signaling Pathway: These compounds can inhibit the epidermal growth factor receptor (EGFR), a key driver of cell proliferation and survival in many cancers.[1]
-
STAT3 Signaling Pathway: Inhibition of the STAT3 pathway by 1,3,4-oxadiazole derivatives can lead to decreased tumor growth and angiogenesis.[1]
-
NF-κB Signaling Pathway: By inhibiting the NF-κB pathway, these compounds can reduce inflammation and promote apoptosis in cancer cells.[1]
Caption: EGFR Signaling Pathway Inhibition by 1,3,4-Oxadiazole Derivatives.
Caption: STAT3 Signaling Pathway Inhibition by 1,3,4-Oxadiazole Derivatives.
1,2,4-Oxadiazole derivatives have been shown to modulate different signaling pathways:
-
Metabotropic Glutamate Receptor (mGluR) Signaling: Certain 1,2,4-oxadiazole derivatives act as positive allosteric modulators of metabotropic glutamate receptor 4 (mGluR4), suggesting their potential in treating neurological disorders.[25]
Caption: mGluR4 Signaling Pathway Modulation by 1,2,4-Oxadiazole Derivatives.
Experimental Workflow for Anticancer Drug Screening
Caption: General workflow for anticancer drug screening of oxadiazole derivatives.
Conclusion
Both 1,2,4- and 1,3,4-oxadiazole scaffolds serve as valuable starting points for the development of novel therapeutic agents. The choice between these two isomers will ultimately depend on the specific therapeutic target and the desired biological activity. 1,3,4-Oxadiazole derivatives have a more extensive research history and have demonstrated broad-spectrum anticancer, anti-inflammatory, and antimicrobial activities, often through well-characterized mechanisms. On the other hand, 1,2,4-oxadiazoles, including the class of 3-amino-5-phenyl derivatives, represent a promising area for further exploration, with unique mechanisms of action such as caspase activation and modulation of specific receptors like mGluRs. This guide provides a foundation for researchers to make informed decisions in the design and development of next-generation oxadiazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. media.neliti.com [media.neliti.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. inotiv.com [inotiv.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. protocols.io [protocols.io]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Oxadiazole Isomers
An objective analysis of 1,2,4- and 1,3,4-oxadiazole isomers for researchers, scientists, and drug development professionals.
The oxadiazole core, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its various isomers, particularly the 1,2,4- and 1,3,4-oxadiazoles, are frequently employed as bioisosteric replacements for amide and ester groups to enhance metabolic stability and modulate physicochemical properties. While both isomers have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, their pharmacological profiles are not interchangeable. This guide provides a comparative overview of the biological activities of these key oxadiazole isomers, supported by quantitative data and detailed experimental protocols.
Physicochemical and Pharmacokinetic Properties: A Tale of Two Isomers
Before delving into specific biological activities, it's crucial to understand the fundamental differences in the physicochemical properties of 1,2,4- and 1,3,4-oxadiazole isomers, as these intrinsic characteristics often govern their pharmacokinetic behavior. Systematic studies of matched molecular pairs have revealed significant distinctions.
In almost all comparative studies, the 1,3,4-oxadiazole isomer exhibits substantially lower lipophilicity (log D) than its 1,2,4-counterpart. This difference in polarity also influences other critical drug-like properties. The 1,3,4-isomers generally show improved metabolic stability, higher aqueous solubility, and reduced inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, which is a key consideration for cardiac safety. These differences are attributed to the distinct charge distributions and dipole moments of the two isomers.
Comparative Biological Activities
The following sections provide a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory activities of 1,2,4- and 1,3,4-oxadiazole derivatives, with quantitative data presented for direct comparison.
Antimicrobial Activity
Both 1,2,4- and 1,3,4-oxadiazole derivatives have been extensively investigated for their potential as antimicrobial agents against a wide range of bacterial and fungal pathogens. The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the oxadiazole ring.
| Compound ID | Oxadiazole Isomer | Substituents | Test Organism | MIC (µg/mL) | Reference |
| 1a | 1,3,4-Oxadiazole | 5-(4-fluorophenyl)-2-thiol | E. coli | < 3.12 | [1] |
| 1b | 1,3,4-Oxadiazole | 5-(4-fluorophenyl)-2-thiol | S. pneumoniae | < 3.12 | [1] |
| 2a | 1,2,4-Oxadiazole | 3-(4-hydroxyphenyl)-5-methyl | S. aureus | 25 | [2][3] |
| 2b | 1,3,4-Oxadiazole | 2-(4-hydroxyphenyl)-5-methyl | S. aureus | 25 | [2][3] |
| 3a | 1,2,4-Oxadiazole | 5-(4-hydroxyphenyl)-3-methyl | E. coli | 25 | [2][3] |
| 3b | 1,3,4-Oxadiazole | 2-(4-hydroxyphenyl)-5-methyl | E. coli | 25 | [2][3] |
Anticancer Activity
The anticancer potential of oxadiazole isomers has been a major focus of research, with many derivatives exhibiting potent cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of enzymes such as thymidylate synthase, receptor tyrosine kinases like VEGFR-2, and tubulin polymerization.[4][5]
| Compound ID | Oxadiazole Isomer | Substituents | Cell Line | IC50 (µM) | Reference |
| 4a | 1,3,4-Oxadiazole | 2-(4-pyridyl)-5-(2-(phenylsulfonylmethyl)phenyl) | MDA-MB-231 (Breast) | >50 | [6] |
| 4b | 1,3,4-Oxadiazole | 2-(4-pyridyl)-5-(2-(phenylsulfanylmethyl)phenyl) | MDA-MB-231 (Breast) | 7.8 | [6] |
| 5a | 1,2,4-Oxadiazole | Linked imidazothiadiazole derivative | A-375 (Melanoma) | 1.22 | [7] |
| 5b | 1,2,4-Oxadiazole | Linked imidazothiadiazole derivative | MCF-7 (Breast) | 0.23 | [7] |
| 6a | 1,3,4-Oxadiazole | Thioether derivative with nitro substituent | HepG2 (Liver) | 0.7 | [4] |
| 6b | 1,3,4-Oxadiazole | Thioether derivative with nitro substituent | MCF-7 (Breast) | 18.3 | [4] |
Anti-inflammatory Activity
Oxadiazole derivatives have also shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
| Compound ID | Oxadiazole Isomer | Substituents | Assay | IC50 (µM) | Reference |
| 7a | 1,3,4-Oxadiazole | 2-(1-(4-chlorophenyl)ethyl)-5-(4-(methylsulfonyl)phenyl) | COX-2 Inhibition | 0.04 | [8] |
| 7b | 1,3,4-Oxadiazole | 2-(1-(4-methoxyphenyl)ethyl)-5-(4-(methylsulfonyl)phenyl) | COX-2 Inhibition | 0.05 | [8] |
| 8a | 1,3,4-Oxadiazole | 2-((1-(4-(methylsulfonyl)phenyl)ethyl)thio)-5-(4-fluorophenyl) | COX-2 Inhibition | 0.14 | [8] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
The minimum inhibitory concentration (MIC) of the synthesized oxadiazole derivatives against various microbial strains is determined using the microbroth dilution method.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to the desired final inoculum concentration.
-
Preparation of Compound Dilutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at the optimal temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of oxadiazole derivatives on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
In Vitro COX Inhibition Assay
The anti-inflammatory activity of oxadiazole derivatives is assessed by their ability to inhibit COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination and Measurement: After a specific incubation time, the reaction is terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is determined.
Signaling Pathway: VEGFR-2 Inhibition in Angiogenesis
Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels, a critical process for tumor growth and metastasis.
References
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. ijnrd.org [ijnrd.org]
- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of 5-phenyl-1,2,4-oxadiazol-3-amine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended biological target within a cellular context is a cornerstone of modern drug discovery. This guide provides a comparative overview of key methodologies for validating the target engagement of 5-phenyl-1,2,4-oxadiazol-3-amine, a scaffold of significant interest in medicinal chemistry. Given the novelty of this specific compound, this guide will draw upon established protocols and data from structurally related 1,2,4-oxadiazole derivatives to present a framework for target validation.
The 1,2,4-oxadiazole motif is a versatile scaffold found in a wide array of biologically active compounds, targeting diverse protein classes such as kinases, proteases, and G-protein coupled receptors (GPCRs).[1][2][3] Therefore, a multi-pronged approach utilizing orthogonal methods is recommended to confidently identify and validate the cellular target of this compound. This guide compares four widely adopted target engagement validation techniques: Cellular Thermal Shift Assay (CETSA), Kinobeads Competition Binding Assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Comparison of Target Engagement Validation Methods
The selection of a target validation method depends on various factors, including the nature of the suspected target, the availability of reagents, and the desired throughput. The following table summarizes the key characteristics and typical quantitative outputs of each technique, using illustrative data from analogous compounds found in the literature.
| Method | Principle | Sample Type | Key Output | Throughput | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[4] | Intact cells, cell lysates, tissues[5] | Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF)[6] | Low to High | Label-free, confirms intracellular target engagement in a native environment.[7] | Not all binding events cause a thermal shift, requires specific antibodies for Western blot detection.[8] |
| Kinobeads Competition Binding | Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[9] | Cell or tissue lysates | Apparent dissociation constants (Kd,app) for a wide range of kinases.[10] | High | Unbiased profiling of kinase targets, high throughput.[11] | Limited to ATP-competitive inhibitors, may miss kinases not expressed in the cell line used.[12] |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of mass changes on a sensor surface as the analyte (compound) flows over the immobilized ligand (target protein).[13] | Purified protein, small molecules | Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[14] | Medium to High | Provides kinetic and affinity data, label-free.[15] | Requires immobilization of the target protein which may affect its conformation, potential for non-specific binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution.[11] | Purified protein, small molecules | Dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[16] | Low | Provides a complete thermodynamic profile of the interaction in solution, label-free.[10] | Requires large amounts of purified protein and compound, low throughput.[16] |
Hypothetical Target Engagement Profile for a 1,2,4-Oxadiazole Kinase Inhibitor
To illustrate how data from these methods can be integrated, the following table presents a hypothetical target engagement profile for a 1,2,4-oxadiazole derivative acting as a kinase inhibitor. This data is synthesized from typical results reported in the literature for similar compounds.
| Target Kinase | CETSA (ΔTm in °C) | Kinobeads (Kd,app in nM) | SPR (KD in nM) | ITC (KD in nM) |
| EGFR | + 4.2 | 50 | 45 | 60 |
| BRAF | + 3.8 | 80 | 75 | 95 |
| VEGFR2 | + 2.5 | 250 | 230 | 280 |
| Off-Target Kinase X | No significant shift | >10,000 | >10,000 | Not Determined |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established methods for measuring target engagement of small molecules in cells.
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the abundance of the target protein in the soluble fraction by Western blotting or other quantitative proteomic methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples to generate melting curves. The shift in the melting temperature (ΔTm) indicates target engagement. For isothermal dose-response format, plot the soluble protein fraction at a fixed temperature against the compound concentration.
Kinobeads Competition Binding Assay
This protocol is based on established chemoproteomic workflows for kinase inhibitor profiling.[9][11]
-
Lysate Preparation: Prepare a cell lysate from a suitable cell line (or a mixture of cell lines to increase kinome coverage) under native conditions. Determine the protein concentration.
-
Compound Incubation: Aliquot the cell lysate and incubate with a range of concentrations of this compound or vehicle control for a defined period (e.g., 1 hour) at 4°C.
-
Kinobeads Enrichment: Add kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to allow binding of kinases.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin), and label the peptides if using a multiplexed quantitative proteomics approach (e.g., TMT).
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: For each kinase, plot the relative abundance in the compound-treated samples compared to the vehicle control as a function of compound concentration. Fit the data to a dose-response curve to determine the apparent dissociation constant (Kd,app).
Surface Plasmon Resonance (SPR)
This is a generalized protocol for analyzing small molecule-protein interactions using SPR.[14]
-
Protein Immobilization: Immobilize the purified recombinant target protein onto a suitable SPR sensor chip surface.
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.
-
Binding Analysis: Inject the compound solutions over the sensor surface at a constant flow rate. Monitor the change in the SPR signal in real-time to observe the association and dissociation phases of the interaction.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Isothermal Titration Calorimetry (ITC)
This protocol outlines the general steps for an ITC experiment.[16]
-
Sample Preparation: Prepare solutions of the purified target protein and this compound in the same buffer to minimize heat of dilution effects. The protein is placed in the sample cell and the compound in the injection syringe.
-
Titration: Perform a series of small injections of the compound solution into the protein solution while monitoring the heat change.
-
Data Acquisition: Record the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the dissociation constant (KD), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
Visualizing Workflows and Pathways
To aid in the conceptualization of these validation strategies, the following diagrams illustrate a hypothetical signaling pathway, the experimental workflows, and a logical framework for integrating these methods.
Hypothetical signaling pathway for a kinase target.
Experimental workflows for target engagement validation.
Integrated workflow for target validation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Current Advances in CETSA [frontiersin.org]
- 4. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting | eLife [elifesciences.org]
- 12. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 14. xantec.com [xantec.com]
- 15. Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
Comparative Analysis of 5-Phenyl-1,2,4-Oxadiazol-3-amine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-phenyl-1,2,4-oxadiazol-3-amine analogs and related derivatives, with a focus on their anticancer activity. The information is presented to aid researchers and drug development professionals in the design of novel and more potent therapeutic agents.
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs against various cancer cell lines. While not exact this compound analogs, these 2-amino-1,3,4-oxadiazole derivatives provide valuable insights into the SAR of this class of compounds. The data is presented as the mean growth percent (GP), where a lower value indicates higher anticancer activity.
| Compound ID | N-Aryl Substitution (at position 2) | Substitution at position 5 | Mean Growth Percent (GP) | Most Sensitive Cell Lines (GP) |
| 4s | 2,4-Dimethylphenyl | 4-Methoxyphenyl | 62.61 | MDA-MB-435 (Melanoma, 15.43), K-562 (Leukemia, 18.22), T-47D (Breast, 34.27), HCT-15 (Colon, 39.77) |
| 4u | 2,4-Dimethylphenyl | 4-Hydroxyphenyl | Not specified | MDA-MB-435 (Melanoma, 6.82) |
| 4h | 4-Bromophenyl | 4-Chlorophenyl | Not specified | SK-MEL-2 (Melanoma, 60.45), MDA-MB-231/ATCC (Breast, 67.42) |
| 4l | 4-Bromophenyl | Ethyl | Not specified | A498 (Renal, 76.62), MALME-3M (Melanoma, 77.96), MOLT-4 (Leukemia, 79.51) |
| 4f | 4-Methylphenyl | Ethyl | Not specified | SR (Leukemia, 65.75) |
| 4a | Phenyl | Phenyl | Not specified | NCI-H522 (Non-small-cell lung, 72.88) |
| 4c | Phenyl | 4-Chlorophenyl | Not specified | SR (Leukemia, 76.67) |
Structure-Activity Relationship (SAR) Insights:
From the data presented, several key SAR trends can be deduced for this class of oxadiazole derivatives:
-
Substitution on the N-Aryl Ring: The presence of a 2,4-dimethylphenyl group at the 2-amino position (as in compound 4s ) appears to be more favorable for anticancer activity compared to other substitutions.
-
Substitution at the 5-Position: Electron-donating groups, such as a 4-methoxyphenyl or a 4-hydroxyphenyl group, at the 5-position of the oxadiazole ring seem to enhance anticancer activity. For instance, compound 4u with a 4-hydroxyphenyl group showed the highest activity against the MDA-MB-435 melanoma cell line.
-
Combined Effect of Substituents: The combination of a 2,4-dimethylphenyl group at the 2-position and a 4-methoxyphenyl group at the 5-position (compound 4s ) resulted in the best overall activity profile across multiple cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are crucial for reproducibility and comparison.
Synthesis of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogs
A general method for the synthesis of these analogs involves the following steps:
-
Synthesis of Substituted Phenyl Urea Analogs: Aromatic anilines are dissolved in a mixture of glacial acetic acid and hot water. A solution of sodium cyanate in hot water is then added with stirring to yield the corresponding phenyl urea analogs.
-
Synthesis of Semicarbazide Analogs: The phenyl urea analogs are then converted to semicarbazide analogs.
-
Synthesis of 5-Substituted-N-aryl-1,3,4-oxadiazol-2-amine Analogs: The substituted phenyl semicarbazide is refluxed with an appropriate aromatic aldehyde in an ethanol-water system in the presence of sodium bisulfite. The final product is obtained after removal of the solvent, pouring into crushed ice, filtration, and recrystallization from absolute ethanol.
Anticancer Activity Screening: MTT Assay
The in vitro anticancer activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with the synthesized compounds at a single high dose (e.g., 10⁻⁵ M) for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells.
Signaling Pathway Visualization
The anticancer activity of many therapeutic agents is often attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt signaling pathway is frequently dysregulated in cancer and is a common target for anticancer drugs.[1][2]
References
A Comparative Guide to the Synthesis of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, frequently utilized as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles.[1] This guide presents a comparative analysis of prominent synthetic methodologies for 1,2,4-oxadiazoles, offering quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to assist researchers in selecting the most suitable method for their drug discovery and development endeavors.
The synthesis of 1,2,4-oxadiazoles is predominantly achieved through several key strategies, including the cyclization of amidoxime derivatives, 1,3-dipolar cycloaddition reactions, and various oxidative cyclization methods.[2] Each approach presents a unique set of advantages and limitations concerning substrate scope, reaction conditions, and overall efficiency.
Quantitative Data Summary
The following table provides a comparative summary of the key quantitative parameters for the most common synthetic routes to 1,2,4-oxadiazoles, enabling a direct comparison of their performance.
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Amidoxime & Acyl Chloride (Two-Step) | Amidoxime, Acyl Chloride, Base (e.g., Pyridine) | 1-16 h | Room Temp. to Reflux | 60-95% | High yields, well-established, broad substrate scope.[2] | Requires pre-synthesis and isolation of amidoximes, multi-step process.[2] |
| Amidoxime & Carboxylic Acid (One-Pot) | Amidoxime, Carboxylic Acid, Coupling Agent (e.g., EDC, DCC) | 12-24 h | Room Temp. to 80 °C | 50-90% | One-pot procedure, avoids isolation of intermediates. | Coupling agents can be expensive and require anhydrous conditions. |
| Amidoxime & Ester (One-Pot, Superbase) | Amidoxime, Carboxylic Acid Ester, NaOH/DMSO | 4-24 h | Room Temperature | 11-90% | Room temperature reaction, simple purification.[3] | Variable yields, presence of -OH or -NH2 groups can limit the reaction.[3][4] |
| 1,3-Dipolar Cycloaddition | Nitrile, Nitrile Oxide (in situ generated) | 2-12 h | Room Temp. to 80 °C | 19-60% | Convergent approach.[5] | Dimerization of nitrile oxide to furoxan is a common side reaction.[4] |
| NBS-Promoted Oxidative Cyclization | N-acyl amidine, N-Bromosuccinimide (NBS) | 1-2 h | Room Temperature | 91-99% | Nearly quantitative yields, mild conditions.[5] | Requires synthesis of N-acyl amidine precursor. |
| Microwave-Assisted Synthesis | Amidoxime, Carboxylic Acid, Coupling Agent | 10-30 min | 120-160 °C | 70-95% | Drastically reduced reaction times, high yields.[1] | Requires specialized microwave reactor equipment.[1] |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed above.
Synthesis from an Amidoxime and an Acyl Chloride (Two-Step)
This classical and widely employed method involves the O-acylation of an amidoxime followed by a separate cyclodehydration step.[2]
Step 1: O-Acylation of the Amidoxime
-
To a solution of the amidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane at 0 °C, add the acyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude O-acylamidoxime may be used directly in the next step or purified by column chromatography.
Step 2: Cyclodehydration
-
Dissolve the O-acylamidoxime (1.0 eq) in a high-boiling point solvent such as toluene or xylene.
-
Heat the mixture to reflux (typically 110-140 °C) for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 1,2,4-oxadiazole.
One-Pot Synthesis from an Amidoxime and a Carboxylic Acid Ester in a Superbase Medium
This method allows for the direct synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature.[6]
-
To a suspension of powdered sodium hydroxide (2.0 eq) in dimethyl sulfoxide (DMSO), add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid methyl or ethyl ester (1.2 eq).[6]
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.[6] Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
1,3-Dipolar Cycloaddition of a Nitrile Oxide to a Nitrile
This convergent approach involves the in situ generation of a nitrile oxide which then undergoes a cycloaddition reaction with a nitrile.[5]
-
In a reaction vessel, dissolve the starting chlorooxime (1.0 eq) and the nitrile (used as both reactant and solvent, or in large excess) in a suitable aprotic solvent if the nitrile is a solid.
-
Add a base, such as triethylamine (1.2 eq), dropwise to the mixture at room temperature. This will generate the nitrile oxide in situ.
-
Stir the reaction at room temperature or heat to 50-80 °C for 2-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the excess nitrile and solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the 1,2,4-oxadiazole.
Microwave-Assisted Synthesis from an Amidoxime and a Carboxylic Acid
Microwave irradiation can significantly accelerate the synthesis of 1,2,4-oxadiazoles.[1]
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 - 1.2 eq) and a coupling agent such as HBTU (1.1 eq) in an anhydrous solvent like THF.[1][7]
-
Add an organic base (e.g., DIEA, 2.0 - 3.0 eq) to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.[1]
-
Add the amidoxime (1.0 eq) to the reaction mixture.[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).[1]
-
After cooling, filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies described.
References
In Vivo Validation of 1,2,4-Oxadiazole Anticancer Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anticancer activity of 1,2,4-oxadiazole derivatives, supported by experimental data. The information is presented in a structured format to facilitate easy comparison and understanding of the methodologies and findings.
Introduction
The 1,2,4-oxadiazole scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. While numerous derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines, their successful translation to clinical applications hinges on robust in vivo validation. This guide focuses on the in vivo evidence of the anticancer activity of 1,2,4-oxadiazole compounds, with a particular emphasis on a potent histone deacetylase (HDAC) inhibitor, compound 14b .
Comparative In Vivo Efficacy of 1,2,4-Oxadiazole Derivatives
The in vivo anticancer activity of 1,2,4-oxadiazole derivatives is an area of active research. A standout example is compound 14b , a potent inhibitor of HDAC1, 2, and 3. In a preclinical study, this compound demonstrated significant tumor growth inhibition in a xenograft model of Burkitt's lymphoma.
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings |
| 14b | Daudi Burkitt's Lymphoma Xenograft | 20 mg/kg, oral administration | 53.8% | Significant tumor growth inhibition; well-tolerated.[1] |
| Other 1,2,4-Oxadiazole Derivatives | Data not available in sufficient detail for direct comparison | - | - | While many derivatives show in vitro promise, published in vivo data is limited. |
| Vorinostat (SAHA) | Various | Varies | Varies | FDA-approved HDAC inhibitor, serves as a benchmark for comparison. |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo studies. Below is a generalized protocol for a xenograft study, based on the model used for compound 14b , and a specific section detailing the administration of the test compound.
General Xenograft Model Protocol (Daudi Burkitt's Lymphoma)
-
Cell Culture: Daudi cells, a human Burkitt's lymphoma cell line, are cultured in appropriate media until they reach the desired confluence for inoculation.[2][3]
-
Animal Model: Immunocompromised mice, such as SCID (Severe Combined Immunodeficient) or NXG mice, are used to prevent rejection of the human tumor cells.[2][4]
-
Tumor Inoculation: A suspension of Daudi cells is injected subcutaneously into the flank of each mouse.[2][3]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. The formula Volume = (width^2 * length) / 2 is typically used to calculate the tumor size.[2][5]
-
Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomly assigned to different treatment groups (vehicle control, test compound, and positive control).
Administration of Test Compound (Compound 14b)
-
Formulation: The 1,2,4-oxadiazole derivative is formulated in a suitable vehicle for administration.
-
Dosing: Based on the study of compound 14b, a dose of 20 mg/kg was administered orally.[1]
-
Treatment Schedule: The frequency and duration of treatment are critical parameters and should be clearly defined (e.g., daily, every other day for a specified number of weeks).
-
Toxicity Assessment: Animal body weight is monitored regularly as a general indicator of toxicity. Further toxicological assessments may include complete blood counts and histological analysis of major organs at the end of the study.
Signaling Pathways and Experimental Workflows
The anticancer activity of 1,2,4-oxadiazole derivatives is often attributed to the modulation of specific signaling pathways. For compound 14b, the primary mechanism of action is the inhibition of histone deacetylases (HDACs).
Caption: In Vivo Validated Signaling Pathway of Compound 14b.
The experimental workflow for in vivo validation of a 1,2,4-oxadiazole derivative follows a structured process from initial compound screening to preclinical evaluation.
Caption: Experimental Workflow for In Vivo Validation.
Conclusion
The in vivo validation of 1,2,4-oxadiazole derivatives is a critical step in their development as anticancer therapeutics. Compound 14b serves as a compelling example of a 1,2,4-oxadiazole-based HDAC inhibitor with significant in vivo efficacy and a well-defined mechanism of action. This guide highlights the importance of rigorous preclinical in vivo testing and provides a framework for comparing the performance of novel 1,2,4-oxadiazole compounds. Further in vivo studies on other promising derivatives are warranted to expand the therapeutic potential of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. DAUDI Burkitt’s Lymphoma Tumour Model | Antineo [antineo.fr]
- 3. Daudi Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Disseminated or localized growth of a human B-cell tumor (Daudi) in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
A Comparative Guide: 5-phenyl-1,2,4-oxadiazol-3-amine and its Isoxazole Bioisosteres in Biological Activity
In the landscape of medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of drug design, aimed at optimizing pharmacological and pharmacokinetic properties. This guide provides a comparative analysis of the biological activities of 5-phenyl-1,2,4-oxadiazol-3-amine and its corresponding isoxazole bioisosteres. While direct comparative data for the exact 3-amino substituted scaffold across all biological activities is limited, this document synthesizes available information on closely related analogs, focusing on anti-platelet and anticancer activities, to provide a valuable resource for researchers and drug development professionals.
I. Anti-Platelet Aggregatory Activity: A Direct Comparison
A key area where the bioisosteric relationship between 1,2,4-oxadiazoles and isoxazoles has been directly investigated is in the inhibition of platelet aggregation. A study comparing the anti-aggregatory effects of 5-phenyl-3-(3-pyridyl)-1,2,4-oxadiazole and its isoxazole bioisostere, 5-phenyl-3-(3-pyridyl)isoxazole, provides insightful quantitative data.
Data Presentation: Anti-Platelet Aggregation Activity
The following table summarizes the inhibitory activity of the two compounds on platelet aggregation induced by various agents.
| Compound | Inducer | Activity | IC₅₀ (μM) |
| 5-phenyl-3-(3-pyridyl)isoxazole | Arachidonic Acid | Complete suppression | Data not specified, but activity is 1.1–1.5 times higher than the oxadiazole analog[1] |
| 5-phenyl-3-(3-pyridyl)-1,2,4-oxadiazole | Arachidonic Acid | Complete suppression | Data not specified[1] |
| 5-phenyl-3-(3-pyridyl)isoxazole | Adrenaline | Complete suppression of the second wave | Data not specified |
| 5-phenyl-3-(3-pyridyl)-1,2,4-oxadiazole | Adrenaline | Complete suppression of the second wave | Data not specified |
| 5-phenyl-3-(3-pyridyl)isoxazole | Adenosine Diphosphate (ADP) | Complete suppression of the second wave | Data not specified |
| 5-phenyl-3-(3-pyridyl)-1,2,4-oxadiazole | Adenosine Diphosphate (ADP) | Partial suppression of the first wave at 300–400 μM | Data not specified[1] |
| Both Compounds | Thrombin | No inhibition up to 250 μM | Not applicable[1] |
Note: The study indicates that the isoxazole derivative is slightly more potent in inhibiting arachidonic acid-induced platelet aggregation[1].
Experimental Protocols: Platelet Aggregation Assay
The anti-platelet aggregation activity of the compounds was assessed using light transmission aggregometry.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Venous blood is collected from healthy donors into tubes containing 3.2% sodium citrate as an anticoagulant.
-
To obtain PRP, the blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
The supernatant, rich in platelets, is carefully collected.
-
The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which is used as a reference.
-
The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
2. Light Transmission Aggregometry:
-
Aliquots of the adjusted PRP are placed in cuvettes with a magnetic stir bar and incubated at 37°C in a lumi-aggregometer.
-
A baseline of light transmission is established.
-
The aggregating agent (inducer), such as arachidonic acid or U-46619 (a thromboxane A2 analog), is added to the PRP.
-
The change in light transmission is recorded over time as platelets aggregate, causing the plasma to become clearer.
-
The test compounds are pre-incubated with the PRP before the addition of the inducer to determine their inhibitory effect.
-
The percentage of aggregation inhibition is calculated by comparing the aggregation in the presence of the test compound to the control (inducer alone).
Signaling Pathway of Platelet Aggregation Inhibition
The primary mechanism of action for many anti-platelet agents involves the inhibition of the arachidonic acid pathway, which leads to the formation of thromboxane A2 (TXA2), a potent platelet aggregator.
II. Anticancer Activity: An Indirect Comparison
Anticancer Activity of 1,2,4-Oxadiazole Derivatives
Numerous studies have demonstrated the potent anticancer activity of 1,2,4-oxadiazole derivatives against a variety of cancer cell lines.
Data Presentation: Anticancer Activity of this compound Analogs and Other 1,2,4-Oxadiazoles
| Compound Class | Cell Line | Activity Metric | Value (μM) |
| 1,2,4-Oxadiazole-fused-imidazothiadiazole derivatives | A375 (Melanoma) | IC₅₀ | 0.11 - 1.47[2] |
| MCF-7 (Breast Cancer) | IC₅₀ | 0.11 - 1.47[2] | |
| ACHN (Renal Cancer) | IC₅₀ | 0.11 - 1.47[2] | |
| 1,2,4-Oxadiazoles linked with benzimidazole | MCF-7 (Breast Cancer) | IC₅₀ | 0.12 - 2.78[2] |
| A549 (Lung Cancer) | IC₅₀ | 0.12 - 2.78[2] | |
| A375 (Melanoma) | IC₅₀ | 0.12 - 2.78[2] | |
| 1,2,4-Oxadiazole linked 5-fluorouracil derivatives | MCF-7 (Breast Cancer) | IC₅₀ | 0.76 ± 0.044[3] |
| A549 (Lung Cancer) | IC₅₀ | 0.18 ± 0.019[3] | |
| DU145 (Prostate Cancer) | IC₅₀ | 1.13 ± 0.55[3] | |
| MDA-MB-231 (Breast Cancer) | IC₅₀ | 0.93 ± 0.013[3] |
Anticancer Activity of Isoxazole Derivatives
The isoxazole ring is also a prominent feature in many compounds with significant anticancer properties.
Data Presentation: Anticancer Activity of Isoxazole Derivatives
| Compound Class | Cell Line | Activity Metric | Value (μM) |
| Indole-containing isoxazoles | Various cancer cell lines | sPLA₂ inhibitory activity | Data indicates significant in vitro and in vivo activity[4] |
| Substituted isoxazoles | Various cancer cell lines | Broad-spectrum anticancer activity | General activity reported across multiple studies[5][6] |
Note: The data for isoxazole derivatives is more general, highlighting the broad anticancer potential of this scaffold. A direct comparison of potency with the 1,2,4-oxadiazole analogs is challenging without head-to-head studies.
Experimental Protocols: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of potential anticancer compounds.
1. Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere and grow for 24 hours.
2. Compound Treatment:
-
The test compounds (1,2,4-oxadiazole or isoxazole derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
The old medium is removed from the cells, and the medium containing the test compounds is added.
-
Control wells receive medium with the solvent alone.
-
The plates are incubated for a specific period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
The percentage of cell viability is calculated relative to the solvent-treated control cells.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Experimental Workflow for Anticancer Drug Screening
The process of screening compounds for anticancer activity typically follows a standardized workflow.
III. Conclusion
The bioisosteric replacement of an isoxazole ring with a 1,2,4-oxadiazole ring represents a viable strategy in drug discovery, with the potential to modulate biological activity. In the context of anti-platelet aggregation, direct comparative studies on closely related analogs suggest that while both scaffolds are effective, the isoxazole derivative may exhibit slightly higher potency.
For anticancer activity, both 1,2,4-oxadiazole and isoxazole moieties are integral components of numerous potent compounds. Although a direct head-to-head comparison of this compound and its precise isoxazole bioisostere is lacking in the current literature, the wealth of data on related derivatives underscores the therapeutic potential of both heterocyclic systems.
Further direct comparative studies are warranted to fully elucidate the nuanced differences in the pharmacological profiles of these bioisosteric pairs. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct such investigations and advance the development of novel therapeutics based on these privileged scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
A Comparative Guide to the Predicted Cross-Reactivity of 5-phenyl-1,2,4-oxadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity profile of 5-phenyl-1,2,4-oxadiazol-3-amine. Due to the limited publicly available data for this specific molecule, this guide leverages experimental data from structurally similar compounds, particularly its bioisosteric analogue, 5-phenyl-1,3,4-oxadiazol-2-amine, and other derivatives of the 1,2,4-oxadiazole and 1,3,4-oxadiazole scaffolds. This approach allows for an informed prediction of potential off-target interactions, a critical consideration in drug discovery and development.
The 1,2,4-oxadiazole ring is a recognized pharmacophore present in a variety of biologically active compounds.[1] Derivatives of this heterocycle have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.[2][3][4][5] Understanding the potential for cross-reactivity with various enzymes and receptors is paramount for assessing the selectivity and potential side effects of any new chemical entity.
Comparison with Bioisosteric Alternative: 5-phenyl-1,3,4-oxadiazol-2-amine
A key comparator for this compound is its 1,3,4-oxadiazole isomer, 5-phenyl-1,3,4-oxadiazol-2-amine. The 1,2,4- and 1,3,4-oxadiazole rings are considered bioisosteres, meaning they are structurally similar and often elicit similar biological responses.[6] However, subtle differences in their electronic properties and spatial arrangement can lead to variations in their target binding profiles and metabolic stability.[6] Generally, both scaffolds are explored for similar therapeutic targets.[7]
Predicted Cross-Reactivity Profile
Based on the activities of related oxadiazole derivatives, this compound is predicted to exhibit activity against a range of biological targets, primarily in the areas of oncology and neuroscience. The following tables summarize the cytotoxic and enzyme inhibitory activities of representative 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives.
Table 1: Comparative Cytotoxicity of Oxadiazole Derivatives Against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole Derivatives | |||
| 3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazole | K562 (Leukemia) | 5.5 - 13.2 | |
| 1,2,4-oxadiazole-fused-imidazothiadiazole | A375 (Melanoma) | 0.11 - 1.47 | [1] |
| 1,2,4-oxadiazole-fused-imidazothiadiazole | MCF-7 (Breast) | 0.11 - 1.47 | [1] |
| 1,2,4-oxadiazole-fused-imidazothiadiazole | ACHN (Renal) | 0.11 - 1.47 | [1] |
| Caffeic acid-based 1,2,4-oxadiazole | U87 (Glioblastoma) | 60.3 | [4] |
| Caffeic acid-based 1,2,4-oxadiazole | T98G (Glioblastoma) | 39.2 | [4] |
| Caffeic acid-based 1,2,4-oxadiazole | LN229 (Glioblastoma) | 80.4 | [4] |
| 1,3,4-Oxadiazole Derivatives | |||
| Pyridine based 1,3,4-oxadiazole | Caco-2 (Colon) | 2.3 | |
| 2,5-disubstituted-1,3,4-oxadiazole | HT-29 (Colon) | 1.3 - 2.0 | |
| 1,3,4-oxadiazole-thiazolidinedione hybrid | MCF-7 (Breast) | 7.74 - 7.87 | [8] |
| 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole | MDA-MB-231 (Breast) | ~24 (at 50 µM) | [3] |
| Caffeic acid-based 1,3,4-oxadiazole | SKOV3 (Ovarian) | 14.2 | [4] |
| Caffeic acid-based 1,3,4-oxadiazole | A549 (Lung) | 18.3 | [4] |
Table 2: Comparative Enzyme Inhibition Profile of Oxadiazole Derivatives
| Compound Class | Enzyme Target | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole Derivatives | |||
| 1,2,4-oxadiazin-5(6H)-one derivative | Monoamine Oxidase A (MAO-A) | 3.75 | [9] |
| 1,2,4-oxadiazin-5(6H)-one derivative | Monoamine Oxidase B (MAO-B) | 0.371 | [9] |
| 1,3,4-Oxadiazole Derivatives | |||
| 2,5-disubstituted-1,3,4-oxadiazole | Acetylcholinesterase (AChE) | 0.068 | [10] |
| 2,5-disubstituted-1,3,4-oxadiazole | Butyrylcholinesterase (BChE) | 0.163 | [10] |
| 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamide | Monoamine Oxidase B (MAO-B) | 0.0027 | [11] |
| 1,3,4-oxadiazole derivative | Acetylcholinesterase (AChE) | 41.87 | [12][13] |
| 1,3,4-oxadiazole-2-amine derivative | Monoamine Oxidase A (MAO-A) | 0.11 | [14] |
| 1,3,4-oxadiazole-2-amine derivative | Monoamine Oxidase B (MAO-B) | 0.80 | [14] |
| 1,3,4-oxadiazole-2-amine derivative | Acetylcholinesterase (AChE) | 0.83 | [14] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols can be adapted to assess the cross-reactivity of this compound and its analogues.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of cancer cell lines.
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., A549, MCF-7, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
- Prepare a serial dilution of the test compound in the culture medium.
- Treat the cells with various concentrations of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
3. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for AChE inhibitors.
1. Reagent Preparation:
- Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
- AChE Solution: Prepare a working solution of AChE from Electrophorus electricus in the assay buffer.
- Substrate Solution: Prepare a fresh solution of acetylthiocholine iodide (ATCI) in deionized water.
- Chromogen Solution: Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the assay buffer.
- Inhibitor Solutions: Prepare serial dilutions of the test compound and a positive control (e.g., Donepezil) in the assay buffer.
2. Assay Procedure (96-well plate):
- Add 25 µL of the test compound or control to the wells.
- Add 50 µL of the AChE solution to each well (except for the blank).
- Pre-incubate for 15 minutes at 25°C.
- Add 50 µL of the DTNB solution to all wells.
- Initiate the reaction by adding 25 µL of the ATCI solution.
- Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
3. Data Analysis:
- Calculate the rate of reaction (change in absorbance per minute).
- Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme activity without the inhibitor.
- Calculate the IC50 value from the dose-response curve.
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the activity of MAO-A and MAO-B.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer).
- MAO Enzyme: Prepare solutions of recombinant human MAO-A and MAO-B.
- Substrate: Prepare a solution of a suitable substrate such as kynuramine or p-tyramine.
- Inhibitors: Prepare solutions of the test compound and specific inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) to serve as controls.
2. Assay Procedure (96-well plate):
- Add the test compound or control inhibitors to the wells.
- Add the MAO-A or MAO-B enzyme solution and incubate for a defined period.
- Initiate the reaction by adding the substrate.
- The reaction produces hydrogen peroxide, which can be detected using a fluorometric probe (e.g., Amplex Red) in the presence of horseradish peroxidase.
- Measure the fluorescence at the appropriate excitation and emission wavelengths.
3. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration.
- Determine the IC50 values for MAO-A and MAO-B inhibition.
Visualizations
The following diagrams illustrate a key signaling pathway potentially modulated by oxadiazole derivatives and a general workflow for in vitro screening.
Caption: Predicted modulation of the EGFR-mediated apoptosis pathway.
Caption: General workflow for assessing in vitro cross-reactivity.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 1,3,4-Oxadiazole Derivatives as MMP-9 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of Matrix Metalloproteinase-9 (MMP-9) is a critical endeavor in the development of novel therapeutics for a range of diseases, including cancer, neuroinflammatory disorders, and cardiovascular conditions. Among the diverse chemical scaffolds explored, 1,3,4-oxadiazole derivatives have emerged as a promising class of MMP-9 inhibitors. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the evaluation and advancement of these compounds.
Matrix Metalloproteinase-9 is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix components. Its dysregulation is implicated in pathological processes such as tumor invasion, metastasis, and inflammation. The development of small molecule inhibitors that can selectively target MMP-9 is therefore of significant therapeutic interest.
Comparative Efficacy of 1,3,4-Oxadiazole Derivatives
The inhibitory potential of various 1,3,4-oxadiazole derivatives against MMP-9 has been investigated in several studies. The following table summarizes the available quantitative data, offering a comparative overview of their efficacy. For context, the inhibitory activities of established, broad-spectrum MMP inhibitors are also included.
| Compound | MMP-9 Inhibition IC50 (µM) | Percent Inhibition (%) @ Concentration (µM) | Reference Compound | Reference Compound IC50 (nM) |
| 1,3,4-Oxadiazole Derivatives | ||||
| Compound 4h | 1.65 | - | Ilomastat (GM6001) | 0.5 |
| Compound 4l | 2.55 | - | SB-3CT | 600 |
| N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (Compound 8) | - | 25.75 @ 1.3 | CGS 27023A | 8 |
| N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide (Compound 9) | - | 30.46 @ 1.3 |
Note: Direct comparison of IC50 values and percent inhibition should be approached with caution as experimental conditions may vary between studies.
The data indicates that 1,3,4-oxadiazole derivatives, specifically compounds 4h and 4l, exhibit MMP-9 inhibitory activity in the low micromolar range.[1] While not as potent as some broad-spectrum MMP inhibitors like Ilomastat, their potential for further optimization to enhance potency and selectivity is significant. Other derivatives, such as compounds 8 and 9, have also demonstrated notable inhibitory effects.[2]
Key Experimental Protocols
The confirmation and quantification of MMP-9 inhibition by 1,3,4-oxadiazole derivatives rely on robust and well-defined experimental protocols. The two most common methods employed are gelatin zymography and fluorometric assays.
Gelatin Zymography
This technique is widely used for detecting the proteolytic activity of gelatinases like MMP-9.
Principle: Samples are subjected to SDS-PAGE on a gel co-polymerized with gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the separated enzymes to regain their activity. The gel is then incubated in a developing buffer, during which MMP-9 digests the gelatin in its vicinity. Staining the gel with Coomassie Brilliant Blue reveals clear bands against a blue background, indicating areas of gelatin degradation. The intensity of these bands corresponds to the level of MMP-9 activity.
Detailed Protocol:
-
Sample Preparation: Conditioned cell culture media or tissue extracts are collected and centrifuged to remove debris. Total protein concentration is determined to ensure equal loading.
-
Gel Electrophoresis: Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel containing gelatin (typically 0.1%). Electrophoresis is carried out at 4°C to prevent premature enzyme activity.
-
Renaturation: After electrophoresis, the gel is washed with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to refold.
-
Development: The gel is then incubated overnight at 37°C in a developing buffer containing necessary co-factors for MMP activity (e.g., CaCl2 and ZnCl2).
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and subsequently destained. Clear zones of lysis against the dark blue background indicate MMP-9 activity.
Fluorometric Enzyme Assay
This method provides a quantitative measure of MMP-9 activity and its inhibition.
Principle: This assay utilizes a quenched fluorogenic substrate specific for MMP-9. In its intact form, the fluorescence of a reporter molecule is quenched by a quencher molecule on the same peptide. Upon cleavage by active MMP-9, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time.
Detailed Protocol:
-
Reagent Preparation: Recombinant human MMP-9 is activated according to the manufacturer's instructions. A stock solution of the 1,3,4-oxadiazole derivative is prepared in a suitable solvent (e.g., DMSO).
-
Assay Reaction: The assay is typically performed in a 96-well plate format. Activated MMP-9 is pre-incubated with varying concentrations of the test inhibitor.
-
Substrate Addition: The fluorogenic MMP-9 substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence is monitored kinetically using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The percent inhibition is determined by comparing the rates of the inhibitor-treated samples to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Molecular Landscape
To better understand the context of MMP-9 inhibition, the following diagrams illustrate the MMP-9 signaling pathway and a typical experimental workflow.
Caption: Simplified MMP-9 signaling pathway.
Caption: Experimental workflow for evaluating MMP-9 inhibitors.
References
A Comparative Guide to Substituted Phenyl 1,2,4-Oxadiazoles as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of substituted phenyl 1,2,4-oxadiazole derivatives as inhibitors of monoamine oxidase (MAO), crucial enzymes in neuroscience and drug development. The data presented is compiled from recent studies to facilitate the identification of promising scaffolds for novel therapeutic agents targeting MAO-A and MAO-B.
Introduction to Monoamine Oxidase Inhibition
Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. Inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors). The 1,2,4-oxadiazole scaffold has emerged as a promising heterocyclic core for the design of novel MAO inhibitors.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50 values) of various substituted phenyl 1,2,4-oxadiazole derivatives against human MAO-A and MAO-B. The data is collated from multiple studies to provide a comparative overview.
Table 1: MAO-B and MAO-A Inhibitory Activities of 1,2,4-Oxadiazole Derivatives
| Compound ID | Substituent on Phenyl Ring (at position 5 of oxadiazole) | Other Substituents | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Reference |
| 1a | 2-(Hydrazinylcarbonyl)phenyl | 3-Benzyl | 346.03 | 47.25 | [1] |
| 1c | 2-(Hydrazinylcarbonyl)phenyl | 3-(4-(Trifluoromethyl)phenyl) | 396.84 | 129.7 | [1] |
| 2b | 2-((2-(4-Chlorobenzylidene)hydrazinyl)carbonyl)phenyl | 3-Benzyl | 368.52 | >1000 | [1] |
| 2c | 2-((2-(4-Chlorobenzylidene)hydrazinyl)carbonyl)phenyl | 3-(4-(Trifluoromethyl)phenyl) | 265.56 | >1000 | [1] |
| 3b | 2-((2-(4-(Dimethylamino)benzylidene)hydrazinyl)carbonyl)phenyl | 3-Benzyl | 140.02 | >1000 | [1] |
| 4a | 2-(1,3-Dioxoisoindolin-2-yl)phenyl | 3-Phenyl | 389.51 | >1000 | [1] |
| 4c | 2-(1,3-Dioxoisoindolin-2-yl)phenyl | 3-(4-(Trifluoromethyl)phenyl) | 117.43 | 143.9 | [1] |
| 5a | 2-(Isoquinolin-1-yl)phenyl | 3-Phenyl | 274.43 | >1000 | [1] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.
Table 2: MAO-B and MAO-A Inhibitory Activities of 1,2,4-Oxadiazin-5(6H)-one Derivatives
| Compound ID | Substituent on Phenyl Ring (at C3 of oxadiazinone) | Other Substituents | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Reference |
| 3f | 4-Fluorophenyl | C6-unsubstituted | 3.98 | >100 | [2] |
| 5a | Phenyl | C6-Ethyl | 4.28 | >100 | [2] |
| 5b | 4-Methylphenyl | C6-Ethyl | 5.11 | >100 | [2] |
| 5d | 4-Methoxyphenyl | C6-Ethyl | 6.14 | >100 | [2] |
| 5e | 4-Chlorophenyl | C6-Ethyl | 6.22 | >100 | [2] |
| 5f | 4-Fluorophenyl | C6-Ethyl | 0.900 | >100 | [2] |
| 7c | 4-Fluorophenyl | C6-(5-methyl-1,2,4-oxadiazol-3-yl) | 0.371 | >100 | [2] |
Note: While not strictly phenyl 1,2,4-oxadiazoles, these related heterocyclic structures provide valuable comparative data.
Experimental Protocols
The determination of MAO inhibitory activity is crucial for the evaluation of new chemical entities. A generalized experimental protocol for an in vitro fluorometric MAO inhibition assay is described below.
In Vitro Fluorometric MAO Inhibition Assay
This method is widely used to screen for MAO inhibitors by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of substrates.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine, kynuramine)
-
Test compounds (substituted phenyl 1,2,4-oxadiazoles)
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
Enzyme and Reagent Preparation: Prepare working solutions of MAO-A or MAO-B enzyme, the fluorescent probe, HRP, and the substrate in the assay buffer according to the manufacturer's instructions or established laboratory protocols.
-
Assay Reaction:
-
Add a specific volume of the enzyme solution to each well of the 96-well plate.
-
Add the test compound dilutions or controls to the respective wells.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate and the detection mixture (fluorescent probe and HRP).
-
-
Signal Detection: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the MAO activity.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Normalize the reaction rates to the vehicle control (considered 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of monoamine oxidase and the typical workflow for evaluating potential inhibitors.
Caption: Monoamine Oxidase Metabolic Pathway and Inhibition.
Caption: Experimental Workflow for MAO Inhibitor Drug Discovery.
Conclusion
The substituted phenyl 1,2,4-oxadiazole scaffold presents a versatile platform for the development of novel MAO inhibitors. The presented data highlights that specific substitution patterns on the phenyl ring and the oxadiazole core can significantly influence both the potency and selectivity of these compounds for MAO-A and MAO-B. Further exploration of the structure-activity relationships is warranted to optimize these derivatives into potent and selective drug candidates for the treatment of various neurological and psychiatric disorders. The provided experimental protocols and workflows serve as a foundational guide for researchers in this promising area of medicinal chemistry.
References
- 1. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Phenyl-1,2,4-oxadiazol-3-amine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Phenyl-1,2,4-oxadiazol-3-amine (CAS No. 7788-14-9), a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound is classified as a hazardous substance.[1] Improper disposal can lead to health risks and environmental contamination. This guide outlines the necessary steps for its safe handling and disposal in a laboratory setting.
Hazard Profile
Understanding the hazards associated with this compound is the first step in its safe management. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies several key hazards.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Acute Inhalation Toxicity | Category 2 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Data sourced from Echemi Safety Data Sheet.[1]
Step-by-Step Disposal Protocol
The following protocol provides a detailed methodology for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn. This includes:
-
Gloves: Wear suitable protective gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is mandatory.
-
Respiratory Protection: If working in an area with inadequate ventilation or where dust may be generated, wear respiratory protection.[1]
2. Containment of Waste:
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., filter paper, pipette tips), must be collected in a designated hazardous waste container.
-
The container must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols.
-
Keep the waste container securely closed when not in use and store it in a well-ventilated area, away from incompatible materials.[1][2]
3. Spill Management: In the event of a spill:
-
Evacuate the immediate area.
-
Remove all sources of ignition.[1]
-
Wearing appropriate PPE, collect the spilled material using spark-proof tools and explosion-proof equipment.[1]
-
Place the collected material into a suitable, closed container for disposal.[1]
-
Wash the spill area thoroughly with soap and water.
4. Final Disposal:
-
Crucially, do not dispose of this compound down the drain or in regular trash.
-
The collected waste must be disposed of through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal. The precautionary statement P501 advises to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal."[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Phenyl-1,2,4-oxadiazol-3-amine
Essential Safety and Handling Guide for 5-Phenyl-1,2,4-oxadiazol-3-amine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and minimizing laboratory contamination.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity | H335 | May cause respiratory irritation.[1][2] |
Operational Plan: Safe Handling Procedures
Strict adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling this compound.[3][4]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[3] | Protects against splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[3] | Prevents skin contact. Gloves must be inspected before use and removed properly to avoid contamination.[3] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dust or aerosols are generated and engineering controls are insufficient.[3][5] | Prevents inhalation of the harmful substance. |
| Protective Clothing | A laboratory coat or chemical-resistant apron.[3] | Protects skin and personal clothing from contamination. |
Handling Protocol
Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.[6]
-
Confirm that a safety shower and eyewash station are readily accessible.[3]
-
Assemble all necessary equipment and reagents before commencing work.
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to control dust.
-
Use appropriate tools to handle the solid, minimizing the creation of dust.
-
When dissolving the solid, add it slowly to the solvent to prevent splashing.
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[3][6]
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Wash contaminated clothing before reuse.[1]
First-Aid Measures
In the event of exposure, follow these first-aid procedures and seek immediate medical attention.
| Exposure Route | First-Aid Procedure |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1][3] |
| If on Skin | Wash with plenty of soap and water.[1][3] If skin irritation occurs, get medical advice.[1] |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing.[1][3] If you feel unwell, call a poison center or doctor.[3] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7] Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulations.
-
Waste Collection: Collect all waste material, including excess compound, contaminated PPE, and cleaning materials, in a designated, clearly labeled, and sealed container for hazardous chemical waste.
-
Waste Storage: Store the waste container in a cool, dry, and well-ventilated area, separated from incompatible materials.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, regional, and national regulations for chemical waste disposal.[1]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C8H7N3O | CID 2305446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. fishersci.com [fishersci.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. This compound | 7788-14-9 [amp.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
